molecular formula C26H29N3O7 B606772 Coumarin 343 X NHS ester

Coumarin 343 X NHS ester

Número de catálogo: B606772
Peso molecular: 495.5 g/mol
Clave InChI: UTYUORAKIFFNAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Blue emitting Coumarin 343 dye can form a FRET pair with fluorescein (FAM). An amine reactive form, activated NHS ester. This amine-reactive NHS ester contains an aminohexanoyl linker between the fluorophore, and the reactive group. This linker provides better solubility and spatial separation between the fluorophore, and the target molecule being labeled.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C26H29N3O7

Peso molecular

495.5 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoate

InChI

InChI=1S/C26H29N3O7/c30-20-9-10-21(31)29(20)36-22(32)8-2-1-3-11-27-25(33)19-15-17-14-16-6-4-12-28-13-5-7-18(23(16)28)24(17)35-26(19)34/h14-15H,1-13H2,(H,27,33)

Clave InChI

UTYUORAKIFFNAS-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Coumarin-343 X NHS ester, Coumarin343 X NHS ester

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Coumarin 343 X NHS ester emerges as a pivotal tool in the fluorescent labeling of biomolecules. This blue-emitting fluorophore is particularly valued for its reactivity with primary amines, enabling the covalent attachment to proteins, antibodies, and other biological molecules. Its spectral properties also position it as an excellent Förster Resonance Energy Transfer (FRET) donor, particularly in conjunction with fluorescein (B123965) (FAM) as an acceptor, facilitating the study of molecular interactions.

Core Properties and Specifications

This compound is a derivative of the hydrophilic Coumarin 343 dye, engineered for enhanced utility in bioconjugation. The "X" in its name denotes an aminohexanoyl linker, a spacer that separates the fluorophore from the reactive N-hydroxysuccinimide (NHS) ester group. This linker is crucial as it improves the solubility of the dye and provides spatial separation between the fluorophore and the target molecule, which can help to minimize quenching and steric hindrance.[1] The NHS ester group itself is a highly reactive functional group that readily forms stable amide bonds with primary amino groups on biomolecules in a pH-dependent manner.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the tables below, providing a comprehensive overview of its characteristics.

Chemical Properties
Molecular Formula C₂₆H₂₉N₃O₇[1]
Molecular Weight 495.52 Da[1]
CAS Number 946123-12-2[1]
Appearance Yellow solid[1]
Solubility Good in DMSO and DMF[1]
Photophysical Properties
Excitation Maximum (λex) 437 nm[1]
Emission Maximum (λem) 477 nm[1]
Molar Extinction Coefficient (ε) 39,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.63[1]
Storage and Handling
Storage Conditions Store at -20°C in the dark, desiccated.[1]
Shipping Conditions Shipped at room temperature.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the labeling of proteins, specifically antibodies, which is a common application.

General Protocol for Antibody Labeling

This protocol is a general guideline for the covalent labeling of antibodies with this compound. The optimal dye-to-antibody ratio may need to be determined empirically for specific applications.

Materials:

  • Antibody of interest (in a buffer free of primary amines, such as PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3-8.5

  • Purification column (e.g., gel filtration or size-exclusion chromatography)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in a buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the dye in anhydrous DMF or DMSO. For example, dissolve 1 mg of the dye in 100 µL of solvent to make a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M NaHCO₃.

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A molar excess of 8-12 fold is a common starting point for mono-labeling.

    • Gently mix the reaction solution and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye and hydrolysis byproducts using a purification column (e.g., a Sephadex G-25 column) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per antibody molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 437 nm (for the dye).

Visualizing Workflows and Principles

The following diagrams, created using the DOT language, illustrate key experimental workflows and principles related to the application of this compound.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Ab Antibody in Amine-Free Buffer Reaction Mix and Incubate (pH 8.3-8.5, RT, 1-2h) Ab->Reaction Dye_Stock This compound in DMSO/DMF Dye_Stock->Reaction Column Size-Exclusion Chromatography Reaction->Column Labeled_Ab Labeled Antibody Column->Labeled_Ab Unreacted_Dye Unreacted Dye Column->Unreacted_Dye

Caption: Workflow for labeling an antibody with this compound.

FRET_Principle cluster_fret Förster Resonance Energy Transfer (FRET) Excitation Excitation Light (e.g., 437 nm) Donor Coumarin 343 (Donor) Excitation->Donor Interaction Protein-Protein Interaction FRET_Transfer Non-radiative Energy Transfer Donor->FRET_Transfer Donor_Emission Donor Emission (477 nm) Donor->Donor_Emission No FRET Acceptor Fluorescein (FAM) (Acceptor) Acceptor_Emission Acceptor Emission (e.g., 520 nm) Acceptor->Acceptor_Emission FRET Occurs FRET_Transfer->Acceptor

Caption: Principle of FRET between Coumarin 343 and Fluorescein.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in biological research and drug development.

  • Immunofluorescence: Labeled antibodies are widely used in immunofluorescence microscopy and flow cytometry to visualize and quantify specific target antigens in cells and tissues.

  • Protein Labeling: The dye can be used to label a wide range of proteins to study their localization, trafficking, and dynamics within living cells.

  • FRET-Based Assays: As a FRET donor for acceptors like fluorescein, it can be used to develop biosensors for detecting protein-protein interactions, conformational changes in proteins, and enzyme activity.[1] These assays are valuable in high-throughput screening for drug discovery.

  • Microfluidics: The parent compound, Coumarin 343, is a hydrophilic fluorescent probe suitable for use in microfluidic devices.[2]

References

An In-depth Technical Guide to Coumarin 343 X NHS Ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of Coumarin 343 X NHS ester, a versatile blue-emitting fluorescent probe. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescent labeling techniques in their work.

Core Chemical and Physical Properties

This compound is a reactive fluorescent dye designed for the covalent labeling of primary and secondary amines in biomolecules. The N-hydroxysuccinimide (NHS) ester functional group reacts with nucleophilic amines under mild conditions to form stable amide bonds. The "X" in its name refers to an aminohexanoyl linker that provides spatial separation between the fluorophore and the target molecule, which can improve solubility and reduce potential steric hindrance.[1][2]

General Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₆H₂₉N₃O₇[3]
Molecular Weight 495.52 g/mol [3]
Appearance Yellow solid[3]
Purity ≥95% (typically by ¹H NMR and HPLC-MS)[3]
Solubility Good solubility in DCM, DMSO, and DMF[3]
Storage Conditions Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.[4]
Spectral Properties

Coumarin 343 is a bright blue-emitting fluorophore. Its key spectral properties are detailed in the following table, making it a suitable Förster Resonance Energy Transfer (FRET) donor for acceptor dyes like fluorescein (B123965) (FAM).[3][4]

Spectral PropertyValueReference(s)
Excitation Maximum (λex) 437 nm[3]
Emission Maximum (λem) 477 nm[3]
Molar Extinction Coefficient (ε) 39,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.63[3]
Correction Factor (CF₂₆₀) 0.29[3]
Correction Factor (CF₂₈₀) 0.24[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from labeling biomolecules to purification and characterization of the resulting conjugates.

Protein and Peptide Labeling with this compound

This protocol describes a general procedure for the covalent labeling of proteins and peptides with this compound.

Materials:

  • This compound

  • Protein or peptide of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[2] Avoid buffers containing primary amines (e.g., Tris).[2]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration column like Sephadex G-25)

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the protein or peptide in the reaction buffer at a concentration of 1-10 mg/mL.[2]

    • Ensure the biomolecule solution is free of any amine-containing substances.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[2]

    • Note: NHS esters are moisture-sensitive and should be handled in a dry environment.

  • Perform the Labeling Reaction:

    • Calculate the required amount of dye. A 10- to 20-fold molar excess of the dye to the biomolecule is a common starting point for optimization.[1]

    • Add the calculated volume of the dye stock solution to the biomolecule solution while gently vortexing or stirring.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Separate the labeled biomolecule from unreacted dye and byproducts using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).[2]

Purification of Coumarin-Labeled Peptides by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of labeled peptides.

Materials:

  • Crude labeled peptide solution

  • HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

  • Sample Injection: Inject the crude labeled peptide solution onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A shallow gradient (e.g., 1% increase in Solvent B per minute) often provides the best resolution.[5]

  • Fraction Collection: Collect fractions as the peaks elute, monitoring the absorbance at both 280 nm (for the peptide backbone) and ~437 nm (for the Coumarin 343 dye).

  • Analysis and Pooling: Analyze the collected fractions by mass spectrometry to identify the desired labeled peptide. Pool the pure fractions and lyophilize to obtain the purified product.

Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each biomolecule.

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of Coumarin 343, which is 437 nm (A₄₃₇).[1]

  • Calculate Protein Concentration:

    • Correct the A₂₈₀ for the dye's absorbance at this wavelength using the correction factor (CF₂₈₀ = 0.24).

    • Corrected A₂₈₀ = A₂₈₀ - (A₄₃₇ × 0.24)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₄₃₇ / 39,000 M⁻¹cm⁻¹

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)[6]

Mandatory Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent purification.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) reaction Incubate Dye and Protein (1-4h at RT or overnight at 4°C, protected from light) protein_prep->reaction Add dye solution dye_prep Prepare this compound Solution (in anhydrous DMSO or DMF) dye_prep->reaction purification Purify Conjugate (e.g., Gel Filtration) reaction->purification Crude conjugate analysis Characterize Conjugate (Determine DOL) purification->analysis Purified conjugate

Caption: Experimental workflow for NHS ester protein labeling.

FRET-Based Monitoring of Drug Release

This diagram illustrates the principle of a FRET-based assay for monitoring drug release from a nanocarrier, a key application for Coumarin 343 as a FRET donor. In this example, Coumarin 343 is the donor and a suitable acceptor like fluorescein (FITC) is used.

Caption: FRET-based drug release monitoring from a nanocarrier.

References

Coumarin 343 X NHS Ester: A Technical Guide to its Spectral Properties and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Coumarin 343 X NHS ester, a widely utilized blue-emitting fluorescent probe. This document details the essential quantitative data, experimental protocols for its use in labeling, and a visual representation of the experimental workflow. This compound is an amine-reactive dye, featuring a succinimidyl ester (NHS) group that forms a stable amide bond with primary amines on target molecules such as proteins, peptides, and amine-modified oligonucleotides. Its bright fluorescence and ability to act as a FRET donor make it a valuable tool in various bioanalytical and drug development applications.

Core Spectral and Physicochemical Properties

The spectral characteristics of this compound are critical for its application in fluorescence-based assays. The following table summarizes its key quantitative properties.

PropertyValueNotes
CAS Number 946123-12-2---
Molecular Formula C₂₆H₂₉N₃O₇---
Molecular Weight 495.52 g/mol [1][2]
Excitation Maximum (λ_abs) 437 nm[1][2]
Emission Maximum (λ_em) 477 nm[1][2]
Molar Extinction Coefficient (ε) 39,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 0.63[1][3]
Recommended Solvents DMSO, DMF, DCM[1]

Note: Spectral properties can be influenced by the solvent and local environment. The provided values are generally representative.

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of a target protein with this compound and the subsequent determination of its spectral properties. These are generalized protocols and may require optimization for specific applications.

Protein Labeling with this compound

This protocol outlines the covalent conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Target protein (2-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification Column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Storage Buffer (e.g., Phosphate Buffered Saline, PBS)

Procedure:

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.

    • While gently stirring the protein solution, slowly add the calculated amount of the dissolved dye.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the fluorescently labeled protein. The smaller, unreacted dye molecules will elute later.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Coumarin 343 (A₄₃₇).

  • Calculate the concentration of the protein and the dye using the following equations:

    • Protein Concentration (M) = [A₂₈₀ - (A₄₃₇ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.24 for Coumarin 343).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A₄₃₇ / ε_dye

      • Where ε_dye is the molar extinction coefficient of this compound (39,000 M⁻¹cm⁻¹).

  • DOL = Dye Concentration / Protein Concentration

Measurement of Spectral Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Absorption Spectrum:

    • Dilute the labeled protein conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance at the maximum is between 0.1 and 1.0.

    • Scan the absorbance from approximately 300 nm to 600 nm to determine the absorption maximum (λ_abs).

  • Emission Spectrum:

    • Dilute the sample to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Excite the sample at its absorption maximum (or a suitable wavelength from the available light source, e.g., 437 nm).

    • Scan the emission spectrum across a suitable range (e.g., 450 nm to 650 nm) to determine the emission maximum (λ_em).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for labeling a target molecule with this compound and subsequent analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Target Target Molecule (e.g., Protein) Reaction Conjugation (pH 8.3-8.5, RT, 1-2h) Target->Reaction Dye Coumarin 343 NHS Ester Solvent Anhydrous DMSO/DMF Dye->Solvent Solvent->Reaction Purify Size-Exclusion Chromatography Reaction->Purify Spectroscopy UV-Vis & Fluorescence Spectroscopy Purify->Spectroscopy DOL DOL Calculation Spectroscopy->DOL

Caption: Workflow for labeling and spectral analysis.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Coumarin 343 X NHS ester, a blue-emitting fluorescent dye widely utilized in bioconjugation and cellular imaging. This document details the core photophysical characteristics, experimental protocols for spectral measurement, and a typical workflow for its application in labeling biomolecules.

Core Photophysical Properties

This compound is an amine-reactive derivative of the Coumarin 343 fluorophore. The N-hydroxysuccinimide (NHS) ester group facilitates covalent bonding to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. The "X" in the name denotes a spacer, often an aminohexanoyl linker, which enhances solubility and reduces steric hindrance between the dye and the labeled molecule.[1] This dye is particularly noted for its utility as a FRET (Förster Resonance Energy Transfer) donor for fluorescein (B123965) (FAM).[1][2]

Quantitative Spectral Data

The key spectral and physical properties of this compound are summarized in the table below. These values are crucial for designing fluorescence-based assays, selecting appropriate filter sets for microscopy, and quantifying labeling efficiency.

ParameterValueReference
Excitation Maximum (λex) 437 nm[1][3]
Emission Maximum (λem) 477 nm[1][3]
Molar Extinction Coefficient (ε) 39,000 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ) 0.63[1]
Molecular Weight 495.52 g/mol [1]
Solubility Good in DMSO, DMF[1]

Experimental Protocols

This section outlines the methodologies for the spectral characterization of this compound and its conjugation to a model protein, such as an antibody.

Measurement of Excitation and Emission Spectra

This protocol describes the general procedure for determining the fluorescence excitation and emission spectra of a fluorophore using a spectrofluorometer.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., ethanol (B145695) or DMSO)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1-10 µM) in the desired final solvent (e.g., ethanol or phosphate-buffered saline, PBS).

    • Measure the absorbance of the working solution at its absorption maximum using a UV-Vis spectrophotometer. Adjust the concentration to obtain an absorbance value between 0.05 and 0.1 to minimize inner filter effects.[4]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer's excitation wavelength to the known absorption maximum (λex = 437 nm).[5]

    • Set the emission monochromator to scan a wavelength range that encompasses the expected emission, for instance, from 450 nm to 600 nm.

    • Acquire the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).[5]

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer's emission wavelength to the determined emission maximum (λem ≈ 477 nm).[6]

    • Set the excitation monochromator to scan a wavelength range that includes the expected absorption, for example, from 380 nm to 470 nm.

    • Acquire the excitation spectrum. The peak of this spectrum should closely correspond to the absorption maximum.[6]

  • Data Correction:

    • Correct the acquired spectra for instrument-specific variations in lamp intensity and detector response using the correction files provided with the spectrofluorometer. This step is crucial for obtaining the true spectral shape.

Protocol for Antibody Labeling

This protocol provides a general workflow for conjugating this compound to an antibody.

Materials:

  • Antibody solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography, such as a desalting column)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), it must be exchanged into an amine-free buffer (e.g., PBS) using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding the conjugation buffer.[3]

    • Add a calculated molar excess of the dissolved dye to the antibody solution. A 10- to 20-fold molar excess is a common starting point, but this should be optimized for the specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and 437 nm (for the dye).

Visualizations

The following diagrams illustrate the key processes associated with the use of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product Ab_prep Antibody Preparation (Buffer Exchange to pH 8.3-8.5) Conjugation Conjugation Reaction (1-2h at RT, dark) Ab_prep->Conjugation Dye_prep Dye Dissolution (Anhydrous DMSO) Dye_prep->Conjugation Purify Purification (Size-Exclusion Chromatography) Conjugation->Purify Analysis Characterization (Determine Degree of Labeling) Purify->Analysis Final_Product Labeled Antibody Conjugate Purify->Final_Product

Caption: Experimental workflow for antibody conjugation with this compound.

jablonski_diagram S0_0 S₀ (v=0) S0_1 (v=1) S1_2 (v=2) S0_0->S1_2 Excitation (λex) S1_0 S₁ (v=0) S1_0->S0_1 Emission (λem) S1_1 (v=1) S0_2 (v=2) S1_2->S1_0 Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating fluorescence excitation and emission.

References

Unveiling the Photophysical Properties of Coumarin 343 X NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Coumarin 343 X NHS ester, a widely utilized blue-emitting fluorophore in bioconjugation and cellular imaging. This document details its quantum yield and molar extinction coefficient, provides experimental protocols for their determination, and illustrates a key application in Förster Resonance Energy Transfer (FRET) assays.

Core Photophysical Data

This compound is a bright and photostable fluorescent probe. Its N-hydroxysuccinimide (NHS) ester moiety allows for the straightforward covalent labeling of primary and secondary amines on biomolecules such as proteins, antibodies, and nucleic acids. The photophysical properties of the parent fluorophore, Coumarin 343, are known to be sensitive to the solvent environment. While specific data for the NHS ester derivative across a wide range of solvents is not extensively published, the photophysical behavior is largely governed by the parent chromophore.

Quantitative Summary

The key photophysical parameters of this compound and the solvent-dependent quantum yield of the parent Coumarin 343 are summarized below. The data for Coumarin 343 is highly indicative of the behavior of its derivatives.

ParameterValueSolvent/Conditions
Molar Extinction Coefficient (ε) 39,000 M⁻¹cm⁻¹Likely Ethanol
Quantum Yield (Φ) 0.63Likely Ethanol[1]
Excitation Maximum (λex) 437 nmLikely Ethanol
Emission Maximum (λem) 477 nmLikely Ethanol
Solvent Quantum Yield (Φ) of Coumarin 343
Ethanol0.63[2][3]
MethanolNot specified
WaterNot specified
DMSONot specified
DMFNot specified

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is critical for the quantitative use of fluorescent probes. Detailed methodologies for these key experiments are provided below.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, spectroscopic grade)

  • Calibrated UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a concentrated stock solution.

  • Prepare a series of dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Measure absorbance: Record the absorbance spectrum for each dilution using the spectrophotometer. Use the same solvent as a blank.

  • Determine the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve: Plot the absorbance at λmax against the molar concentration for each dilution.

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used.

Materials:

  • This compound solution of known absorbance

  • Quantum yield standard solution with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • High-purity solvent

  • Calibrated spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Select a suitable standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to Coumarin 343.

  • Prepare solutions: Prepare a dilute solution of the standard and the this compound in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard. The excitation wavelength must be the same for both measurements.

  • Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Mandatory Visualizations

Biomolecule Labeling and FRET Application Workflow

The following diagram illustrates the workflow for labeling a target protein with this compound and its subsequent use as a donor in a Förster Resonance Energy Transfer (FRET) experiment with a suitable acceptor fluorophore.

FRET_Workflow cluster_labeling Step 1: Biomolecule Labeling cluster_fret Step 2: FRET Assay C343 Coumarin 343 X NHS ester Labeled_Protein Labeled Protein (FRET Donor) C343->Labeled_Protein Reaction in alkaline buffer Protein Target Protein (with primary amine) Protein->Labeled_Protein FRET_Complex FRET Complex (Donor-Acceptor Pair) Labeled_Protein->FRET_Complex Acceptor Acceptor Fluorophore Acceptor->FRET_Complex FRET Förster Resonance Energy Transfer FRET_Complex->FRET Donor_Emission Donor Emission (477 nm) FRET_Complex->Donor_Emission Reduced Excitation Excitation of Donor (437 nm) Excitation->FRET_Complex Acceptor_Emission Acceptor Emission FRET->Acceptor_Emission

Caption: Workflow for protein labeling with Coumarin 343 NHS ester and FRET.

Logical Relationship of Photophysical Parameters

The following diagram illustrates the relationship between the key photophysical parameters discussed in this guide.

Caption: Relationship between key photophysical parameters.

References

Solubility of Coumarin 343 X NHS Ester in DMSO and DMF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Coumarin 343 X NHS ester in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), two common solvents for bioconjugation reactions. This document also outlines a detailed experimental protocol for the dissolution and use of this fluorescent dye and provides a logical workflow for its application in labeling primary amines.

Executive Summary

This compound is a blue-emitting fluorescent dye commonly used for labeling proteins, peptides, and other molecules containing primary amine groups. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines to form stable amide bonds. Successful bioconjugation relies on the effective dissolution of the dye in a suitable organic solvent before its introduction to the aqueous reaction buffer. Both DMSO and DMF are highly effective solvents for this purpose. While precise quantitative solubility data is not widely published by manufacturers, qualitative assessments consistently indicate high solubility in both solvents.

Solubility Data

For practical laboratory purposes, this high solubility means that stock solutions at concentrations commonly used for labeling reactions (typically 1-10 mg/mL) can be readily prepared in either anhydrous DMSO or DMF.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Good / Well soluble[1][2]
Dimethylformamide (DMF)Good / Well soluble[1][2]

Note: It is always recommended to use anhydrous (dry) solvents, as the NHS ester is susceptible to hydrolysis in the presence of water.

Experimental Protocols

The following protocol provides a general guideline for dissolving this compound and using it for the labeling of proteins or other amine-containing biomolecules.

3.1 Materials and Equipment

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Avoid buffers containing primary amines, such as Tris.

  • Vortex mixer

  • Pipettes

  • Purification column (e.g., gel filtration) for separating the conjugate from unreacted dye.

3.2 Preparation of Stock Solution

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 1-10 mg/mL).

  • Dissolution: Vortex the vial thoroughly until all the dye is completely dissolved. The solution should be clear.

  • Storage: The NHS ester stock solution in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months, protected from light and moisture.

3.3 Protein Labeling Procedure

  • Biomolecule Preparation: Dissolve the protein or other amine-containing biomolecule in the reaction buffer at a suitable concentration (typically 1-10 mg/mL).

  • Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Reaction Initiation: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and byproducts (such as N-hydroxysuccinimide) using a suitable method like gel filtration or dialysis.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in preparing and using this compound for bioconjugation.

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Bioconjugation Reaction start Equilibrate this compound to Room Temperature add_solvent Add Anhydrous DMSO or DMF start->add_solvent vortex Vortex to Dissolve add_solvent->vortex stock_solution Stock Solution (e.g., 10 mg/mL) vortex->stock_solution add_stock Add Stock Solution to Protein stock_solution->add_stock Add calculated volume protein_prep Prepare Protein in Reaction Buffer (pH 8.3-8.5) protein_prep->add_stock incubate Incubate (4h at RT or overnight at 4°C) add_stock->incubate purify Purify Conjugate incubate->purify final_product Labeled Protein purify->final_product signaling_pathway coumarin_nhs This compound amide_bond Stable Amide Bond coumarin_nhs->amide_bond + primary_amine Primary Amine (e.g., on a protein) primary_amine->amide_bond nhs N-hydroxysuccinimide (leaving group) amide_bond->nhs releases

References

The Spectroscopic Ruler: A Technical Guide to Coumarin 343 X NHS Ester for FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the application of Coumarin 343 X NHS ester in Förster Resonance Energy Transfer (FRET)-based assays. Coumarin 343, a vibrant blue-emitting fluorophore, when functionalized with an N-hydroxysuccinimide (NHS) ester, becomes a powerful tool for covalently labeling biomolecules. This enables the study of intricate biological processes such as protein-protein interactions, conformational changes, and enzymatic activity through the precise measurement of molecular distances.

Core Principles of FRET with Coumarin 343

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] When a donor fluorophore, such as Coumarin 343, is in close proximity (typically 1-10 nanometers) to a suitable acceptor fluorophore, and the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, the energy from the excited donor can be transferred to the acceptor.[1][2] This energy transfer results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission. The efficiency of this transfer is exquisitely sensitive to the distance between the two fluorophores, making FRET a "spectroscopic ruler" for measuring molecular-scale distances.

This compound is an amine-reactive derivative of the Coumarin 343 dye. The NHS ester group readily reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form stable covalent amide bonds.[3][4] This allows for the specific labeling of a target biomolecule with the donor fluorophore. For a FRET assay, a second biomolecule of interest is labeled with a suitable acceptor fluorophore. Fluorescein (FAM) is a commonly used and effective FRET acceptor for Coumarin 343.[2][5][6]

Quantitative Data for FRET Pair: Coumarin 343 and Fluorescein

The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The photophysical properties of Coumarin 343 and Fluorescein are summarized below, highlighting their suitability for FRET.

PropertyThis compound (Donor)Fluorescein NHS Ester (Acceptor)
Maximum Excitation Wavelength (λex) 437 nm[5][7]~494 nm[8]
Maximum Emission Wavelength (λem) 477 nm[5][7]~518 nm[8]
Molar Extinction Coefficient (ε) 39,000 M⁻¹cm⁻¹[5][7]~73,000 M⁻¹cm⁻¹[9]
Fluorescence Quantum Yield (ΦF) 0.63[5]~0.92
Calculated Förster Distance (R₀) ~4.9 nm (49 Å)-
Molecular Weight 495.52 g/mol [5]~590.56 g/mol [10]

Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value was calculated using an online Förster Distance Calculator and is dependent on several factors including the quantum yield of the donor, the extinction coefficient of the acceptor, and the spectral overlap between the donor's emission and the acceptor's excitation. The orientation factor (κ²) is assumed to be 2/3 for randomly oriented dipoles.

Experimental Protocols

This section provides a detailed methodology for a typical FRET-based assay to study protein-protein interactions using this compound and Fluorescein NHS ester.

Labeling of Proteins with this compound and Fluorescein NHS Ester

Materials:

  • Protein A and Protein B to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Fluorescein NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3][4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Dye Stock Solutions: Dissolve this compound and Fluorescein NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Prepare Protein Solutions: Dissolve Protein A and Protein B in the Labeling Buffer to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the labeling reaction.[11]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the Protein A solution.[11]

    • Add a 10-20 fold molar excess of the dissolved Fluorescein NHS ester to the Protein B solution.

    • Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional): Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 10-15 minutes to stop the reaction by consuming any unreacted NHS ester.[11]

  • Purification of Labeled Proteins: Separate the labeled proteins from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS pH 7.4). The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

  • Determine Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the respective maximum absorbance wavelengths of the dyes (437 nm for Coumarin 343 and 494 nm for Fluorescein). The following formula can be used:

    DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF_280) × ε_dye]

    Where:

    • A_dye is the absorbance at the dye's maximum absorbance wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

FRET-Based Protein-Protein Interaction Assay

Materials:

  • Coumarin 343-labeled Protein A (Donor)

  • Fluorescein-labeled Protein B (Acceptor)

  • Assay Buffer (e.g., PBS pH 7.4)

  • Microplate reader with fluorescence intensity detection capabilities

Procedure:

  • Prepare Reaction Mixtures:

    • In a microplate, prepare a series of reactions containing a fixed concentration of the donor-labeled Protein A.

    • Add increasing concentrations of the acceptor-labeled Protein B to these wells.

    • Include control wells with only the donor-labeled protein and only the acceptor-labeled protein.

  • Incubation: Incubate the plate at the desired temperature for a sufficient time to allow for protein-protein interaction to reach equilibrium.

  • Fluorescence Measurement:

    • Excite the samples at the excitation wavelength of the donor (Coumarin 343), around 437 nm.

    • Measure the fluorescence emission at two wavelengths: the emission maximum of the donor (around 477 nm) and the emission maximum of the acceptor (around 518 nm).

  • Data Analysis:

    • Correct for Spectral Bleed-through: The fluorescence signal in the acceptor channel upon donor excitation needs to be corrected for direct excitation of the acceptor and the bleed-through of the donor emission into the acceptor channel. This is done by subtracting the background fluorescence and using the control samples to determine the correction factors.[7]

    • Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation:[12]

      E = 1 - (F_DA / F_D)

      Where:

      • F_DA is the fluorescence intensity of the donor in the presence of the acceptor.

      • F_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Alternatively, FRET can be expressed as a ratiometric value of the acceptor emission to the donor emission. An increase in this ratio indicates a higher FRET efficiency and thus a closer proximity of the two proteins.

Visualizing Signaling Pathways and Workflows

Graphviz diagrams can be used to illustrate the logical flow of experiments and the underlying biological processes being investigated.

experimental_workflow cluster_labeling Protein Labeling cluster_assay FRET Assay pA Protein A pA_c343 Protein A - Coumarin 343 (Donor) pA->pA_c343 Labeling pB Protein B pB_fam Protein B - Fluorescein (Acceptor) pB->pB_fam Labeling c343 Coumarin 343 X NHS ester c343->pA_c343 fam Fluorescein NHS ester fam->pB_fam mix Mix Donor & Acceptor Proteins pA_c343->mix pB_fam->mix measure Excite at 437 nm Measure Emission at 477 nm & 518 nm mix->measure analysis Data Analysis (FRET Efficiency) measure->analysis

A streamlined workflow for a FRET-based protein-protein interaction assay.

signaling_pathway cluster_inactive Inactive State (No FRET) cluster_active Active State (FRET Occurs) receptor_a Receptor A (Donor Labeled) dimer Receptor Dimer (Donor & Acceptor in Proximity) receptor_a->dimer receptor_b Receptor B (Acceptor Labeled) receptor_b->dimer ligand Ligand ligand->receptor_a Binds ligand->receptor_b Binds downstream Downstream Signaling dimer->downstream Activates

Ligand-induced receptor dimerization leading to FRET and downstream signaling.

Troubleshooting and Data Interpretation

Successful FRET experiments require careful attention to detail and a systematic approach to troubleshooting.

ProblemPossible CauseSuggested Solution
Low or No FRET Signal Inefficient Labeling: Low DOL or labeling of inaccessible residues.Optimize labeling conditions (pH, dye:protein ratio). Confirm labeling using spectroscopy.[11]
No Protein Interaction: The two proteins do not interact under the assay conditions.Validate the interaction using an orthogonal method (e.g., co-immunoprecipitation).
Incorrect Fluorophore Orientation: The dipole moments of the donor and acceptor are unfavorably oriented.Consider different labeling sites on the proteins if possible.
Incorrect Instrument Settings: Excitation and emission wavelengths are not optimal.Verify the spectral properties of your labeled proteins and set the instrument accordingly.
High Background Fluorescence Unreacted Dye: Incomplete removal of free dye after labeling.Improve the purification step (e.g., use a longer chromatography column).
Autofluorescence: Intrinsic fluorescence from the sample or buffer components.Use a buffer with low autofluorescence. Include a control with unlabeled proteins to measure background.
Direct Acceptor Excitation: The donor excitation wavelength also excites the acceptor.Choose a donor with an excitation maximum further away from the acceptor's excitation, or apply appropriate correction factors during data analysis.[7]
Photobleaching Excessive Light Exposure: High excitation intensity or long exposure times can destroy the fluorophores.Reduce the excitation intensity and minimize the exposure time. Use an anti-fade reagent if compatible with the assay.[13]

Data Interpretation:

A key aspect of FRET data analysis is the accurate calculation of FRET efficiency. This requires careful correction for spectral crosstalk between the donor and acceptor channels.[7] The corrected FRET efficiency can then be used to determine the distance between the labeled sites. It is important to remember that FRET provides information about the average distance in a population of molecules. Changes in FRET efficiency upon addition of a ligand, inhibitor, or other modulator can provide valuable insights into the dynamics of the biological system under investigation.

By following the principles and protocols outlined in this guide, researchers can effectively harness the power of this compound in FRET-based assays to elucidate the intricate molecular interactions that govern cellular function and drive drug discovery.

References

A Technical Guide to Utilizing Coumarin 343 and Fluorescein (FAM) as a FRET Pair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Förster Resonance Energy Transfer (FRET) pair consisting of Coumarin 343 (C343) as the donor and Fluorescein (FAM) as the acceptor. It covers the essential spectroscopic properties, FRET parameters, detailed experimental protocols for protein labeling and FRET analysis, and visual diagrams to illustrate core concepts and workflows.

Introduction to the Coumarin 343 - FAM FRET Pair

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two light-sensitive molecules (chromophores). An excited donor fluorophore can transfer energy to a proximal ground-state acceptor fluorophore through long-range dipole-dipole interactions. The efficiency of this transfer is exquisitely sensitive to the distance between the molecules, typically occurring over a 1-10 nanometer range.

The Coumarin 343 and Fluorescein (FAM) pair is a well-established FRET combination.[1][2] Coumarin 343, a blue-emitting fluorophore, serves as an excellent energy donor for the green-emitting FAM.[3] The significant overlap between the emission spectrum of Coumarin 343 and the excitation spectrum of FAM, coupled with the high quantum yields of both dyes, enables efficient energy transfer. This makes the pair highly suitable for a variety of applications, including protein-protein interaction studies, conformational change assays, immunoassays, and nucleic acid hybridization analysis.[2]

Spectroscopic and FRET Parameters

The viability of a FRET pair is determined by its photophysical properties. Key parameters for Coumarin 343 and FAM are summarized below. The values can vary slightly depending on the solvent environment and conjugation state.

Table 1: Spectroscopic Properties of Coumarin 343 and Fluorescein (FAM)

Property Coumarin 343 (Donor) Fluorescein (FAM) (Acceptor)
Excitation Maximum (λ_ex) ~443 nm[4] ~495 nm[5][6]
Emission Maximum (λ_em) ~477 nm[7] ~517 nm[6][8]
Molar Extinction Coefficient (ε) ~44,300 cm⁻¹M⁻¹ (in Ethanol)[5][9] ~74,000 cm⁻¹M⁻¹[8]

| Fluorescence Quantum Yield (Φ_F) | 0.63 (in Ethanol)[7][9] | ~0.93[8] |

Table 2: FRET Parameters for the Coumarin 343 - FAM Pair

Parameter Value Description
Spectral Overlap Integral (J(λ)) Dependent on solvent Represents the degree of overlap between the donor's emission and the acceptor's absorption spectra.

| Förster Distance (R₀) | ~45 - 55 Å (Calculated Estimate) | The distance at which FRET efficiency is 50%. This value is calculated based on the donor's quantum yield, the acceptor's extinction coefficient, and their spectral overlap. The exact value is highly dependent on the local environment and the relative orientation of the dyes. |

Visualizing Core Concepts and Workflows

Visual diagrams are essential for understanding the principles of FRET and the associated experimental procedures.

FRET_Principle cluster_donor Coumarin 343 (Donor) cluster_acceptor Fluorescein (FAM) (Acceptor) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation (443 nm) D_excited->D_ground Donor Emission (Quenched) A_excited Excited State (S1) D_excited->A_excited FRET (Non-radiative) A_ground Ground State (S0) A_excited->A_ground Acceptor Emission (Sensitized, 517 nm)

Caption: The principle of Förster Resonance Energy Transfer (FRET).

Spectral_Overlap Conceptual Spectral Overlap cluster_spectra Wavelength (nm) Wavelength (nm) Normalized Intensity Normalized Intensity Donor_Start Donor_Peak C343 Emission Donor_Start->Donor_Peak Donor_End Donor_Peak->Donor_End Acceptor_Start Acceptor_Peak FAM Excitation Acceptor_Start->Acceptor_Peak Acceptor_End Acceptor_Peak->Acceptor_End Overlap J(λ) Overlap

Caption: Spectral overlap between C343 emission and FAM excitation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis FRET Measurement & Analysis Protein_Prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) Dye_Prep 2. Prepare Donor & Acceptor NHS Ester Stocks (in DMSO) Protein_Prep->Dye_Prep Labeling 3. Conjugate Dyes to Protein Dye_Prep->Labeling Purification 4. Purify Labeled Protein (Size-Exclusion Chromatography) Labeling->Purification DOL 5. Determine Degree of Labeling (Spectrophotometry) Purification->DOL Characterize Conjugate Spectra 6. Acquire Fluorescence Spectra (Donor, Acceptor, FRET Channels) DOL->Spectra Correction 7. Correct for Crosstalk Spectra->Correction Efficiency 8. Calculate FRET Efficiency Correction->Efficiency Interpretation Interpretation Efficiency->Interpretation Interpret Results

References

An In-depth Technical Guide to the Aminohexanoyl Linker in Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin (B35378) 343 X NHS ester, with a particular focus on the role and characteristics of its aminohexanoyl linker. This reagent is a valuable tool for the fluorescent labeling of biomolecules, enabling a wide range of applications in biological research and diagnostics.

Core Concepts: Structure and Function

Coumarin 343 X NHS ester is a tripartite molecule composed of a fluorescent coumarin 343 core, a reactive N-hydroxysuccinimide (NHS) ester group, and a C6 aminohexanoyl linker that covalently connects the fluorophore to the reactive group. Each component plays a critical role in the functionality of the molecule.

  • Coumarin 343: A hydrophilic, blue-emitting fluorophore. Its fluorescence is sensitive to the local environment, including polarity and viscosity.

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues.

  • Aminohexanoyl Linker: A six-carbon aliphatic chain that acts as a spacer between the coumarin dye and the NHS ester. This linker is key to optimizing the performance of the fluorescent label in bioconjugation.

The primary functions of the aminohexanoyl linker are:

  • Spatial Separation: The linker physically separates the bulky fluorophore from the target biomolecule. This separation minimizes potential steric hindrance that could interfere with the biological activity of the labeled molecule, such as an antibody's binding to its antigen.

  • Improved Solubility: The aminohexanoyl linker enhances the water solubility of the dye-conjugate, which can be particularly beneficial when working with hydrophobic fluorophores or when a high degree of labeling is desired.

  • Reduced Quenching: By distancing the fluorophore from the surface of the labeled protein, the linker can reduce quenching effects that may occur due to interactions with certain amino acid residues (e.g., tryptophan or tyrosine).

The formation of the covalent bond between this compound and a primary amine on a target biomolecule is a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[][2] This amide linkage is effectively irreversible under physiological conditions, ensuring the stability of the fluorescent label during downstream applications.[]

Data Presentation: Physicochemical and Optical Properties

The properties of this compound are summarized in the table below. This data is essential for designing and executing labeling experiments and for the accurate interpretation of fluorescence-based assays.

PropertyValueReference
Molecular Formula C₂₆H₂₉N₃O₇Vendor Data
Molecular Weight 495.52 g/mol Vendor Data
Excitation Maximum (λex) 437 nmVendor Data
Emission Maximum (λem) 477 nmVendor Data
Molar Extinction Coefficient (ε) 39,000 M⁻¹cm⁻¹Vendor Data
Fluorescence Quantum Yield (Φ) 0.63Vendor Data
Solubility Good in DMSO, DMFVendor Data
Reactive Group N-hydroxysuccinimide (NHS) ester[]
Target Moiety Primary amines (-NH₂)[]
Resulting Bond Amide[]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol provides a general procedure for the covalent labeling of antibodies. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M glycine (B1666218)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine are present, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar excess of 5- to 15-fold of the dye is a common starting point.

    • While gently vortexing, add the dye stock solution dropwise to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 437 nm (for Coumarin 343).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage:

    • Store the purified labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.[3]

Mandatory Visualizations

Signaling Pathway: Extrinsic Apoptosis Leading to Caspase-3 Activation

This diagram illustrates the extrinsic apoptosis pathway, a key signaling cascade in programmed cell death. The activation of caspase-3 is a central event in this pathway and can be monitored using FRET-based biosensors, where Coumarin 343 can serve as a donor fluorophore.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fas Ligand Fas Ligand Fas Receptor Fas Receptor Fas Ligand->Fas Receptor Binding & Trimerization FADD FADD Fas Receptor->FADD Recruitment Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Autocatalytic Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleavage & Activation Caspase-3 Active Caspase-3 Pro-caspase-3->Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleavage Cell Death Cell Death Apoptotic Substrates->Cell Death

Caption: Extrinsic apoptosis pathway initiated by Fas ligand binding.[4][5][6][7][8]

Experimental Workflow: Indirect Immunofluorescence

This diagram outlines the key steps in an indirect immunofluorescence experiment, a common application for antibodies labeled with fluorescent dyes like Coumarin 343.

Indirect_Immunofluorescence_Workflow start Start: Cells on Coverslip fixation 1. Fixation (e.g., 4% Paraformaldehyde) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., 5% Normal Goat Serum) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (Unlabeled, specific to target) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (Coumarin 343-labeled) primary_ab->secondary_ab counterstain 6. Counterstaining (Optional) (e.g., DAPI for nuclei) secondary_ab->counterstain mounting 7. Mounting (Antifade mounting medium) counterstain->mounting imaging 8. Fluorescence Microscopy mounting->imaging

Caption: Workflow for indirect immunofluorescence staining of cells.[9][10][11][12][13]

Logical Relationship: FRET-Based Caspase-3 Biosensor

This diagram illustrates the principle of a FRET (Förster Resonance Energy Transfer) biosensor for detecting caspase-3 activity. A substrate peptide containing the caspase-3 cleavage sequence (DEVD) is flanked by a donor fluorophore (e.g., Coumarin 343) and an acceptor fluorophore.

FRET_Caspase3_Sensor cluster_inactive No Active Caspase-3 cluster_active Active Caspase-3 Present Intact Sensor Donor (Coumarin 343) ~ DEVD ~ Acceptor fret FRET Occurs Intact Sensor->fret caspase3 Active Caspase-3 Intact Sensor->caspase3 Cleavage at DEVD excitation Excitation at λex (Donor) excitation->Intact Sensor acceptor_emission Acceptor Emission fret->acceptor_emission Cleaved Sensor Donor (Coumarin 343) + Acceptor no_fret FRET Disrupted Cleaved Sensor->no_fret excitation2 Excitation at λex (Donor) excitation2->Cleaved Sensor donor_emission Donor Emission no_fret->donor_emission

Caption: Principle of a FRET-based biosensor for caspase-3 activity.[14][15][16][17][18]

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) 343 X NHS ester is a bright, blue-emitting fluorescent dye that is widely used for the covalent labeling of proteins and other biomolecules.[1] Its amine-reactive N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2] This labeling chemistry is robust and straightforward, making it a popular choice for a variety of applications in biological research and drug development.

The coumarin fluorophore exhibits a strong absorption maximum around 437 nm and an emission maximum at approximately 477 nm.[3] One of the key applications of Coumarin 343 is its use as a donor fluorophore in Förster Resonance Energy Transfer (FRET) studies, often paired with fluorescein (B123965) (FAM) as the acceptor.[4][5] This donor-acceptor pair is valuable for investigating protein-protein interactions, conformational changes, and enzymatic activity. The aminohexanoyl linker incorporated in Coumarin 343 X NHS ester provides spatial separation between the fluorophore and the target molecule, which can help to minimize quenching and improve labeling efficiency.

These application notes provide a detailed protocol for the successful labeling of proteins with this compound, methods for characterizing the labeled conjugate, and an example of its application in a FRET-based assay.

Data Presentation

Table 1: Spectral and Physicochemical Properties of this compound
PropertyValueReference
Excitation Maximum (λmax)437 nm[3]
Emission Maximum (λem)477 nm[3]
Molar Extinction Coefficient (ε) at λmax39,000 M-1cm-1
Quantum Yield (Φ)0.63[6]
Molecular Weight495.52 g/mol
Correction Factor (CF280)0.24[3]
Table 2: Recommended Reagents and Buffers for Protein Labeling
ReagentRecommended Concentration/pHNotes
Labeling Buffer0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphatepH 8.3 - 8.5, Must be amine-free (e.g., no Tris or glycine)
Dye SolventAnhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Use high-quality, amine-free solvent
Protein Solution1 - 10 mg/mL in Labeling BufferHigher concentrations can improve labeling efficiency
Quenching Reagent (Optional)1 M Tris-HCl or 1 M GlycinepH ~8.0, To terminate the labeling reaction
Purification ResinSize-Exclusion Chromatography (e.g., Sephadex G-25)To remove unconjugated dye
Storage BufferPhosphate-Buffered Saline (PBS) or other suitable bufferDepending on the protein's stability requirements

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes a general procedure for the covalent labeling of a protein with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (1 M Tris-HCl, pH 8.0) (Optional)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Labeling Buffer before proceeding.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of the dye is recommended.[7]

    • Slowly add the calculated volume of the dye solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired Storage Buffer.[7]

    • Collect the fractions containing the protein-dye conjugate, which will typically be the first colored fractions to elute.

  • Storage:

    • Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of labeled proteins.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and at the absorbance maximum of Coumarin 343 (approximately 437 nm, Amax).

  • Calculate Protein Concentration:

    • The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

      Protein Concentration (M) = [A280 - (Amax x CF280)] / εprotein

      Where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at the absorption maximum of the dye (~437 nm).

      • CF280 is the correction factor for the dye's absorbance at 280 nm (0.24 for Coumarin 343).[3]

      • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

  • Calculate Dye Concentration:

    • The concentration of the conjugated dye is calculated using the Beer-Lambert law:

      Dye Concentration (M) = Amax / εdye

      Where:

      • Amax is the absorbance of the conjugate at the absorption maximum of the dye (~437 nm).

      • εdye is the molar extinction coefficient of Coumarin 343 at its λmax (39,000 M-1cm-1).

  • Calculate the Degree of Labeling (DOL):

    • The DOL is the molar ratio of the dye to the protein:

      DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 3: FRET-Based Assay for Protein Interaction

This protocol provides a conceptual framework for using Coumarin 343-labeled protein as a FRET donor to study its interaction with a fluorescein-labeled protein (acceptor).

Materials:

  • Protein A labeled with Coumarin 343 (Donor)

  • Protein B labeled with Fluorescein (Acceptor)

  • Interaction Buffer (a buffer known to support the interaction between Protein A and Protein B)

  • Fluorometer capable of measuring fluorescence emission spectra

Procedure:

  • Prepare Protein Solutions:

    • Prepare solutions of the donor-labeled Protein A and the acceptor-labeled Protein B in the Interaction Buffer at appropriate concentrations.

  • Measure Donor Emission:

    • In a cuvette, add the donor-labeled Protein A to the Interaction Buffer.

    • Excite the sample at the excitation wavelength of Coumarin 343 (~437 nm) and record the emission spectrum. Note the peak emission intensity at ~477 nm.

  • Induce Protein Interaction:

    • To the same cuvette containing the donor-labeled Protein A, add the acceptor-labeled Protein B.

    • Allow the proteins to incubate for a time sufficient for their interaction to occur.

  • Measure FRET Signal:

    • Excite the sample again at ~437 nm and record the emission spectrum.

    • If FRET occurs due to the interaction of the two proteins, you will observe two key changes in the emission spectrum:

      • A decrease (quenching) of the donor fluorescence at ~477 nm.

      • An increase in the sensitized emission of the acceptor (fluorescein) at its emission maximum (~520 nm).

  • Data Analysis:

    • The efficiency of FRET can be calculated by comparing the donor fluorescence intensity in the absence and presence of the acceptor.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Dissolve in Labeling Buffer) labeling Incubate Protein and Dye (1-2 hours at RT) protein_prep->labeling dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->labeling purification Size-Exclusion Chromatography labeling->purification dol Determine Degree of Labeling (DOL) purification->dol fret FRET-Based Assay purification->fret

Caption: Experimental workflow for labeling proteins with this compound.

fret_signaling_pathway cluster_no_interaction No Interaction cluster_interaction Interaction donor Protein A (Coumarin 343) donor_emission Donor Emission (477 nm) donor->donor_emission Fluorescence acceptor Protein B (Fluorescein) excitation Excitation (437 nm) excitation->donor complex Protein A-B Complex fret FRET complex->fret excitation2 Excitation (437 nm) excitation2->complex acceptor_emission Acceptor Emission (520 nm) fret->acceptor_emission

Caption: FRET signaling between Coumarin 343 (donor) and Fluorescein (acceptor).

References

Application Notes and Protocols: Labeling of Antibodies with Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of antibodies with fluorescent dyes is a cornerstone technique in biological research and diagnostics, enabling the visualization and quantification of target antigens in a wide array of applications, including immunofluorescence microscopy, flow cytometry, and immunoassays. Coumarin 343 is a blue-emitting fluorophore that offers a bright and photostable signal. This document provides a detailed protocol for the conjugation of Coumarin 343 X NHS ester to antibodies.

N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins, as they efficiently react with primary amino groups (-NH2) on lysine (B10760008) residues and the N-terminus of the antibody to form stable amide bonds.[1][2] The "X" in this compound refers to an aminohexanoyl spacer that provides spatial separation between the fluorophore and the antibody, which can help to maintain antibody functionality and improve solubility.[3][4] This protocol outlines the necessary steps, from antibody preparation to the determination of the degree of labeling, to ensure successful and reproducible conjugation.

Materials and Reagents

Reagent Supplier Comments
Antibody to be labeledN/AMust be in an amine-free buffer (e.g., PBS). Avoid buffers containing Tris or glycine.[2]
This compoundVariousStore at -20°C, protected from light and moisture.[1][4]
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)VariousHigh-quality, anhydrous solvent is critical for dissolving the NHS ester.[2]
Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)N/AReaction buffer. The slightly basic pH is crucial for the reaction.[2]
Phosphate-Buffered Saline (PBS), pH 7.4N/AFor antibody dialysis and storage.
Gel Filtration Column (e.g., Sephadex G-25)VariousFor purification of the antibody-dye conjugate.[2]
Bovine Serum Albumin (BSA)VariousOptional, for stabilizing the final conjugate.
Sodium Azide (B81097)VariousOptional, as a preservative for the final conjugate.

Spectral Properties of Coumarin 343

Parameter Value Reference
Excitation Maximum (λex)~443 nm[5]
Emission Maximum (λem)~477 nm[3]
Molar Extinction Coefficient (ε) at λmax39,000 M⁻¹cm⁻¹ (in DCM, DMSO, DMF)[3]
Quantum Yield (Φ)0.63[3][6]
Correction Factor (CF₂₈₀)0.29[3]

Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, but the molar ratios of the reagents should be maintained.[7]

Antibody Preparation
  • Buffer Exchange: Ensure the antibody is in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris, glycine), it must be dialyzed against 1X PBS buffer.[2]

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[2][7] A concentration of 2.5 mg/mL is a good starting point.[2]

Preparation of this compound Stock Solution
  • Note: The NHS ester is moisture-sensitive and should be used immediately after dissolution.[8]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM solution, dissolve approximately 0.5 mg of the dye (MW ~495.52 g/mol ) in 100 µL of anhydrous DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

Antibody Labeling Reaction
  • Molar Ratio Determination: The optimal molar ratio of dye to antibody for labeling needs to be determined empirically. A starting point of a 10- to 20-fold molar excess of the dye is recommended.

  • Reaction Initiation: While gently stirring the antibody solution, slowly add the calculated volume of the 10 mM this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]

Purification of the Labeled Antibody
  • Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with 1X PBS.

  • Separation: Apply the reaction mixture to the top of the column. Elute the conjugate with 1X PBS. The labeled antibody will elute first as a colored band, while the smaller, unreacted dye molecules will be retained on the column and elute later.[2]

  • Collection: Collect the fractions containing the labeled antibody. The success of the separation can be monitored by eye or by measuring the absorbance of the fractions.

Storage of the Labeled Antibody
  • Concentration and Storage: Determine the concentration of the purified antibody conjugate (see Section 6).

  • Stabilization: For long-term storage, it is recommended to add a stabilizing protein like BSA to a final concentration of 1-10 mg/mL and a preservative such as sodium azide to a final concentration of 0.02-0.05%.

  • Storage Conditions: Store the labeled antibody at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[9] An optimal DOL for antibodies is typically between 2 and 10.[10][11]

  • Absorbance Measurement: Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Coumarin 343 (~443 nm, Aₘₐₓ).

  • Calculation of Antibody Concentration:

    • The absorbance of the dye at 280 nm must be corrected for.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for Coumarin 343 at 280 nm (0.29).[3]

    • Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody

      • Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[10]

  • Calculation of Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Coumarin 343 at its λₘₐₓ (39,000 M⁻¹cm⁻¹).[3]

  • DOL Calculation:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Ab Antibody in Amine-Free Buffer Reaction Mix Antibody and Dye Solution Ab->Reaction Dye Coumarin 343 X NHS Ester Dye_Sol 10 mM Dye Stock Solution Dye->Dye_Sol Dissolve Solvent Anhydrous DMSO/DMF Solvent->Dye_Sol Dye_Sol->Reaction Incubate Incubate 1 hr at Room Temp (in dark) Reaction->Incubate Purify Gel Filtration Chromatography Incubate->Purify Conjugate Purified Labeled Antibody Purify->Conjugate

Caption: Experimental workflow for labeling antibodies with this compound.

Caption: Reaction of this compound with a primary amine on an antibody.

References

Application Notes and Protocols: Amine-Reactive Labeling Using Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Coumarin 343 X NHS ester in the fluorescent labeling of biomolecules. This reagent is particularly useful for conjugating a bright, blue-emitting fluorophore to proteins, antibodies, and other molecules containing primary amines.

Introduction

Coumarin 343 is a hydrophilic, blue-emitting fluorescent dye that is valuable for a variety of bio-imaging and detection applications. The N-hydroxysuccinimide (NHS) ester derivative of Coumarin 343 provides a convenient and efficient method for covalently attaching the dye to primary amines on target biomolecules.[1][2][3] The "X" in "this compound" denotes the presence of an aminohexanoyl linker, which serves to increase the solubility of the reagent and provide spatial separation between the fluorophore and the labeled molecule, minimizing potential steric hindrance.[4][5] This labeling technique is widely employed in fluorescence microscopy, flow cytometry, immunoassays, and fluorescence resonance energy transfer (FRET) studies.[4][6]

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7][8][9] This reaction is most efficient at a slightly basic pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.[2][9][10]

Quantitative Data

The spectral and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Maximum Excitation Wavelength (λex)437 nm[5][11]
Maximum Emission Wavelength (λem)477 nm[5][11]
Molar Extinction Coefficient (ε)39,000 M⁻¹cm⁻¹[5][11]
Fluorescence Quantum Yield (Φ)0.63[5][]
Molecular Weight495.52 g/mol [5]
SolubilityGood in DMSO, DMF, and DCM[5]
Purity≥95% (by ¹H NMR and HPLC-MS)[5]
Storage ConditionsStore at -20°C, protected from light and moisture.[4][13]

Experimental Protocols

1. General Protocol for Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and desired degrees of labeling (DOL).

Materials:

  • Protein or antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[10]

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.4 (optional)

  • Purification column (e.g., Sephadex G-25) or spin column for buffer exchange and removal of unconjugated dye.[2][3]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[6] If the protein is already in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Labeling Buffer via dialysis or buffer exchange column.[2]

  • Prepare the Dye Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Briefly vortex to ensure complete dissolution. This solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point for optimization.

    • While gently vortexing, add the calculated volume of the dye stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for an additional 10-15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or a spin column.[2][3]

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.

  • Characterization of the Conjugate (Optional but Recommended):

    • Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 437 nm (for Coumarin 343). The following formula can be used:

      • DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)

      • Where:

        • A_max is the absorbance at 437 nm.

        • A_280 is the absorbance at 280 nm.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

        • ε_dye is the molar extinction coefficient of the dye at 437 nm (39,000 M⁻¹cm⁻¹).

        • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer or determined experimentally). For this compound, a CF280 of 0.24 has been reported.[5]

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[2] Protect from light.

Visualizations

Amine_Reactive_Labeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Solution 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Labeling 3. Labeling Reaction (Add dye to protein, incubate 1-2h at RT) Protein_Solution->Labeling Dye_Stock 2. Prepare Dye Stock Solution (10 mM in DMSO/DMF) Dye_Stock->Labeling Purification 4. Purify Conjugate (Gel filtration or spin column) Labeling->Purification Storage 5. Store Labeled Protein (-20°C, protected from light) Purification->Storage

Caption: Experimental workflow for amine-reactive labeling.

NHS_Ester_Reaction_Mechanism Coumarin_NHS Coumarin 343-X-NHS Ester R-C(=O)-O-N(C=O)₂ Intermediate {Tetrahedral Intermediate} Coumarin_NHS->Intermediate + R'-NH₂ Primary_Amine Primary Amine on Biomolecule R'-NH₂ Primary_Amine->Intermediate Amide_Bond Stable Amide Bond R-C(=O)-NH-R' Intermediate->Amide_Bond NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group - NHS

Caption: Reaction mechanism of NHS ester with a primary amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) 1. Presence of primary amines in the protein buffer (e.g., Tris, glycine).1. Ensure the protein is in an amine-free buffer at the correct pH (8.3-8.5). Perform buffer exchange if necessary.
2. Hydrolysis of the NHS ester due to moisture or improper storage.2. Use anhydrous DMSO/DMF. Equilibrate the dye vial to room temperature before opening. Prepare the dye stock solution fresh.
3. Insufficient molar excess of the dye.3. Increase the molar ratio of dye to protein in the labeling reaction.
High Degree of Labeling (DOL) / Protein Precipitation 1. Excessive molar ratio of dye to protein.1. Reduce the molar excess of the dye in the labeling reaction.
2. Prolonged incubation time.2. Decrease the incubation time.
Poor Protein Recovery after Purification 1. Protein precipitation during the labeling reaction.1. Optimize the labeling conditions (lower dye concentration, shorter incubation time).
2. Inappropriate purification method.2. Ensure the chosen purification method (e.g., gel filtration resin) is suitable for the size of the protein.
High Background Fluorescence 1. Incomplete removal of unconjugated dye.1. Ensure thorough purification of the labeled protein. Consider using a different purification method or repeating the purification step.

Disclaimer

This product is for research use only and is not intended for diagnostic or therapeutic use. The provided protocols are intended as a guide and may require optimization for specific applications.

References

Application Notes: Optimizing pH for Coumarin 343 X NHS Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a widely employed and robust method for the covalent modification of proteins, peptides, and other biomolecules containing primary amines.[1][2] Coumarin 343 X NHS ester is a blue-emitting fluorescent dye functionalized with an NHS ester group, making it suitable for covalently labeling biomolecules for various applications, including fluorescence microscopy, FRET assays, and immunofluorescence.[3] The efficiency of the conjugation reaction between the this compound and a primary amine is critically dependent on the reaction pH.[2][4] This document provides a detailed guide to understanding and optimizing the pH for successful conjugation reactions.

The Critical Role of pH

The pH of the reaction buffer is a crucial parameter in NHS ester conjugation reactions as it governs two competing processes:

  • Amine Reactivity: The reactive species in the coupling reaction is the deprotonated primary amine (-NH₂), which acts as a nucleophile.[1] At a pH below the pKa of the amine (for the ε-amino group of lysine, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH₃⁺) and thus non-nucleophilic, significantly reducing the reaction rate.[1] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[1]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation.[1][5] The rate of this hydrolysis reaction increases significantly at higher pH values.[1][5]

Therefore, the optimal pH for an NHS ester conjugation is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications involving proteins and other biomolecules, the optimal pH range is 8.3 to 8.5.[2][4]

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table demonstrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[1][5]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Data for pH 8.0, 8.5, and 9.0 are from a study on porphyrin-NHS esters and serve as a proxy to demonstrate the trend.[6]

Table 2: Comparison of Amidation and Hydrolysis Kinetics at Various pH Values

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a porphyrin-NHS ester.[6] The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[1][6]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

This data is from a study on porphyrin-NHS esters and serves as a proxy to demonstrate the general kinetic trends.[6]

Experimental Protocols

The following are generalized protocols for NHS ester coupling reactions. It is recommended to optimize the conditions for each specific application.

Protocol 1: General Protein Labeling with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[1][2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[1]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]

  • Desalting column or dialysis equipment for purification.[1][4]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1][4] Ensure the buffer is free of primary amines (e.g., Tris).[5][7]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[1][4]

  • Reaction: Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][4][8] The optimal time may vary depending on the specific reactants.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for 15-30 minutes at room temperature.[1]

  • Purification: Remove the excess, unreacted dye and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1][4]

Protocol 2: Determining the Optimal Dye to Protein Ratio

To achieve the desired degree of labeling, it is advisable to perform small-scale trial reactions.

Procedure:

  • Set up a series of parallel reactions with varying molar ratios of this compound to protein (e.g., 2:1, 5:1, 10:1, 20:1).[1]

  • Follow the general labeling protocol for each reaction.

  • After purification, determine the degree of labeling (DOL) for each reaction by measuring the absorbance of the dye and the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer pH 8.3-8.5) reaction Combine and Incubate (1-4h at RT or overnight at 4°C) prep_protein->reaction prep_dye Prepare this compound (in anhydrous DMF or DMSO) prep_dye->reaction quench Quench Reaction (add 1M Tris-HCl, pH 8.0) reaction->quench purify Purify Conjugate (Gel Filtration or Dialysis) quench->purify end purify->end start start->prep_protein

Caption: Experimental workflow for protein conjugation with this compound.

reaction_pathway cluster_reactants Reactants cluster_conditions cluster_products Products coumarin_nhs Coumarin 343 X NHS Ester conjugate Coumarin-Protein Conjugate (Stable Amide Bond) coumarin_nhs->conjugate Desired Reaction hydrolyzed_ester Hydrolyzed Coumarin Ester (Inactive) coumarin_nhs->hydrolyzed_ester Competing Hydrolysis protein_amine Protein-NH2 (Deprotonated Amine) optimal_ph Optimal pH (8.3-8.5) protein_amine->conjugate protein_amine_prot Protein-NH3+ (Protonated Amine) low_ph Low pH (< 7.5) h2o H2O high_ph High pH (> 9.0) h2o->hydrolyzed_ester low_ph->protein_amine_prot Favors optimal_ph->protein_amine Favors high_ph->h2o Accelerates Hydrolysis

Caption: Competing reactions in NHS ester conjugation at different pH values.

References

Application Note: Calculating Molar Excess for Coumarin 343 X NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized for the covalent labeling of proteins and other biomolecules containing primary amines.[1][2] The Coumarin 343 X NHS ester is a blue-emitting fluorescent dye that, when conjugated to a target molecule, allows for sensitive detection in various applications such as immunofluorescence, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[3][4]

The efficiency of the labeling reaction and the final properties of the conjugate are critically dependent on the molar ratio of the dye to the protein. This ratio, known as the molar excess, must be carefully optimized.[5] An insufficient molar excess can lead to a low degree of labeling (DOL), resulting in a weak signal.[5][6] Conversely, an excessive molar ratio can cause over-labeling, which may lead to fluorescence quenching, protein precipitation, and potential loss of biological activity.[5][7] This application note provides a detailed guide to calculating the optimal molar excess for labeling with this compound and protocols for the labeling reaction, purification, and characterization of the conjugate.

Principle of the Reaction

The NHS ester of Coumarin 343 reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[1][2][8] This reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[1][2][9] At lower pH values, the primary amines are protonated and thus less reactive. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[2][9] It is crucial to use amine-free buffers, such as phosphate (B84403) or bicarbonate buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for the dye.[1][10]

Experimental Protocols

Molar Excess Calculation

The optimal molar excess of this compound to the protein is empirical and should be determined for each specific application.[5] Factors influencing the optimal ratio include the concentration of the protein and the number of available primary amines.[5][10] The following table provides recommended starting molar excess ratios based on protein concentration.

Protein ConcentrationRecommended Molar Excess (Dye:Protein)Rationale
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling reactions.[5]
1-5 mg/mL10-20 foldThis is a common concentration range for antibody labeling.[5][11]
< 1 mg/mL20-50 foldA higher molar excess is required to compensate for the slower reaction kinetics at lower protein concentrations.[5]

To calculate the mass of this compound required for the labeling reaction, use the following formula:

Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Protein (mg)) x (MW of NHS Ester (Da)) / (MW of Protein (Da))

Where:

  • Molar Excess: The desired molar ratio of NHS ester to protein.

  • Mass of Protein (mg): The mass of the protein to be labeled.

  • MW of NHS Ester (Da): The molecular weight of this compound (495.52 Da).[3][12]

  • MW of Protein (Da): The molecular weight of the protein.

Example Calculation: To label 2 mg of a 150 kDa antibody with a 15-fold molar excess of this compound:

Mass of NHS Ester (mg) = (15) x (2 mg) x (495.52 Da) / (150,000 Da) = 0.099 mg

Protein and Dye Preparation
  • Protein Solution: Dissolve the protein in an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5.[1][9] The recommended protein concentration is between 1-10 mg/mL.[1][9] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.[10]

  • Dye Solution: Immediately before use, dissolve the this compound in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.[1][10]

Labeling Reaction
  • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

Purification of the Labeled Protein

After the incubation, it is essential to remove the unreacted dye and any byproducts.[] Gel filtration chromatography is a common and effective method for this purpose.[1][]

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate storage buffer such as phosphate-buffered saline (PBS).[14]

  • Apply the reaction mixture to the column.

  • Collect the fractions containing the labeled protein, which will elute first. The smaller, unreacted dye molecules will be retained in the column and elute later.

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, should be determined to ensure consistency between batches.[6][7] The DOL can be calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Coumarin 343 (437 nm).[3]

Data for Calculation:

ParameterValue
Molar Extinction Coefficient of Coumarin 343 (ε_dye_) at 437 nm39,000 M⁻¹cm⁻¹[3][12]
Correction Factor (CF) for Coumarin 343 at 280 nm (A₂₈₀/A₄₃₇)0.24[3]
Molar Extinction Coefficient of Protein (ε_prot_) at 280 nmVaries depending on the protein (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)

Calculation Steps:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 437 nm (A₄₃₇).

  • Calculate the concentration of the protein: Protein Concentration (M) = [A₂₈₀ - (A₄₃₇ x CF)] / ε_prot_

  • Calculate the concentration of the dye: Dye Concentration (M) = A₄₃₇ / ε_dye_

  • Calculate the Degree of Labeling: DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 10.[15][16]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) Calc Calculate Mass of NHS Ester (based on desired molar excess) Prot_Prep->Calc Dye_Prep Prepare Coumarin 343 NHS Ester Solution (10 mg/mL in DMSO or DMF) Dye_Prep->Calc Mix Add NHS Ester to Protein Solution Calc->Mix Incubate Incubate for 1-2 hours at RT (protected from light) Mix->Incubate Purify Purify Conjugate (Gel Filtration Chromatography) Incubate->Purify Analyze Characterize Conjugate (Calculate Degree of Labeling) Purify->Analyze

Caption: Experimental workflow for Coumarin 343 NHS ester labeling.

reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Coumarin 343 (Stable Amide Bond) Protein->Conjugate + Coumarin 343-NHS NHS N-Hydroxysuccinimide Coumarin Coumarin 343-NHS (NHS Ester) Coumarin->Conjugate Coumarin->NHS + H₂O (hydrolysis)

References

Application Notes and Protocols for NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized and effective method for the covalent modification of biomolecules, particularly for labeling proteins, peptides, and amine-modified oligonucleotides with probes such as fluorophores, biotin, or other reporter molecules.[1][2] This method targets primary aliphatic amines, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds.[3][4] The success of an NHS ester labeling reaction is critically dependent on the appropriate selection of the reaction buffer, as it directly influences the reaction's efficiency and specificity by modulating the reactivity of the primary amines and the stability of the NHS ester.[5]

This document provides detailed application notes on buffer selection for NHS ester labeling reactions, protocols for labeling, and troubleshooting guidance.

Buffer Selection for NHS Ester Labeling Reactions

The choice of buffer is a critical parameter for a successful NHS ester labeling reaction. The buffer's pH and composition directly impact the reaction's efficiency by influencing the nucleophilicity of the target primary amines and the stability of the NHS ester.

The Critical Role of pH

The reaction between an NHS ester and a primary amine is strongly pH-dependent.[5][6] An optimal pH range of 8.3-8.5 is recommended for most NHS ester labeling reactions.[6][7][8]

  • At low pH (below 7.2): The primary amines on the biomolecule are protonated (-NH3+), rendering them non-nucleophilic and thus unavailable to react with the NHS ester.[5][9]

  • At high pH (above 9.0): The rate of hydrolysis of the NHS ester increases significantly.[5][10] This competing hydrolysis reaction reduces the amount of NHS ester available to react with the target amine, leading to lower labeling efficiency.[11]

The stability of the NHS ester is a key consideration, and its hydrolysis is a competing reaction that must be minimized. The half-life of NHS esters in aqueous solutions is highly pH-dependent, as summarized in the table below.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Ambient~7 hours
8.0Ambient~1 hour
8.6410 minutes
9.0AmbientMinutes

This data is compiled from multiple sources and represents approximate values.[10][11][12][13]

Compatible and Incompatible Buffers

The chemical composition of the buffer is as important as its pH. Buffers containing primary amines are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[5][12]

Buffer TypeRecommendationExamples
Recommended Amine-free buffers are essential for efficient labeling. These buffers do not contain primary amines that can compete with the target biomolecule for the NHS ester.Phosphate-buffered saline (PBS), Sodium Bicarbonate, Sodium Borate, HEPES
Not Recommended Buffers containing primary or secondary amines should be avoided as they will react with the NHS ester, leading to significantly reduced labeling efficiency and consumption of the labeling reagent.[5]Tris (tris(hydroxymethyl)aminomethane), Glycine

Note: If your protein or biomolecule is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the labeling reaction.[5]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.[12]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[5]

  • NHS ester label

  • Anhydrous DMSO or DMF[12]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5][6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]

  • Desalting column or dialysis cassette for purification[12]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[6][12] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[6][7]

  • Calculate Molar Excess: Determine the desired molar excess of the NHS ester over the protein. A common starting point is a 10- to 20-fold molar excess.[15] This may need to be optimized for your specific protein and desired degree of labeling.

  • Perform the Labeling Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing.[8] The volume of the organic solvent should not exceed 10% of the total reaction volume.[14][15]

  • Incubate: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.[7][8] Lower temperatures can help minimize hydrolysis of the NHS ester.[5]

  • Quench the Reaction (Optional but Recommended): To stop the reaction and remove any unreacted NHS ester, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[12][14] Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.[8][12]

Protocol for Labeling Amino-Modified Oligonucleotides

This protocol is for conjugating NHS esters to oligonucleotides with an amino modifier.

Materials:

  • Amino-modified oligonucleotide

  • NHS ester modification

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate or 0.091 M Sodium Borate, pH 8.5)[2]

  • Purification supplies (e.g., ethanol (B145695), sodium acetate (B1210297) for precipitation, or HPLC system)

Procedure:

  • Dissolve the Oligonucleotide: Dissolve the amino-labeled oligonucleotide in the conjugation buffer.

  • Dissolve the NHS Ester: Immediately before use, dissolve the NHS ester modification in anhydrous DMSO or DMF.[2]

  • Combine Reactants: Add the dissolved NHS ester to the oligonucleotide solution. A 5-10 fold molar excess of the NHS ester is a good starting point.[2]

  • Incubate: Shake the reaction mixture for 2-4 hours at room temperature, protected from light if the label is fluorescent.

  • Purify the Labeled Oligonucleotide: Remove the excess, unreacted NHS ester and byproducts. This can be achieved through methods such as ethanol precipitation or HPLC.

Mandatory Visualizations

NHS Ester Labeling Reaction Biomolecule Biomolecule-NH₂ (Protein, Peptide, etc.) LabeledBiomolecule Labeled Biomolecule (Stable Amide Bond) Biomolecule->LabeledBiomolecule Nucleophilic Attack NHSEster Label-NHS Ester NHSEster->LabeledBiomolecule NHS N-Hydroxysuccinimide (Byproduct) NHSEster->NHS Leaving Group

Caption: General reaction scheme of NHS ester labeling.

Buffer_Selection_Workflow Buffer Selection Workflow for NHS Ester Labeling start Start: Prepare for Labeling check_buffer Is the biomolecule in an amine-free buffer? start->check_buffer buffer_exchange Perform buffer exchange (Dialysis or Desalting Column) check_buffer->buffer_exchange No select_buffer Select an amine-free buffer (e.g., PBS, Bicarbonate, Borate) check_buffer->select_buffer Yes buffer_exchange->select_buffer adjust_ph Adjust pH to 8.3-8.5 select_buffer->adjust_ph proceed Proceed with Labeling Reaction adjust_ph->proceed

Caption: Workflow for selecting an appropriate buffer.

Troubleshooting_Guide Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency check_ph Is the pH between 8.3-8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes Adjust pH Adjust pH check_ph->Adjust pH No check_ester_quality Is the NHS ester fresh/properly stored? check_buffer->check_ester_quality Yes Buffer Exchange Buffer Exchange check_buffer->Buffer Exchange No check_concentration Are biomolecule and ester concentrations adequate? check_ester_quality->check_concentration Yes Use fresh NHS ester Use fresh NHS ester check_ester_quality->Use fresh NHS ester No optimize_ratio Optimize molar excess of NHS ester check_concentration->optimize_ratio Yes Increase concentrations Increase concentrations check_concentration->Increase concentrations No

Caption: A decision tree for troubleshooting common issues.

References

Purifying Proteins Labeled with Coumarin 343 X NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of proteins following conjugation with Coumarin (B35378) 343 X NHS ester, a blue-emitting fluorescent dye. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins by forming stable amide bonds with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues.[1][2][3] Proper purification is a critical step to remove unconjugated dye and reaction byproducts, ensuring the quality and accuracy of downstream applications.[2][4]

Introduction to Coumarin 343 X NHS Ester

This compound is an amine-reactive fluorescent probe used to label proteins and other biomolecules.[5][6][7] It contains a coumarin 343 fluorophore, which emits blue light, and an NHS ester reactive group.[5][6] An aminohexanoyl linker separates the fluorophore from the reactive group, which can improve solubility and provide spatial separation between the dye and the target molecule.[5][6] This blue-emitting dye can serve as a FRET donor for fluorescein (B123965) (FAM).[1][5]

Key Properties of this compound:

PropertyValueReference
Excitation Maximum (λmax)437 nm[6][8]
Emission Maximum (λem)477 nm[6][8]
Molar Extinction Coefficient (ε)39,000 M⁻¹cm⁻¹[6][8]
Molecular Weight495.52 g/mol [6]
SolubilityGood in DMSO and DMF[6]

Experimental Workflow Overview

The overall process involves preparing the protein and dye, performing the labeling reaction, and finally purifying the labeled protein conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) labeling Labeling Reaction (pH 8.3-8.5) protein_prep->labeling dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->labeling quench Quenching (Optional) (e.g., Tris or Glycine) labeling->quench purification Removal of Unreacted Dye (SEC or Dialysis) quench->purification dol Determine Degree of Labeling (DOL) purification->dol storage Store Conjugate (-20°C or -80°C) dol->storage reaction_pathway protein Protein-NH2 (Primary Amine) plus + protein->plus coumarin Coumarin 343-X-NHS labeled_protein Protein-NH-CO-Coumarin 343-X (Stable Amide Bond) coumarin->labeled_protein nhs NHS coumarin:e->nhs:w plus->coumarin plus->invis_node conditions pH 8.3 - 8.5 invis_node->labeled_protein invis_node->invis_node2 invis_node2->conditions

References

Application Notes and Protocols for Coumarin 343 X NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 X NHS ester is a blue-emitting fluorescent dye that serves as a powerful tool for the covalent labeling of cells and proteins for analysis by flow cytometry. This amine-reactive dye contains an N-hydroxysuccinimide (NHS) ester functional group that readily reacts with primary amines on the surface of cells and proteins to form stable amide bonds. This covalent linkage ensures long-term fluorescent labeling, making it an ideal choice for applications such as cell tracking, proliferation analysis, and immunophenotyping. The "X" in its name refers to an aminohexanoyl spacer, which provides increased solubility and spatial separation between the fluorophore and the target molecule, minimizing potential steric hindrance and fluorescence quenching.[1]

This document provides detailed application notes and protocols for the effective use of this compound in flow cytometry, with a particular focus on cell proliferation analysis using the dye dilution method.

Principle of Amine-Reactive Labeling

The fundamental principle behind the use of this compound in cell labeling is the reaction of the NHS ester with primary amines.[2] Primary amines are abundant on the cell surface as part of the side chains of lysine (B10760008) residues in proteins. In an aqueous environment at a slightly alkaline pH (7.2-8.5), the NHS ester reacts with these deprotonated primary amines to form a stable covalent amide bond. This reaction results in the permanent attachment of the Coumarin 343 fluorophore to the cell surface proteins.

Key Applications in Flow Cytometry

The stable and bright fluorescence of Coumarin 343 makes it suitable for a variety of flow cytometry applications, including:

  • Cell Proliferation Analysis (Dye Dilution Assay): This is one of the most common applications for amine-reactive dyes. When a labeled cell divides, the fluorescent dye is distributed equally between the two daughter cells.[3][4] Consequently, each successive generation of cells will have half the fluorescence intensity of the parent generation. This allows for the tracking of cell division and the quantification of cell proliferation over time.

  • Cell Tracking and Migration Studies: The stable covalent labeling allows for the long-term tracking of cell populations both in vitro and in vivo.

  • Live/Dead Cell Discrimination: While live cells with intact membranes will only be labeled on their surface, dead cells with compromised membranes will allow the dye to enter and react with intracellular amines, resulting in a much brighter fluorescent signal. This allows for the exclusion of dead cells from analysis.

  • Multiplexing with Other Fluorophores: Due to its distinct blue emission spectrum, Coumarin 343 can be used in multicolor flow cytometry experiments in conjunction with other fluorescent probes, such as those emitting in the green, yellow, and red channels.

Data Presentation

Spectral Properties of this compound
PropertyValue
Excitation Maximum (λex)437 nm[1]
Emission Maximum (λem)477 nm[1]
Molecular Weight495.52 g/mol [1]
SolubilityGood in DMSO and DMF[1]
Representative Data for Cell Proliferation Analysis

The following table illustrates the expected decrease in Mean Fluorescence Intensity (MFI) for successive generations of cells labeled with an amine-reactive dye in a dye dilution assay.

Cell GenerationTheoretical MFI
0 (Parent)X
1X/2
2X/4
3X/8
4X/16

Experimental Protocols

Protocol 1: General Cell Surface Labeling of Suspension Cells

This protocol provides a general procedure for labeling suspension cells with this compound for flow cytometric analysis.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Complete cell culture medium (containing serum)

  • Fetal Bovine Serum (FBS)

  • Flow cytometry tubes

Procedure:

  • Prepare a 10 mM Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM. Protect the stock solution from light.

  • Cell Preparation: Harvest cells and wash them once with sterile PBS to remove any residual serum proteins. Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Staining: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and application.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light. Gently mix the cells every 5-10 minutes to ensure uniform labeling.

  • Quenching: To stop the labeling reaction, add 5 volumes of cold complete cell culture medium containing at least 10% FBS.[2] The primary amines in the serum proteins will react with and quench any unbound NHS ester.

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with complete cell culture medium.

  • Resuspension: Resuspend the labeled cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

  • Analysis: Analyze the cells on a flow cytometer equipped with a violet or blue laser for excitation and an appropriate emission filter for detecting the blue fluorescence of Coumarin 343.

Protocol 2: Cell Proliferation Analysis using Dye Dilution

This protocol is specifically designed for tracking cell proliferation.

Materials:

  • Same as Protocol 1

  • Cell culture plates or flasks

  • Appropriate cell stimulation reagents (e.g., mitogens, antigens)

Procedure:

  • Labeling: Follow steps 1-6 from Protocol 1 to label the cells. It is crucial to achieve a bright and uniform initial staining to resolve multiple generations.

  • Cell Culture: After the final wash, resuspend the cells in complete culture medium at the desired density and plate them in culture vessels.

  • Stimulation: Add the appropriate stimulus to induce cell proliferation. Include an unstimulated, labeled control to represent the parent generation (Generation 0).

  • Incubation: Culture the cells for the desired period (e.g., 24, 48, 72, 96 hours).

  • Harvesting and Analysis: At each time point, harvest the cells, wash them with PBS, and resuspend them in flow cytometry buffer. Analyze the samples by flow cytometry.

  • Data Analysis: On a histogram plot of Coumarin 343 fluorescence, gate on the live cell population. The undivided parent population will appear as a single bright peak. Each subsequent peak of decreasing fluorescence intensity will represent a successive cell division. Proliferation modeling software can be used to calculate various parameters such as the percentage of divided cells, division index, and proliferation index.

Mandatory Visualizations

G Experimental Workflow for Cell Proliferation Analysis cluster_prep Cell Preparation cluster_staining Staining cluster_culture Cell Culture & Proliferation cluster_analysis Flow Cytometry Analysis prep1 Harvest and Wash Cells prep2 Resuspend in PBS prep1->prep2 stain1 Add this compound prep2->stain1 stain2 Incubate (15-30 min) stain1->stain2 stain3 Quench with Serum-Containing Medium stain2->stain3 stain4 Wash Cells (2x) stain3->stain4 culture1 Resuspend in Complete Medium stain4->culture1 culture2 Stimulate Proliferation culture1->culture2 culture3 Incubate (24-96h) culture2->culture3 analysis1 Harvest and Wash Cells culture3->analysis1 analysis2 Acquire Data on Flow Cytometer analysis1->analysis2 analysis3 Analyze Dye Dilution Profile analysis2->analysis3 G Cell Cycle Regulation Signaling Pathway GF Growth Factors GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc ERK->Myc CyclinD_CDK46 Cyclin D / CDK4/6 Myc->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p21 p21 CyclinD_CDK46->p21 E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase S Phase Entry CyclinE_CDK2->S_Phase p21->CyclinE_CDK2 p53 p53 p53->p21 DNA_Damage DNA Damage DNA_Damage->p53

References

Applications of Coumarin 343 X NHS Ester in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 X NHS ester is a versatile, blue-emitting fluorescent dye that has emerged as a valuable tool in fluorescence microscopy. Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, antibodies, and other biomolecules, forming stable covalent bonds. This property, combined with its favorable photophysical characteristics, makes it suitable for a range of applications, including immunofluorescence, live-cell imaging, and Förster Resonance Energy Transfer (FRET) microscopy. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.

Properties of this compound

This compound is characterized by its distinct spectral properties, good solubility in common organic solvents, and reactivity towards primary amines. The inclusion of an aminohexanoyl "X" spacer between the fluorophore and the NHS ester enhances the solubility of the molecule and provides spatial separation between the dye and the labeled target, which can help to minimize quenching and steric hindrance.[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) 437 nm[2][3]
Emission Maximum (λem) 477 nm[2][3]
Molar Extinction Coefficient (ε) 39,000 cm⁻¹M⁻¹[2][3]
Fluorescence Quantum Yield (Φ) 0.63[2]
Molecular Weight 495.52 g/mol [2]
Solubility Good in DMSO, DMF, and DCM[2]
Storage Conditions -20°C, protected from light and moisture[1][3]

Key Applications and Protocols

Labeling of Antibodies and Proteins

The primary application of this compound is the covalent labeling of proteins, particularly antibodies, for use in immunofluorescence-based assays. The NHS ester reacts with primary amines (the N-terminus and the side chains of lysine (B10760008) residues) to form a stable amide bond.[4]

This protocol details the steps for labeling an IgG antibody with this compound.

Materials:

  • Purified antibody (IgG), free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25) or dialysis equipment.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Labeling Buffer at a concentration of 1-5 mg/mL.

  • Dye Preparation:

    • Bring the vial of this compound to room temperature.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of 8-15 fold of dye to antibody is a good starting point for optimization.

    • Add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled antibody.

    • Alternatively, dialysis can be performed against PBS to remove the free dye.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 437 nm (for Coumarin 343).

    • Calculate the DOL using the following formula: DOL = (A₄₃₇ × ε_protein) / [(A₂₈₀ - (A₄₃₇ × CF₂₈₀)) × ε_dye]

      • A₄₃₇ and A₂₈₀ are the absorbances at 437 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of Coumarin 343 at 437 nm (39,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.24 for Coumarin 343).[2]

AntibodyLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Antibody Purified Antibody in Labeling Buffer (pH 8.3-8.5) Mix Mix Antibody and Dye Solution Antibody->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT, protected from light Mix->Incubate Purify Size-Exclusion Chromatography or Dialysis Incubate->Purify Collect Collect Labeled Antibody Purify->Collect DOL Determine Degree of Labeling (DOL) Collect->DOL

Caption: Workflow for labeling antibodies with this compound.

Immunofluorescence Staining of Fixed Cells

Coumarin 343-labeled antibodies can be used to visualize specific target antigens in fixed cells.

Materials:

  • Cells grown on coverslips.

  • Fixation Buffer: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% BSA or normal serum in PBS.

  • Coumarin 343-labeled primary or secondary antibody.

  • Mounting medium.

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with Permeabilization Buffer for 10-15 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific binding.

  • Antibody Incubation:

    • Dilute the Coumarin 343-labeled antibody in Blocking Buffer.

    • Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for Coumarin 343 (Excitation: ~440/20 nm; Emission: ~480/40 nm).

Immunofluorescence Start Cells on Coverslips Fixation Fix with 4% PFA Start->Fixation Permeabilization Permeabilize with Triton X-100 (optional) Fixation->Permeabilization Blocking Block with BSA/Serum Permeabilization->Blocking Antibody Incubate with Coumarin 343-labeled Antibody Blocking->Antibody Wash Wash with PBS Antibody->Wash Mount Mount Coverslip Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: General workflow for immunofluorescence staining.

Förster Resonance Energy Transfer (FRET) Microscopy

Coumarin 343 is an excellent FRET donor for fluorescein (B123965) (FAM) and other green-emitting fluorophores.[1] FRET microscopy can be used to study molecular interactions, such as protein-protein interactions, in live or fixed cells.

This protocol provides a general framework for a FRET experiment using a Coumarin 343-labeled protein (donor) and a fluorescein-labeled protein (acceptor).

Materials:

  • Cells expressing or labeled with the donor and acceptor fusion proteins.

  • Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor, acceptor, and FRET).

Procedure:

  • Sample Preparation:

    • Prepare cells co-expressing or co-labeled with the Coumarin 343-donor and fluorescein-acceptor constructs.

    • Include control samples with only the donor and only the acceptor.

  • Image Acquisition:

    • Acquire three images of the cells:

      • Donor Image: Excite at the donor's excitation wavelength (~440 nm) and collect at the donor's emission wavelength (~480 nm).

      • Acceptor Image: Excite at the acceptor's excitation wavelength (~490 nm) and collect at the acceptor's emission wavelength (~520 nm).

      • FRET Image: Excite at the donor's excitation wavelength (~440 nm) and collect at the acceptor's emission wavelength (~520 nm).

  • FRET Analysis:

    • Correct the images for background and spectral bleed-through.

    • Calculate the FRET efficiency (E) using various methods, such as sensitized emission or acceptor photobleaching.

    • For sensitized emission, a simplified FRET index can be calculated as: FRET_index = I_FRET - (c1 * I_Donor) - (c2 * I_Acceptor), where I represents the intensity in each channel and c1 and c2 are bleed-through coefficients determined from the control samples.

FRET cluster_no_interaction No Interaction cluster_interaction Interaction (FRET) Donor1 Donor (Coumarin 343) Emission1 Donor Emission (480 nm) Donor1->Emission1 Fluorescence Acceptor1 Acceptor (Fluorescein) Excitation1 Excitation (440 nm) Excitation1->Donor1 Donor2 Donor (Coumarin 343) Acceptor2 Acceptor (Fluorescein) Donor2->Acceptor2 Energy Transfer Emission2 Acceptor Emission (520 nm) Acceptor2->Emission2 Sensitized Emission Excitation2 Excitation (440 nm) Excitation2->Donor2

Caption: Principle of FRET between Coumarin 343 and Fluorescein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Inefficient labeling (low DOL)- Optimize the dye-to-protein ratio and reaction pH.[5]
- Photobleaching- Use an anti-fade mounting medium and minimize exposure to excitation light.
- Low abundance of the target antigen- Use signal amplification techniques (e.g., secondary antibodies).
High background staining - Non-specific antibody binding- Increase the concentration of the blocking agent and the number of washing steps.
- Unreacted free dye- Ensure thorough purification of the labeled antibody.[5]
FRET signal is weak or absent - Donor and acceptor are too far apart (>10 nm)- Confirm the interaction of the target proteins by other methods.
- Incorrect filter sets- Use appropriate filter sets for donor, acceptor, and FRET channels.
- Low expression of labeled proteins- Optimize transfection or labeling conditions.

Conclusion

This compound is a valuable fluorescent probe for a variety of applications in fluorescence microscopy. Its straightforward conjugation chemistry, favorable spectral properties, and utility as a FRET donor make it a versatile tool for researchers in cell biology and drug development. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively utilize this compound to visualize and investigate cellular structures and molecular interactions with high sensitivity and specificity.

References

Application Notes and Protocols for Labeling Oligonucleotides with Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 343 X NHS ester is a blue-emitting fluorescent dye that serves as an efficient labeling reagent for oligonucleotides. Its N-hydroxysuccinimide (NHS) ester functional group reacts with primary amino groups on modified oligonucleotides to form stable amide bonds. This labeling technique is pivotal for a variety of applications in molecular biology and drug development, including the production of fluorescent probes for hybridization assays, fluorescence resonance energy transfer (FRET) studies, and cellular imaging. Coumarin 343 is particularly useful as a donor fluorophore in FRET pairs with acceptor dyes like fluorescein (B123965) (FAM).[1][2] This document provides detailed protocols for the labeling of amino-modified oligonucleotides with this compound, purification of the conjugate, and its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the general conditions for oligonucleotide labeling.

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum (λex)437 nm[3]
Emission Maximum (λem)477 nm[3]
Molar Extinction Coefficient (ε)39,000 M⁻¹cm⁻¹ at 437 nm[3]
Molecular Weight495.5 g/mol [3]
SolubilityGood in DMSO, DMF
Reactive GroupN-hydroxysuccinimide (NHS) ester

Table 2: General Reaction Parameters for Oligonucleotide Labeling

ParameterRecommended ConditionReference
Oligonucleotide Modification5' or 3' Amino-Modifier
Reaction Buffer0.1 M Sodium Bicarbonate or Sodium Borate
Reaction pH8.5 - 9.0
Solvent for NHS EsterAnhydrous DMSO or DMF[3]
Dye to Oligonucleotide Molar Ratio5:1 to 20:1 (empirical optimization recommended)[4]
Reaction Time2 - 4 hours at room temperature
Purification MethodHPLC (Reverse-Phase) or Ethanol (B145695) Precipitation[3]

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides

This protocol details the reaction between an amino-modified oligonucleotide and this compound.

Materials:

  • Amino-modified oligonucleotide (e.g., with a 5'-amino-modifier C6)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution and the dye stock solution. A typical starting molar excess of dye to oligonucleotide is 10:1. For a 10 nmol oligonucleotide reaction, this would be:

    • 10 µL of 1 mM oligonucleotide solution

    • 10 µL of 10 mM this compound solution

  • Incubation: Vortex the reaction mixture briefly and incubate for 2-4 hours at room temperature in the dark.

  • Quenching (Optional): The reaction can be stopped by adding a final concentration of 100 mM Tris-HCl, pH 8.0, which will react with any remaining NHS ester.

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.

Materials:

  • Crude labeling reaction mixture

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dilute the crude reaction mixture with nuclease-free water.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the diluted sample onto the column.

    • Elute the components using a linear gradient of acetonitrile (e.g., 5% to 50% Mobile Phase B over 30 minutes).

    • Monitor the elution at 260 nm (for the oligonucleotide) and 437 nm (for Coumarin 343).

  • Fraction Collection: Collect the peak that absorbs at both 260 nm and 437 nm, which corresponds to the labeled oligonucleotide. Unreacted oligonucleotide will elute earlier, and free dye will elute later.

  • Desalting: Remove the TEAA buffer from the collected fraction by ethanol precipitation or using a desalting column.

  • Quantification: Resuspend the purified, labeled oligonucleotide in nuclease-free water and determine its concentration and degree of labeling.

Characterization: Calculating the Degree of Labeling (DOL)

The degree of labeling (DOL), or the dye-to-oligonucleotide ratio, can be determined using UV-Vis spectrophotometry.[5][6]

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and 437 nm (A₄₃₇).

  • Calculate Concentrations:

    • The concentration of the dye is calculated using the Beer-Lambert law: Concentration_dye (M) = A₄₃₇ / ε_dye where ε_dye is the molar extinction coefficient of Coumarin 343 (39,000 M⁻¹cm⁻¹).

    • The absorbance of the oligonucleotide at 260 nm needs to be corrected for the contribution of the dye's absorbance at this wavelength. The correction factor (CF₂₆₀) is the ratio of the dye's absorbance at 260 nm to its absorbance at 437 nm. This value may need to be determined empirically for Coumarin 343. A_oligo_corrected = A₂₆₀ - (A₄₃₇ * CF₂₆₀)

    • The concentration of the oligonucleotide is then calculated: Concentration_oligo (M) = A_oligo_corrected / ε_oligo where ε_oligo is the molar extinction coefficient of the oligonucleotide, which can be estimated based on its sequence.

  • Calculate DOL: DOL = Concentration_dye / Concentration_oligo

Visualizations

experimental_workflow cluster_labeling Oligonucleotide Labeling cluster_purification Purification cluster_characterization Characterization start Start: Amino-Modified Oligonucleotide reagents Add this compound in DMSO & Bicarbonate Buffer (pH 8.5) start->reagents 10:1 Dye:Oligo Ratio reaction Incubate 2-4h at RT (dark) reagents->reaction hplc Reverse-Phase HPLC reaction->hplc Crude Product collection Collect Dual-Absorbance Peak (260 nm & 437 nm) hplc->collection desalting Desalt (Ethanol Precipitation) collection->desalting quant UV-Vis Spectroscopy desalting->quant dol Calculate Degree of Labeling (DOL) quant->dol end End: Purified Labeled Oligonucleotide dol->end

Caption: Experimental workflow for labeling, purification, and characterization.

fret_assay cluster_components Components cluster_process Hybridization Assay probe Coumarin 343-Oligo Probe (Donor) target Target DNA/RNA Sequence quencher_probe Acceptor-Oligo Probe (e.g., FAM) mix Mix Probes with Sample no_target No Target Present: Probes remain separate Donor fluorescence detected mix->no_target Absence of Target target_present Target Present: Probes hybridize to target FRET occurs mix->target_present Presence of Target fret_signal Acceptor Fluorescence Detected (Signal indicates target presence) target_present->fret_signal

Caption: FRET-based hybridization assay workflow.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Coumarin 343 X NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin (B35378) 343 X NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly low fluorescence signals, encountered during labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very weak or no fluorescence signal from my sample. What are the potential causes?

A weak or absent signal can stem from various factors throughout the experimental workflow. A systematic approach is crucial to identify the root cause. The primary areas to investigate include labeling efficiency, the properties of the Coumarin 343 dye, the local environment of the dye on the protein, and the imaging or measurement setup.[1]

Q2: How can I determine if the low signal is due to poor labeling efficiency?

Inefficient labeling is a common reason for low fluorescence. Here’s a breakdown of potential causes and how to troubleshoot them:

  • Incorrect Reaction Buffer pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5, with pH 8.3-8.5 often being ideal.[1][2][3][4][5][6][7] At a lower pH, the primary amines on your molecule are protonated and less reactive.[2][4][5][6][7] At a higher pH, hydrolysis of the NHS ester competes with the labeling reaction, reducing efficiency.[2][3][4][5][6][7][8]

    • Troubleshooting: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure you are using a non-amine-containing buffer such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate.[2][6][8]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the Coumarin 343 X NHS ester, leading to significantly lower labeling efficiency.[2][4][6]

    • Troubleshooting: Avoid using amine-containing buffers for the labeling reaction. If your protein is in an incompatible buffer, exchange it for a recommended buffer (e.g., PBS or sodium bicarbonate) via dialysis or gel filtration before starting the labeling process.

  • Hydrolyzed/Inactive NHS Ester: this compound is sensitive to moisture.[2][9] If the compound has been improperly stored or handled, it may have hydrolyzed, rendering it inactive.

    • Troubleshooting: Store the NHS ester desiccated at -20°C.[10][11] Allow the vial to warm to room temperature before opening to prevent condensation.[9] For best results, prepare a fresh solution of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[1][2][3]

  • Suboptimal Dye-to-Protein Molar Ratio: An incorrect molar ratio of dye to your target molecule can lead to under-labeling. Conversely, over-labeling can cause fluorescence quenching.[1][12][13]

    • Troubleshooting: A 10- to 20-fold molar excess of the dye is a good starting point for optimization.[1][13][14] You may need to perform a titration series (e.g., 5:1, 10:1, 20:1, 40:1 dye-to-protein ratios) to determine the optimal ratio for your specific molecule.

  • Low Target Molecule Concentration: The labeling reaction is a bimolecular reaction. If the concentration of your protein or other target molecule is too low, the competing hydrolysis of the NHS ester can become more significant.[2]

    • Troubleshooting: If possible, increase the concentration of your target molecule in the reaction mixture. A typical concentration is 1-10 mg/mL.[5]

  • Lack of Accessible Primary Amines: The NHS ester chemistry targets primary amines (e.g., the N-terminus and the side chain of lysine (B10760008) residues on proteins).[1][4] If these functional groups are not accessible on your target molecule due to folding or steric hindrance, the labeling efficiency will be low.

    • Troubleshooting: Confirm the presence of accessible primary amines on your target molecule. For proteins, the number of lysine residues can give an indication, but their accessibility is key.[15]

Q3: Could the local environment of the attached Coumarin 343 be quenching the fluorescence?

Yes, the microenvironment surrounding the dye can significantly impact its fluorescence.

  • Quenching by Amino Acid Residues: For labeled proteins, amino acid residues such as tryptophan or tyrosine in close proximity to the dye can quench its fluorescence.[1][13]

  • Solvent and pH Sensitivity: The fluorescence of coumarin derivatives can be sensitive to solvent polarity and pH.[13]

    • Troubleshooting: While difficult to control, if you suspect quenching is an issue, you could try altering the buffer conditions (e.g., pH, ionic strength) of your final application to see if the fluorescence intensity changes.

Q4: How can I confirm that my labeling reaction was successful?

You can determine the success and efficiency of your labeling reaction by calculating the Degree of Labeling (DOL), also known as the fluorophore-to-protein (F/P) ratio.[12]

  • Procedure: After purifying your labeled conjugate to remove all unbound dye, measure the absorbance of the sample at 280 nm (for protein) and at the excitation maximum of Coumarin 343 (~437 nm).[1][11][16][17] You can then use the Beer-Lambert law to calculate the DOL. A detailed protocol is provided below.

Q5: My signal is bright initially but fades quickly during imaging. What is happening?

This is a classic sign of photobleaching, which is the irreversible photodegradation of the fluorophore caused by the excitation light.[18]

  • Troubleshooting:

    • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal.[18]

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector.[18]

    • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium.[18]

Quantitative Data Summary

The following table summarizes key quantitative parameters for working with this compound and similar NHS esters.

ParameterRecommended Value/RangeNotes
Reaction pH 7.2 - 8.5Optimal pH is often 8.3-8.5.[1][2][3][4][5][6][7]
Dye:Molecule Molar Ratio 10:1 to 20:1Starting point for optimization.[1][13][14]
Incubation Time 1 - 4 hours at room temp. or overnight at 4°CLonger incubation may be needed at lower temperatures.[3][4][5][8]
Target Molecule Conc. 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[5]
Coumarin 343 Ex/Em (nm) ~437 / ~477 nmExcitation and emission maxima.[11][19]
Molar Extinction Coeff. ~39,000 M⁻¹cm⁻¹ at 437 nmFor Coumarin 343.[19]
Storage of NHS Ester -20°C, desiccatedProtect from moisture and light.[10]

Experimental Protocols

Detailed Protocol for Labeling a Protein with this compound

This protocol provides a general procedure. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography/gel filtration column like a desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable labeling buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, allow the vial of this compound to warm to room temperature.

    • Prepare a 1-10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[14] Vortex briefly to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess of dye is a good starting point).[1]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3] Alternatively, the reaction can be incubated overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).

    • Incubate for 15-30 minutes at room temperature.[1][3]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and reaction byproducts. This is a critical step to remove background fluorescence.

    • Common methods include size-exclusion chromatography (gel filtration), dialysis, or spin columns.[1] Equilibrate the column with a suitable storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~437 nm (Aₘₐₓ).[1][16]

    • Calculate the protein concentration:

      • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye; for Coumarin 343 X NHS this is ~0.24) and ε_protein is the molar extinction coefficient of your protein at 280 nm.[16][17]

    • Calculate the DOL:

      • DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))

      • Where ε_dye is the molar extinction coefficient of Coumarin 343 (~39,000 M⁻¹cm⁻¹).[17]

  • Storage:

    • Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1] It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.[1]

Visualizations

Troubleshooting_Workflow start_node Low Fluorescence Signal decision1 Check Labeling Efficiency? start_node->decision1 decision2 Check Dye Integrity? decision1->decision2 If labeling seems ok solution1a Verify Buffer pH (7.2-8.5) decision1->solution1a Potential Issue decision3 Check Environment? decision2->decision3 If dye is fresh & stored well solution2a Use Fresh Dye Stock (Anhydrous Solvent) decision2->solution2a Potential Issue decision4 Check Instrument Setup? decision3->decision4 If quenching is unlikely solution3a Consider Quenching Effects decision3->solution3a Potential Issue solution4a Match Ex/Em Wavelengths decision4->solution4a Potential Issue solution1b Use Amine-Free Buffer (e.g., PBS) solution1a->solution1b solution1c Optimize Dye:Protein Ratio solution1b->solution1c solution1d Increase Protein Concentration solution1c->solution1d solution1e Ensure Proper Purification solution1d->solution1e solution2b Store Dye Properly (-20°C, Desiccated) solution2a->solution2b solution4b Optimize Detector Settings solution4a->solution4b solution4c Address Photobleaching solution4b->solution4c

Caption: Troubleshooting workflow for low fluorescence signal.

NHS_Ester_Reaction cluster_conditions Reaction Conditions reagent_node reagent_node molecule_node molecule_node product_node product_node condition_node condition_node Coumarin Coumarin 343 X NHS Ester Conjugate Fluorescently Labeled Molecule (Stable Amide Bond) Coumarin->Conjugate Protein Target Molecule (with Primary Amine, R-NH₂) Protein->Conjugate Byproduct NHS Byproduct (N-Hydroxysuccinimide) Conjugate->Byproduct Condition1 pH 7.2 - 8.5 Condition2 Amine-Free Buffer

Caption: Reaction of this compound with a primary amine.

References

Technical Support Center: Reducing Background Fluorescence with Couarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coumarin-based fluorescent dyes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using coumarin (B35378) dyes?

High background fluorescence is a common challenge that can obscure specific signals and reduce the signal-to-noise ratio. The main sources can be categorized as follows:

  • Autofluorescence: Endogenous molecules within biological samples, such as NADH, collagen, and riboflavin, can fluoresce, particularly in the blue-green region of the spectrum where many coumarin dyes emit.[1][2] Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) are also known to increase autofluorescence.[1][2][3]

  • Non-Specific Binding: Coumarin dyes or their conjugates can bind to cellular components or surfaces in a non-specific manner, leading to a generalized background signal.[4][5][6] This is often due to suboptimal dye concentration, insufficient washing, or a lack of proper blocking steps.[4][5][7]

  • Excess Unbound Dye: If the concentration of the coumarin dye is too high or the washing steps are inadequate, residual unbound dye will remain in the sample, contributing to high background.[4][5]

  • Assay Components and Media: Certain components of cell culture media, such as phenol (B47542) red and some amino acids in fetal bovine serum (FBS), can be fluorescent.[8] Additionally, cofactors like NADPH can exhibit strong fluorescence at wavelengths used to excite coumarin dyes.[9][10]

  • Experimental Vessel: The material of the imaging dish or slide, particularly standard plastic-bottom cell culture dishes, can be a source of background fluorescence.[4]

Q2: How does pH affect the fluorescence of coumarin dyes?

The fluorescence of many coumarin derivatives is sensitive to pH.[11][12][13] For some coumarins, a change in pH from acidic to alkaline can cause a significant shift in the emission wavelength, changing the fluorescent color from blue to yellow-green.[11][14] For instance, the fluorescence of 6-hydroxycoumarin (B196160) is pH-dependent, with higher pH values causing a shift in the excitation and emission peaks.[15] However, some coumarin dyes, such as AMCA and 7-aminocoumarin, are relatively insensitive to pH in the physiological range.[14][16] It is crucial to maintain a stable and well-buffered pH throughout the experiment to ensure consistent and optimal fluorescence.[5]

Q3: What is photobleaching and how can it be minimized for coumarin dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence upon exposure to excitation light.[17] Coumarin dyes are susceptible to this phenomenon.[5][17] To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Neutral density filters can be used to attenuate the light.[5][17]

  • Minimize Exposure Time: Keep the shutter closed when not actively acquiring images and use the shortest possible exposure times.[5]

  • Use Antifade Reagents: Mount samples in a commercially available antifade medium containing antioxidants like p-phenylenediamine (B122844) (PPD) or n-propyl gallate (NPG).[5]

  • Optimize Imaging Buffer: Deoxygenating the imaging buffer, for instance by bubbling nitrogen gas through it, can reduce the presence of molecular oxygen, a key contributor to photobleaching.[5][17]

  • Select a More Photostable Dye: If photobleaching is a persistent issue, consider using a more photostable coumarin derivative or a different class of fluorophores.[5]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving high background fluorescence issues.

Issue 1: High, uniform background fluorescence across the entire sample.

This often indicates problems with unbound dye or non-specific binding.

Troubleshooting Workflow:

start High Uniform Background check_conc Is dye concentration optimized? start->check_conc reduce_conc Reduce dye concentration (Titrate to find optimal) check_conc->reduce_conc No check_washing Are washing steps adequate? check_conc->check_washing Yes reduce_conc->check_washing improve_washing Increase number and/or duration of wash steps. Add mild detergent (e.g., 0.05% Tween-20). check_washing->improve_washing No check_blocking Is a blocking step included? check_washing->check_blocking Yes improve_washing->check_blocking add_blocking Introduce a blocking step (e.g., BSA or casein). check_blocking->add_blocking No check_autofluor Is autofluorescence a factor? check_blocking->check_autofluor Yes add_blocking->check_autofluor autofluor_solutions Address autofluorescence (See Issue 2). check_autofluor->autofluor_solutions Yes end Problem Resolved check_autofluor->end No autofluor_solutions->end

Caption: Troubleshooting high uniform background.

Issue 2: High background fluorescence in negative controls (autofluorescence).

This suggests that the biological sample itself is contributing to the background signal.

Troubleshooting Workflow:

start High Background in Negative Control check_fixation What fixation method is used? start->check_fixation aldehyde Aldehyde-based (Formalin, Glutaraldehyde) check_fixation->aldehyde check_tissue Is the tissue known for autofluorescence? check_fixation->check_tissue Other change_fixation Consider alternative fixatives (e.g., cold methanol/ethanol). Or use sodium borohydride (B1222165) treatment. aldehyde->change_fixation change_fixation->check_tissue perfuse_tissue Perfuse with PBS before fixation to remove red blood cells. check_tissue->perfuse_tissue Yes spectral_unmixing Use spectral unmixing or select a dye with a non-overlapping spectrum. check_tissue->spectral_unmixing No perfuse_tissue->spectral_unmixing end Problem Resolved spectral_unmixing->end

Caption: Addressing autofluorescence.

Data Presentation

Table 1: Photophysical Properties of Common Coumarin Dyes

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Key Characteristics
7-Amino-4-methylcoumarin (AMC)~341-351~430-450A widely used blue-fluorescent dye, often used as a cleavage product in enzyme assays.[8]
7-Hydroxy-4-methylcoumarin~320-363~385-450A highly fluorescent molecule with properties sensitive to solvent polarity.[8]
Coumarin 1375456Exhibits a good linear correlation between concentration and fluorescence intensity in aqueous solutions.[18]
Coumarin 2365470Shows a redshifted emission compared to Coumarin 1.[18]
Coumarin 30Varies with solvent polarityVaries with solvent polarityIts photophysical properties are strongly influenced by the solvent environment.[19]

Table 2: Troubleshooting Summary for High Background Fluorescence

Potential CauseRecommended SolutionRationale
Excess Dye Concentration Titrate the dye to the lowest effective concentration.Minimizes unbound dye and non-specific binding.[4][5][20]
Inadequate Washing Increase the number and duration of wash steps. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.Thoroughly removes unbound dye.[4][5][7]
Non-Specific Binding Introduce a blocking step using agents like Bovine Serum Albumin (BSA) or casein before dye incubation.Saturates non-specific binding sites.[4][5]
Autofluorescence Use an unstained control to assess. Consider alternative fixation methods (e.g., cold methanol), or use quenching agents like sodium borohydride.[1][2][3]Reduces fluorescence originating from the sample itself.
Instrument Settings Optimize excitation/emission wavelengths and bandwidths. Adjust detector gain.Maximizes the signal-to-noise ratio.[10] For assays with NADPH, use an excitation wavelength >400 nm.[9][10]
pH Instability Use a well-buffered imaging medium and determine the optimal pH for your specific coumarin dye.Ensures stable and optimal fluorescence.[5][11]
Experimental Vessel Use imaging dishes with glass bottoms or those designed for low-fluorescence imaging.Reduces background from the vessel material.[4]

Experimental Protocols

Protocol 1: General Staining Protocol with a Coumarin Dye Conjugate

This protocol provides a starting point for immunofluorescence staining. Optimization of concentrations and incubation times is recommended for each specific application.

Experimental Workflow:

start Start: Cell Preparation fixation 1. Fixation (e.g., 4% PFA for 15 min) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100 for 10 min) (If targeting intracellular proteins) fixation->permeabilization blocking 3. Blocking (e.g., 1-5% BSA for 30-60 min) permeabilization->blocking primary_ab 4. Primary Antibody Incubation (As per manufacturer's protocol) blocking->primary_ab wash1 5. Wash (3x with PBS) primary_ab->wash1 secondary_ab 6. Coumarin-Conjugated Secondary Antibody Incubation (e.g., 1-10 µg/mL for 1 hr, protected from light) wash1->secondary_ab wash2 7. Wash (3-5x with PBS + 0.05% Tween-20) secondary_ab->wash2 mounting 8. Mounting (Use antifade mounting medium) wash2->mounting imaging 9. Imaging (Use appropriate filter sets) mounting->imaging end End imaging->end

Caption: Immunofluorescence staining workflow.

Detailed Steps:

  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates.

  • Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization (for intracellular targets): Wash the fixed cells with PBS. Permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Blocking: Wash the cells with PBS. Block non-specific binding sites by incubating with a blocking solution (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking solution to the recommended concentration. Incubate the cells with the primary antibody solution for the recommended time and temperature.

  • Washing: Wash the cells three times with PBS, 5 minutes each wash.

  • Coumarin-Conjugated Secondary Antibody Incubation: Dilute the coumarin-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three to five times with PBS containing 0.05% Tween-20, for 5 minutes each wash. A final rinse with PBS can be performed.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin dye (e.g., DAPI or blue filter set).[4]

Protocol 2: Measuring and Correcting for Autofluorescence
  • Prepare an Unstained Control Sample: Process a sample of your cells or tissue through all the steps of your staining protocol, but omit the coumarin dye and any other fluorescent labels.

  • Image the Unstained Sample: Using the same imaging settings (excitation/emission wavelengths, exposure time, gain) as for your stained samples, acquire an image of the unstained control. This will reveal the level and spectral properties of the autofluorescence.

  • Image the Stained Sample: Acquire an image of your fully stained sample using the identical imaging settings.

  • Image Subtraction (Optional): If your imaging software supports it, you can subtract the autofluorescence image from your stained sample image to get a corrected image.

  • Spectral Unmixing: For more advanced correction, if you have a spectral imaging system, you can acquire the emission spectrum of the autofluorescence from the unstained sample and use this to computationally remove its contribution from the stained sample's image.

References

Technical Support Center: Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues encountered with Coumarin (B35378) 343 X NHS ester during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Coumarin 343 X NHS ester and why is the "X" linker important?

A1: this compound is a blue-emitting fluorescent dye designed for covalently labeling primary amines (-NH₂) on proteins, antibodies, and other biomolecules.[1] The "X" refers to an aminohexanoyl spacer that is incorporated between the coumarin fluorophore and the amine-reactive N-hydroxysuccinimide (NHS) ester group. This linker is intended to enhance the solubility of the molecule and to provide spatial separation between the dye and the target molecule, which can help minimize potential quenching or interference with the biomolecule's function.[1]

Q2: In which solvents should I dissolve this compound?

A2: this compound has good solubility in anhydrous (water-free) organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is critical to use a high-purity, anhydrous grade of these solvents to prevent premature hydrolysis of the NHS ester, which would render it unreactive.

Q3: My this compound powder won't dissolve in my aqueous reaction buffer. What should I do?

A3: This is expected behavior. Hydrophobic dyes like this compound are not meant to be dissolved directly in aqueous buffers. The correct procedure is to first prepare a concentrated stock solution in anhydrous DMSO or DMF, and then add a small volume of this stock solution to your aqueous protein solution. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically below 10%, to avoid denaturing the protein.

Q4: What is NHS ester hydrolysis and how can I prevent it?

A4: NHS esters are sensitive to moisture and will react with water in a process called hydrolysis. This reaction cleaves the NHS ester, leaving a carboxylic acid which is no longer reactive with amines. The rate of hydrolysis is highly dependent on pH and increases significantly at higher pH values.[2] To minimize hydrolysis:

  • Always store the solid dye desiccated and at -20°C.

  • Use only anhydrous DMSO or DMF to prepare stock solutions.

  • Prepare the stock solution immediately before use.

  • Keep the pH of your aqueous reaction buffer in the optimal range for labeling (pH 8.0-8.5).

Q5: Which buffers are compatible with NHS ester labeling reactions?

A5: Buffers that do not contain primary amines are essential. Compatible buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and borate (B1201080) buffers, adjusted to a pH of 8.0-8.5. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target protein for reaction with the dye, significantly reducing labeling efficiency.

Data Presentation

Table 1: Solubility and Physicochemical Properties
PropertyValueNotes
Solubility in DMSO Slightly soluble: 0.1-1 mg/mLThis data is for the parent compound, Coumarin 343. The "X NHS ester" derivative is expected to have comparable or slightly different solubility.[3]
Recommended Solvents Anhydrous DMSO, Anhydrous DMFMultiple sources report "good" or "well soluble" in these solvents.[1][2]
Molecular Weight ~495.5 g/mol Varies slightly by manufacturer.
Excitation Maximum (λex) ~437 nmIn organic solvents.
Emission Maximum (λem) ~477 nmIn organic solvents.
Table 2: NHS Ester Hydrolysis Rate
pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes

This table provides general data for NHS ester stability in aqueous solutions and highlights the critical impact of pH on the reagent's reactivity.[2]

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound during bioconjugation experiments.

Issue 1: A precipitate forms immediately after adding the dye stock solution to the aqueous protein buffer.

  • Visual Cue: The solution becomes cloudy or hazy, or visible particles appear.

  • Root Cause Analysis & Solutions:

    • Cause A: Localized High Concentration: The dye is precipitating before it can react with the protein.

      • Solution: Add the dye stock solution dropwise to the protein solution while gently but continuously vortexing or stirring. This ensures rapid mixing and prevents localized high concentrations of the dye.

    • Cause B: Organic Solvent Intolerance: Your protein may be sensitive to the concentration of DMSO or DMF.

      • Solution: Minimize the volume of the dye stock solution added. Prepare a more concentrated stock solution (e.g., 10 mg/mL) so that the final volume of organic solvent in the reaction is less than 10%.

    • Cause C: Low Aqueous Solubility of the Dye: Even with the "X" linker, the dye has limited solubility in aqueous environments.

      • Solution: Ensure your protein concentration is sufficiently high (ideally >2 mg/mL). A higher concentration of target amine groups will increase the rate of the desired conjugation reaction, outcompeting the precipitation.

Issue 2: The labeling efficiency is very low, suggesting a solubility problem.

  • Visual Cue: The final purified conjugate has a low degree of labeling (DOL), and the fluorescence is weak.

  • Root Cause Analysis & Solutions:

    • Cause A: Hydrolyzed NHS Ester: The dye was no longer reactive when added to the protein.

      • Solution: Always use fresh, high-quality anhydrous DMSO or DMF to prepare the stock solution immediately before the experiment. Ensure the solid dye has been stored properly under desiccated conditions.

    • Cause B: Suboptimal pH: The pH of the reaction buffer was too low, leading to protonated (unreactive) amines on the protein.

      • Solution: Verify that the pH of your reaction buffer is between 8.0 and 8.5. Use a calibrated pH meter.

    • Cause C: Incompatible Buffer: The buffer contained competing primary amines (e.g., Tris, glycine).

      • Solution: Perform a buffer exchange on your protein sample into a compatible buffer like PBS or sodium bicarbonate (pH 8.3) before starting the labeling reaction.

Issue 3: The protein precipitates during or after the labeling reaction.

  • Visual Cue: The solution becomes cloudy over the course of the incubation, or a pellet is observed after purification.

  • Root Cause Analysis & Solutions:

    • Cause A: Increased Hydrophobicity: The covalent attachment of multiple hydrophobic coumarin dyes has made the protein less soluble in the aqueous buffer.

      • Solution 1: Reduce the molar excess of the dye in the reaction. Start with a lower dye-to-protein ratio (e.g., 5:1) and optimize from there. A lower degree of labeling may be sufficient and will maintain protein solubility.

      • Solution 2: Perform the reaction at a lower temperature (e.g., 4°C overnight instead of room temperature for 1-2 hours) to slow down both the reaction and potential aggregation.

      • Solution 3: If the protein is still insoluble, consider using a more water-soluble dye for your application.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the reactive powder.

  • Solvent Preparation: Use a sealed bottle of high-purity, anhydrous DMSO or DMF. Use a dry syringe to withdraw the required volume.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the vial of dye to achieve a final concentration of 10 mg/mL. For example, add 100 µL of solvent to 1 mg of dye.

  • Mixing: Vortex the vial thoroughly until all the solid dye is completely dissolved. The solution should be clear.

  • Usage: This stock solution should be prepared fresh and used immediately for the labeling reaction. Do not store aqueous dilutions of the dye.

Protocol 2: General Protein Labeling
  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using dialysis or a desalting column.

  • Calculate Reagent Volume: Determine the volume of the dye stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of dye to protein is a common starting point.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.

  • Incubation: Protect the reaction mixture from light by wrapping the tube in aluminum foil. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted dye and reaction byproducts by running the mixture through a size-exclusion chromatography or desalting column equilibrated with your desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Equilibrate Solid Dye to Room Temperature B 2. Prepare 10 mg/mL Stock in Anhydrous DMSO A->B D 4. Add Dye Stock to Protein (Slowly, with Vortexing) B->D C 3. Prepare Protein in Amine-Free Buffer (pH 8.3) C->D E 5. Incubate (1-2h RT or O/N 4°C) (Protect from Light) D->E F 6. Quench Reaction (e.g., 1M Tris, pH 8.0) E->F G 7. Purify via Desalting Column F->G H 8. Collect Labeled Protein G->H I 9. Analyze (e.g., DOL) H->I

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_logic Start Problem: Precipitate forms when adding dye to aqueous buffer Q1 Was the dye added slowly to a vortexing solution? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the final organic solvent concentration <10%? A1_Yes->Q2 Sol1 Solution: Add dye dropwise to the protein solution while vortexing to ensure rapid mixing. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the protein concentration >2 mg/mL? A2_Yes->Q3 Sol2 Solution: Use a more concentrated dye stock to reduce the volume of organic solvent added. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider alternative dye or protein modification strategy A3_Yes->End Sol3 Solution: Concentrate the protein to favor the labeling reaction over dye precipitation. A3_No->Sol3

Caption: Troubleshooting logic for immediate precipitation issues.

References

Preventing hydrolysis of Coumarin 343 X NHS ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting advice for researchers, scientists, and drug development professionals working with Coumarin 343 X NHS ester. Our goal is to help you achieve successful and efficient labeling of your target molecules while minimizing common issues such as hydrolysis of the reactive ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation during a labeling experiment?

A1: The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2] In an aqueous environment, water molecules can attack the ester, leading to the formation of an unreactive carboxylic acid. This competing reaction reduces the amount of active ester available to react with the primary amine on your target molecule, thus lowering the labeling efficiency.[3][4]

Q2: What is the optimal pH for labeling with this compound and why is it so critical?

A2: The optimal pH range for labeling with NHS esters is 8.3-8.5.[5][6][7] This pH is a crucial compromise between two competing factors: the reactivity of the target amine and the stability of the NHS ester.[8]

  • Amine Reactivity: The primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein) need to be in their deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below their pKa, they are protonated (-NH3+), rendering them unreactive.[8]

  • NHS Ester Stability: The rate of NHS ester hydrolysis significantly increases with pH.[2][3][9] Working within the 8.3-8.5 range maximizes the concentration of reactive amines while keeping the rate of hydrolysis manageable.[8]

Q3: Can I use a common laboratory buffer like Tris for my labeling reaction?

A3: It is highly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[10][11] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.[10] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer, ensuring the pH is adjusted to the optimal range of 8.3-8.5.[5][6][10]

Q4: How should I prepare and store my this compound?

A4: this compound should be stored at -20°C, desiccated, and protected from light.[12][13] It is crucial to warm the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[14] For the labeling reaction, it is best to dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][15] Aqueous solutions of NHS esters are not stable and should be used immediately.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of this compound - Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[5][6] - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[1] - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.[10]
Suboptimal Buffer Composition - Use an amine-free buffer such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer.[5][6] - If your protein is in a buffer containing primary amines, perform a buffer exchange before starting the labeling reaction.[11]
Low Reagent Concentration - Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.[8][16] - If possible, increase the concentration of your target molecule. A protein concentration of at least 2 mg/mL is recommended.[10]
Inconsistent Results Degraded this compound - Store the NHS ester properly at -20°C, desiccated, and protected from light.[12] - Avoid repeated freeze-thaw cycles of the NHS ester stock solution.[1] Aliquoting the stock solution is recommended.
Variations in pH - Use a freshly calibrated pH meter to verify the pH of your reaction buffer immediately before use. - For large-scale reactions, be aware that the hydrolysis of the NHS ester can lead to a decrease in pH over time. Consider using a more concentrated buffer to maintain the pH.[5][6]
Precipitation of the NHS ester Poor Solubility - this compound is not readily soluble in aqueous solutions.[1] Dissolve it in a small volume of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[5][6]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[3][9]
8.0Room Temperature210 minutes[8]
8.5Room Temperature180 minutes[8]
8.6410 minutes[3][9]
9.0Room Temperature125 minutes[8]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2.5 mg/mL.[17]

    • If the protein is already in a solution containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[17]

  • Perform the Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[8]

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purify the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts (such as N-hydroxysuccinimide) using a desalting column or dialysis.[5]

Protocol 2: Quality Check of this compound Reactivity

This protocol allows for an assessment of the reactivity of your NHS ester, which can be useful for troubleshooting. The principle is to measure the release of N-hydroxysuccinimide (NHS), which absorbs at 260 nm, upon complete hydrolysis.[14]

  • Prepare a stock solution of the this compound in anhydrous DMSO.

  • Dilute a small aliquot of the stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Measure the initial absorbance at 260 nm.

  • Induce complete hydrolysis by adding a strong base (e.g., NaOH to a final concentration of 0.1 M).

  • After a short incubation, neutralize the solution and measure the final absorbance at 260 nm.

  • A significant increase in absorbance at 260 nm indicates the presence of active NHS ester. This can be compared to a fresh batch of the reagent to assess degradation.

Visualizations

Hydrolysis_vs_Labeling cluster_0 Desired Labeling Reaction cluster_1 Competing Hydrolysis Reaction Coumarin_Ester Coumarin 343 X NHS Ester Labeled_Product Stable Amide Bond (Labeled Molecule) Coumarin_Ester->Labeled_Product Reaction with Amine (pH 8.3-8.5) Target_Amine Primary Amine (on target molecule) Target_Amine->Labeled_Product NHS_Leaving_Group N-hydroxysuccinimide Coumarin_Ester_H Coumarin 343 X NHS Ester Hydrolyzed_Product Inactive Carboxylic Acid Coumarin_Ester_H->Hydrolyzed_Product Reaction with Water (Hydrolysis) Water Water (H₂O) Water->Hydrolyzed_Product

Caption: Competing reactions of this compound.

Troubleshooting_Workflow Start Low Labeling Efficiency? Check_pH Is pH of reaction buffer 8.3-8.5? Start->Check_pH Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Ester_Prep Was NHS ester dissolved immediately before use in anhydrous solvent? Check_Buffer->Check_Ester_Prep Yes Buffer_Exchange->Check_Ester_Prep Prepare_Fresh Prepare fresh NHS ester solution Check_Ester_Prep->Prepare_Fresh No Optimize_Ratio Optimize molar ratio of NHS ester to target Check_Ester_Prep->Optimize_Ratio Yes Prepare_Fresh->Optimize_Ratio Success Labeling Successful Optimize_Ratio->Success

Caption: Troubleshooting workflow for low labeling efficiency.

Caption: Standard experimental workflow for protein labeling.

References

Technical Support Center: Optimizing Coumarin 343 X NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your dye-to-protein conjugation using Coumarin 343 X NHS ester. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve the optimal dye-to-protein ratio for your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the labeling of proteins with this compound.

Issue 1: Low or No Fluorescence Signal After Labeling

  • Possible Cause: Inefficient labeling reaction.

    • Solution:

      • Verify Reaction Buffer pH: The optimal pH for NHS ester reactions is between 8.3 and 8.5.[1][2] Buffers containing primary amines, such as Tris, should be avoided as they compete with the protein for the dye.[1] A recommended buffer is 0.1 M sodium bicarbonate.[2]

      • Check for Amine Contaminants: Ensure your protein solution is free from amine-containing contaminants like Tris or glycine, which can interfere with the labeling reaction.[3] If necessary, perform a buffer exchange before labeling.[3]

      • Assess Dye Quality: this compound is sensitive to moisture. Ensure it has been stored correctly in a desiccated environment at -20°C.[4][5][6] It is best to prepare fresh dye solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1]

      • Confirm Protein Concentration: An accurate protein concentration is crucial for calculating the correct molar ratio of dye to protein.[1] We recommend verifying your protein concentration before starting the labeling reaction.

  • Possible Cause: Suboptimal Dye-to-Protein Molar Ratio.

    • Solution:

      • Optimize Molar Excess: A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.[1] However, the ideal ratio can vary depending on the protein. It is advisable to test a range of molar ratios to find the optimal condition for your specific protein.[7]

  • Possible Cause: Over-labeling Leading to Fluorescence Quenching.

    • Solution:

      • Reduce Molar Excess of Dye: High degrees of labeling can lead to self-quenching of the fluorophores, resulting in a decreased fluorescence signal.[7][8] If you suspect over-labeling, try reducing the molar excess of this compound in your reaction.

Issue 2: Unexpected or Low Degree of Labeling (DOL)

  • Possible Cause: Inaccurate calculation of DOL.

    • Solution:

      • Use the Correct Extinction Coefficients and Correction Factor: Accurate calculation of the DOL requires the correct molar extinction coefficients for both the protein and the dye at their respective maximum absorbances, as well as the correction factor for the dye's absorbance at 280 nm.[9][10] Refer to the data table below for the specific values for this compound.

      • Ensure Complete Removal of Unconjugated Dye: Residual-free dye will lead to an overestimation of the DOL.[7][9] Ensure thorough purification of the labeled protein using methods like dialysis or gel filtration.[7][9]

  • Possible Cause: Hydrolysis of the NHS Ester.

    • Solution:

      • Use Anhydrous Solvents: NHS esters are susceptible to hydrolysis.[3] Dissolve the dye in high-quality, anhydrous DMSO or DMF.[2]

      • Control Reaction Time: While a typical reaction time is 1-2 hours at room temperature, prolonged reactions can increase the chance of NHS ester hydrolysis.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein ratio for labeling with this compound?

A1: There is no single optimal ratio for all proteins. A good starting point is a 10- to 20-fold molar excess of dye to protein.[1] However, for best results, it is recommended to experimentally determine the optimal ratio for your specific protein by testing a range of molar excesses.[7]

Q2: What is the ideal Degree of Labeling (DOL)?

A2: The ideal DOL, or dye-to-protein ratio, typically falls between 2 and 10 for antibodies.[9] For other proteins, a DOL between 0.5 and 1 is often recommended.[12] A DOL below 0.5 may result in a low signal-to-noise ratio, while a DOL greater than 1 for most proteins can lead to adverse effects on protein function and fluorescence quenching.[12]

Q3: Can I use a Tris-based buffer for the labeling reaction?

A3: It is not recommended. Tris buffers contain primary amines that will compete with your protein for the NHS ester, significantly reducing the labeling efficiency.[1] Use an amine-free buffer such as sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.3-8.5.[2]

Q4: How should I store the this compound?

A4: The solid dye should be stored at -20°C, protected from light and moisture.[4][5][6] For long-term storage, desiccate the vial.[4][6]

Q5: My labeled protein has precipitated. What could be the cause?

A5: Over-labeling can decrease the solubility of the protein.[7] Fluorescent dyes are often hydrophobic, and attaching too many dye molecules can lead to aggregation and precipitation. Try reducing the dye-to-protein molar ratio in your labeling reaction.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Excitation Maximum (λmax)437 nm[4]
Emission Maximum477 nm[4]
Molar Extinction Coefficient (ε)39,000 M⁻¹cm⁻¹[4]
Correction Factor (CF280)0.24[4]

Table 2: Recommended Starting Parameters for Labeling Reaction

ParameterRecommended Value
Protein Concentration1-10 mg/mL
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Molar Excess of Dye10-20 fold
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature (18-25°C)
Solvent for DyeAnhydrous DMSO or DMF

Experimental Protocols

Protocol 1: Protein Labeling with this compound

  • Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[2] If the protein is in a buffer containing amines, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Perform the Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently stirring. A starting point of 10-20 fold molar excess of dye is recommended.[1]

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[11]

  • Purify the Conjugate: Remove the unreacted dye by gel filtration or dialysis.[7][9]

Protocol 2: Calculation of the Degree of Labeling (DOL)

  • Measure Absorbance: After purification, measure the absorbance of the protein-dye conjugate at 280 nm (A280) and at the dye's maximum absorbance wavelength of 437 nm (Amax).[12]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 - (Amax × CF280)] / ε_protein

    • Where:

      • A280 = Absorbance of the conjugate at 280 nm

      • Amax = Absorbance of the conjugate at 437 nm

      • CF280 = Correction factor for the dye at 280 nm (0.24 for this compound)[4]

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / ε_dye

    • Where:

      • Amax = Absorbance of the conjugate at 437 nm

      • ε_dye = Molar extinction coefficient of the dye at 437 nm (39,000 M⁻¹cm⁻¹)[4]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and Dye (10-20x Molar Excess of Dye) prep_protein->mix prep_dye Prepare Fresh Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->mix incubate Incubate 1-2 hours at Room Temperature (Protect from Light) mix->incubate purify Purify Conjugate (Gel Filtration/Dialysis) incubate->purify measure Measure Absorbance (280 nm & 437 nm) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_workflow cluster_labeling_issues Labeling Efficiency Issues cluster_dol_issues DOL Issues cluster_solutions Solutions start Low/No Fluorescence Signal check_labeling Check Labeling Efficiency start->check_labeling check_dol Check DOL start->check_dol buffer_ph Incorrect Buffer pH or Amine Contaminants? check_labeling->buffer_ph dye_quality Dye Degraded? check_labeling->dye_quality protein_conc Inaccurate Protein Concentration? check_labeling->protein_conc over_labeling Over-labeling (Quenching)? check_dol->over_labeling under_labeling Under-labeling? check_dol->under_labeling solution_buffer Use Amine-Free Buffer (pH 8.3-8.5) buffer_ph->solution_buffer solution_dye Use Fresh, High-Quality Dye dye_quality->solution_dye solution_protein Verify Protein Concentration protein_conc->solution_protein solution_over Decrease Dye:Protein Ratio over_labeling->solution_over solution_under Increase Dye:Protein Ratio under_labeling->solution_under

Caption: Troubleshooting decision tree for low fluorescence signal.

References

Impact of buffer composition on Coumarin 343 X NHS ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of buffer composition on the labeling efficiency of Coumarin 343 X NHS ester. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in optimizing their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is between 8.3 and 8.5.[1][2] At a lower pH, the primary amines on the target molecule are protonated, which makes them unreactive. Conversely, at a pH higher than 8.5, the rate of hydrolysis of the this compound increases significantly, which competes with the labeling reaction and reduces the overall efficiency.

Q2: Which buffers are recommended for this compound conjugations?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[3] For many applications, a 0.1 M sodium bicarbonate solution at a pH of 8.3 is a good choice.[4][3] For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this may slow down the reaction rate and necessitate longer incubation times.

Q3: Are there any buffers that should be avoided?

Yes. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[3] These buffers will compete with the target molecule for reaction with the this compound, leading to lower conjugation efficiency and the formation of undesired byproducts.[3] However, Tris or glycine buffers can be useful for quenching the reaction once the desired labeling has been achieved.[3]

Q4: The this compound is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility. In such cases, the this compound should first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][3] It is crucial to use high-quality, amine-free DMF, as it can degrade into dimethylamine, which can react with the NHS ester.

Q5: How can I stop (quench) the labeling reaction?

To quench the reaction, you can add a small molecule containing a primary amine. Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine.[2] The quenching agent is typically added to a final concentration of 50-100 mM and incubated for 10-15 minutes to ensure all unreacted this compound is deactivated.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.3-8.5.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.3-8.5 for optimal results.[1][2]
Amine-Containing Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.Prepare a fresh reaction buffer that is free of primary amines, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[3]
Hydrolysis of NHS Ester: The this compound has been hydrolyzed due to moisture or extended time in aqueous solution before addition to the target molecule.Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[2] Minimize the time the dye is in an aqueous environment before the reaction.
High Background Signal Excess Unreacted Dye: Failure to remove all of the unreacted this compound after the labeling reaction.Purify the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable method to remove all non-conjugated dye.[2]
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a drop in the pH of the reaction mixture.[3]Monitor the pH of the reaction mixture throughout the process, or use a more concentrated buffer to maintain a stable pH.[3]
Variable Reagent Quality: Impurities in the this compound or solvents can affect the reaction outcome.Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[3]

Quantitative Data

Table 1: Recommended Buffers for this compound Labeling

Buffer Recommended Concentration Optimal pH Range Notes
Sodium Bicarbonate0.1 M8.3 - 8.5A common and effective choice for NHS ester reactions.[3]
Sodium Phosphate0.1 M7.2 - 8.5A good alternative to bicarbonate buffer.
HEPES50-100 mM7.2 - 8.0Can be used if other buffers are not suitable for the target molecule.
Borate50-100 mM8.0 - 8.5Another suitable buffer for maintaining the required pH.

Table 2: Impact of pH on NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on the pH of the solution. The half-life of the NHS ester decreases as the pH increases, indicating a faster rate of hydrolysis. This competing reaction reduces the amount of active ester available to react with the target molecule.

pH Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Data is for general NHS esters and may vary slightly for this compound.

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with this compound

1. Preparation of Reagents:

  • Reaction Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use 0.1 M phosphate buffer at the same pH.[3]

  • Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (e.g., containing Tris), perform a buffer exchange using a desalting column or dialysis.

  • This compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[3] The concentration should be high enough to avoid introducing a large volume of organic solvent into the reaction.

  • Quenching Buffer: Prepare a 1 M solution of Tris-HCl or glycine, pH 8.0.

2. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C, which may help to minimize hydrolysis of the NHS ester.

3. Quenching the Reaction:

  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.

4. Purification of the Conjugate:

  • Remove the unreacted this compound and reaction by-products by size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable purification method.

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Coumarin 343 (approximately 437 nm).

  • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizations

NHS_Ester_Reaction cluster_products Products Coumarin343_NHS Coumarin 343 X-NHS Ester Conjugate Stable Amide Bond (Coumarin 343-X-CO-NH-R) Coumarin343_NHS->Conjugate Reaction at pH 8.3-8.5 Primary_Amine Primary Amine (on target molecule, R-NH2) Primary_Amine->Conjugate NHS_byproduct N-hydroxysuccinimide

Caption: Reaction of this compound with a primary amine.

Labeling_Workflow A Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) C Add NHS Ester to Protein Solution (10-20x Molar Excess) A->C B Dissolve this compound in Anhydrous DMSO or DMF B->C D Incubate for 1-2 hours at RT (Protected from Light) C->D E Quench Reaction with Tris or Glycine D->E F Purify Conjugate (e.g., Desalting Column) E->F G Determine Degree of Labeling (DOL) (Spectrophotometry) F->G

Caption: Experimental workflow for this compound labeling.

References

How to avoid non-specific binding of Coumarin 343 X NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin 343 X NHS ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during conjugation experiments.

Troubleshooting Guide: Non-Specific Binding

High background or non-specific binding is a frequent issue in experiments involving fluorescent dye conjugation. This guide provides a question-and-answer format to address and troubleshoot these problems effectively.

Q1: I am observing high background fluorescence in my immunofluorescence staining. What are the likely causes and how can I reduce it?

A1: High background fluorescence can originate from several factors, including excess unreacted dye, hydrophobic interactions, or ionic interactions between the dye-conjugate and cellular components.

Potential Causes and Solutions:

  • Excess Unreacted Dye: If not adequately removed after the conjugation reaction, free this compound can bind non-specifically to cellular structures.

    • Solution: Ensure thorough purification of the conjugate after the labeling reaction. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method to separate the labeled protein from unreacted dye.[1]

  • Hydrophobic Interactions: Although Coumarin 343 is a relatively hydrophilic probe, the protein or molecule it is conjugated to might have exposed hydrophobic regions that can interact non-specifically with other proteins or cellular membranes.[2][3]

    • Solution 1: Use of Blocking Agents. Incubating your sample with a blocking agent can saturate non-specific binding sites. Common blocking agents include:

      • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%.

      • Normal Serum: Use serum from the species in which the secondary antibody was raised to prevent cross-reactivity.

    • Solution 2: Addition of Surfactants. Including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) in your washing buffers can help disrupt hydrophobic interactions.

  • Ionic Interactions: Electrostatic interactions between the charged dye-conjugate and cellular components can also lead to non-specific binding.

    • Solution: Increase the salt concentration of your washing buffers (e.g., using PBS with higher NaCl concentration) to minimize ionic interactions.

Q2: My protein conjugate appears to be aggregated after labeling with this compound. Could this be causing non-specific binding?

A2: Yes, protein aggregation after conjugation is a common cause of non-specific binding. Aggregates can become trapped in cells or tissues, leading to high background signals.

Potential Causes and Solutions:

  • Over-labeling: A high degree of labeling (too many dye molecules per protein) can lead to changes in protein conformation and promote aggregation.

    • Solution: Optimize the molar ratio of this compound to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal balance between labeling efficiency and protein stability.

  • Suboptimal Buffer Conditions: The pH and composition of the reaction buffer can affect protein stability.

    • Solution: Ensure the conjugation is performed in a buffer that is optimal for your protein's stability, while still being compatible with the NHS ester reaction (amine-free, pH 7.2-8.5).

Q3: I am still experiencing non-specific binding after trying the above solutions. What other factors should I consider?

A3: If non-specific binding persists, consider the following:

  • Purity of the Conjugate: Ensure that your purification method is effectively removing all unconjugated dye. It may be necessary to try an alternative purification method, such as dialysis.

  • Quality of the NHS Ester: The this compound may have hydrolyzed due to improper storage (exposure to moisture).

    • Solution: Store the NHS ester desiccated at -20°C and protected from light.[4] Prepare the stock solution immediately before use in a dry, amine-free solvent like DMSO or DMF.

  • Fixation and Permeabilization (for cellular imaging): Inadequate fixation or permeabilization can expose intracellular components that may non-specifically bind the conjugate.

    • Solution: Optimize your fixation and permeabilization protocol for your specific cell type and target.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein?

A1: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. A common starting point is a sodium bicarbonate or borate (B1201080) buffer at pH 8.3. At lower pH values, the primary amines on the protein are protonated and less reactive. At higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.

Q2: Which buffers should I avoid for the conjugation reaction?

A2: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with the target protein for reaction with the NHS ester, leading to low labeling efficiency. Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and HEPES.

Q3: How should I prepare and store the this compound stock solution?

A3: this compound should be dissolved in a high-quality, anhydrous, and amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of, for example, 10 mM. It is recommended to prepare the stock solution immediately before use. If storage is necessary, aliquot the solution and store at -20°C, desiccated and protected from light, to minimize hydrolysis. Avoid repeated freeze-thaw cycles.[4]

Q4: How do I quench the reaction to stop the conjugation process?

A4: To stop the reaction and consume any unreacted this compound, you can add a quenching agent that contains primary amines. Common quenching agents include Tris-HCl or glycine, added to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature after adding the quenching agent.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and general parameters for NHS ester conjugation reactions.

ParameterValueReference
This compound Properties
Excitation Maximum (λex)~437 nm[4]
Emission Maximum (λem)~477 nm[4]
Molar Extinction Coefficient~39,000 M⁻¹cm⁻¹[4]
Molecular Weight~495.5 g/mol [2]
NHS Ester Reaction Conditions
Optimal Reaction pH7.2 - 8.5
Recommended Starting pH8.3
Recommended BuffersSodium Bicarbonate, Sodium Borate, PBS, HEPES
Buffers to AvoidTris, Glycine
Typical Molar Ratio (Dye:Protein)10:1 to 20:1 (should be optimized)
Incubation Time1-2 hours at room temperature or overnight at 4°C
Quenching Agent Concentration50-100 mM Tris or Glycine

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization of the molar ratio of dye to protein may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • While gently vortexing, add the dye stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Coumarin 343 (~437 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3) Conjugation Mix Protein and Dye (1-2h, RT, dark) Protein_Prep->Conjugation Dye_Prep Prepare 10 mM this compound in DMSO Dye_Prep->Conjugation Quenching Add Quenching Buffer (e.g., Tris) Conjugation->Quenching Purification Purify via Size-Exclusion Chromatography Quenching->Purification Analysis Determine Degree of Labeling (DOL) Purification->Analysis

Caption: Experimental workflow for protein conjugation with this compound.

Protein_Synthesis_Monitoring cluster_cell Cellular Environment cluster_detection Detection AHA L-azidohomoalanine (AHA) (Methionine analog) Ribosome Ribosome AHA->Ribosome Incorporation Nascent_Protein Newly Synthesized Protein with AHA Ribosome->Nascent_Protein Translation Labeled_Protein Fluorescently Labeled Protein Nascent_Protein->Labeled_Protein Click Chemistry (CuAAC) Coumarin_Alkyne Coumarin 343-Alkyne Probe Coumarin_Alkyne->Labeled_Protein Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy Visualization

Caption: Monitoring protein synthesis using a Coumarin 343 probe via bioorthogonal chemistry.

References

Technical Support Center: Photostability of Coumarin 343-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability issues encountered when working with Coumarin (B35378) 343-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is Coumarin 343 and why is it used for protein labeling?

Coumarin 343 is a blue-emitting fluorescent dye known for its high fluorescence quantum yield, meaning it is a very bright fluorophore.[1][2] It is often supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester or as an azide (B81097) for click chemistry, allowing for covalent attachment to proteins.[1][3] Its blue fluorescence makes it a suitable donor for Förster Resonance Energy Transfer (FRET) with acceptor dyes like fluorescein (B123965) (FAM).[4][5]

Q2: What is photobleaching and why is it a concern for Coumarin 343-labeled proteins?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence.[6] This is a significant issue in fluorescence microscopy as it can lead to a diminished signal over time, making it difficult to image and quantify dynamic cellular processes. Coumarin dyes, in general, are susceptible to photobleaching, which can limit their utility in experiments requiring prolonged or intense illumination.[7][8]

Q3: What are the primary mechanisms of Coumarin 343 photobleaching?

The photobleaching of coumarin dyes primarily occurs through two mechanisms:

  • Photooxidation: The excited state of the coumarin molecule can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then attack and degrade the dye molecule, rendering it non-fluorescent.

  • Dimerization: At high local concentrations, excited coumarin molecules can react with each other to form non-fluorescent dimers.[9]

Q4: How does the local environment affect the photostability of Coumarin 343?

The immediate chemical environment of the dye molecule significantly impacts its photostability. Factors such as the polarity of the solvent, the presence of oxygen, and the proximity to other molecules can either accelerate or inhibit photobleaching. For instance, the fluorescence lifetime of Coumarin 343 is known to be influenced by solvent polarity.[10][11]

Troubleshooting Guides

Issue: Rapid loss of fluorescence signal during microscopy

Possible Cause 1: High illumination intensity.

  • Solution: Reduce the laser power or the intensity of the excitation lamp to the minimum level required for adequate signal detection. Use neutral density filters to attenuate the excitation light.[12]

Possible Cause 2: Prolonged exposure to excitation light.

  • Solution: Minimize the exposure time for each image acquisition. Use an electronic shutter to only expose the sample when acquiring an image.[9] For time-lapse experiments, increase the interval between acquisitions.

Possible Cause 3: Oxygen-mediated photobleaching.

  • Solution: Use a commercial antifade mounting medium containing oxygen scavengers.[6] Common antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). For live-cell imaging, specialized live-cell antifade reagents are available.

Possible Cause 4: Suboptimal imaging buffer.

  • Solution: Ensure the pH of your imaging buffer is stable and within the optimal range for Coumarin 343 fluorescence. For fixed cells, the choice of mounting medium is critical.

Issue: Low initial fluorescence signal

Possible Cause 1: Inefficient protein labeling.

  • Solution: Verify the protein concentration and the reactivity of the Coumarin 343 NHS ester. Ensure the labeling buffer has a pH between 8.3 and 8.5 for efficient reaction with primary amines and is free of competing amines like Tris.[3][13] Perform a titration of the dye-to-protein molar ratio to find the optimal degree of labeling.[9]

Possible Cause 2: Fluorescence quenching.

  • Solution: Over-labeling can lead to self-quenching. Reduce the dye-to-protein molar ratio in your labeling reaction. Certain amino acids in the protein, if in close proximity to the dye, can also quench fluorescence.

Possible Cause 3: Incorrect filter sets or microscope settings.

  • Solution: Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of Coumarin 343 (see Table 1).[7]

Data Presentation

Table 1: Photophysical Properties of Coumarin 343
PropertyValueReference
Absorption Maximum (λabs) ~445 nm (in Ethanol)[2][14]
Emission Maximum (λem) ~477 nm (in Ethanol)[1]
Molar Extinction Coefficient (ε) ~44,300 M-1cm-1 (in Ethanol)[2][14]
Fluorescence Quantum Yield (ΦF) ~0.63 (in Ethanol)[1][2]
Fluorescence Lifetime (τF) ~3.6 ns[1][11]

Note: These values can vary depending on the solvent and local environment.

Table 2: Comparison of Common Blue Fluorescent Dyes
DyeExcitation Max (nm)Emission Max (nm)Relative BrightnessRelative Photostability
Coumarin 343 ~445~477HighModerate
Alexa Fluor™ 350 ~346~442ModerateModerate
DAPI ~358~461Moderate (with DNA)Low
Hoechst 33342 ~350~461Moderate (with DNA)Low

Note: "Relative Photostability" is a general guide. It is highly recommended to determine the photostability under your specific experimental conditions.

Experimental Protocols

Protocol 1: Labeling of a Protein with Coumarin 343 NHS Ester

This protocol provides a general procedure for labeling a protein with an amine-reactive Coumarin 343 NHS ester.[3]

  • Prepare the Protein Solution:

    • Dissolve the protein in a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • The protein concentration should ideally be between 2-10 mg/mL.

  • Prepare the Dye Stock Solution:

    • Dissolve the Coumarin 343 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. This should be done immediately before use.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio (a 10-20 fold molar excess of dye is a good starting point).

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Coumarin 343 (~445 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 2: Measuring the Photostability of a Coumarin 343-Labeled Protein

This protocol outlines a method to quantify the photobleaching rate of your fluorescently labeled protein.[6][15]

  • Sample Preparation:

    • Immobilize the Coumarin 343-labeled protein on a glass coverslip. This can be achieved by allowing a solution of the protein to adsorb to the surface, followed by washing to remove unbound protein.

    • Mount the coverslip in an imaging buffer or mounting medium. To assess the effect of antifade reagents, prepare identical samples with and without the antifade medium.

  • Image Acquisition:

    • Using a fluorescence microscope, locate a field of view with immobilized protein.

    • Set the microscope parameters (laser power, exposure time, gain) to achieve a good initial signal-to-noise ratio. It is critical to keep these parameters constant throughout the experiment.

    • Acquire a time-lapse series of images of the same field of view. The time interval and total duration will depend on how quickly the sample photobleaches.

  • Data Analysis:

    • Open the image series in an image analysis software (e.g., ImageJ/Fiji).

    • Select a region of interest (ROI) containing the immobilized protein.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without protein and subtracting this from the ROI intensity at each time point.

    • Plot the background-corrected fluorescence intensity as a function of time.

    • Fit the data to a single exponential decay curve to determine the photobleaching rate constant (k) and the photobleaching half-life (t1/2 = ln(2)/k). A longer half-life indicates greater photostability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prot_Label Protein Labeling (Coumarin 343 NHS Ester) Purify Purification (Gel Filtration) Prot_Label->Purify Immobilize Immobilization (On Coverslip) Purify->Immobilize Mount Mounting (With/Without Antifade) Immobilize->Mount Microscope Fluorescence Microscope Mount->Microscope Timelapse Time-Lapse Imaging (Constant Illumination) Microscope->Timelapse ROI Define ROI Timelapse->ROI Measure Measure Intensity vs. Time ROI->Measure Fit Exponential Fit Measure->Fit Calc Calculate Half-Life (t½) Fit->Calc fret_pathway cluster_proteins Protein Interaction cluster_readout Fluorescence Readout ProteinA Protein A (Labeled with Coumarin 343 - Donor) No_Interaction No Interaction: Proteins are distant. No FRET. ProteinA->No_Interaction Interaction Interaction: Proteins are in close proximity. FRET occurs. ProteinA->Interaction ProteinB Protein B (Labeled with FAM - Acceptor) ProteinB->No_Interaction ProteinB->Interaction Excitation Excite Coumarin 343 (~445 nm) No_FRET_Emission Emission from Coumarin 343 (~477 nm) Excitation->No_FRET_Emission FRET_Emission Sensitized Emission from FAM (~520 nm) Excitation->FRET_Emission Energy Transfer

References

Technical Support Center: Post-Labeling Purification of Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unconjugated Coumarin 343 X NHS ester following a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unconjugated this compound after my labeling reaction?

Q2: What are the common methods for separating my labeled conjugate from free this compound?

The most common and effective methods leverage the size difference between the labeled macromolecule (e.g., a protein or antibody) and the small, unconjugated dye molecule (MW ≈ 495.5 Da).[4] These methods include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration : Widely considered the most reliable method for purifying labeled proteins and other macromolecules.[5][6][7]

  • Dialysis : A straightforward method, though it can be time-consuming and may lead to sample dilution.[8]

  • Precipitation : Methods using agents like acetone (B3395972) or ethanol (B145695) can effectively precipitate proteins, leaving the smaller dye molecules in the supernatant.[2][5]

  • Spin Columns/Ultrafiltration : Utilizes membranes with a specific molecular weight cutoff (MWCO) to separate the larger conjugate from the small, free dye.[8]

  • Specialized Dye Removal Columns : Commercially available columns contain resins specifically designed to bind and remove non-conjugated fluorescent dyes.[1]

Q3: How does the NHS ester group behave during and after the labeling reaction?

The N-hydroxysuccinimide (NHS) ester is an amine-reactive group that forms a stable amide bond with primary amines on the target molecule.[9] During the reaction, the NHS ester is susceptible to hydrolysis, especially at higher pH values.[5][10] This hydrolysis competes with the labeling reaction. After the reaction is complete, any remaining reactive NHS ester will hydrolyze in the aqueous buffer, rendering it unable to react further.[2] However, the hydrolyzed, unconjugated Coumarin 343 dye still needs to be removed.

Troubleshooting Guide

Q1: After purification by size exclusion chromatography, I still see a blue color in the later fractions and my background fluorescence is high. What went wrong?

This indicates that the separation was incomplete. Several factors could be at play:

  • Column Overloading : Applying too much sample volume to the column can lead to poor separation. For preparative SEC, the sample volume should ideally be between 0.5% and 4% of the total column volume.[11]

  • Incorrect Column Choice : The fractionation range of the SEC resin must be appropriate for separating your conjugate from the free dye (MW ≈ 495.5 Da). A resin with a low molecular weight fractionation range is needed to effectively resolve the small dye molecule from a much larger protein.[12] For example, a column like a Superdex 75 is suitable for proteins in the 3-70 kDa range, allowing for good separation from a ~0.5 kDa dye.[12]

  • Non-specific Interactions : Although designed to be inert, some non-specific adsorption of the dye or protein to the column matrix can occur, leading to tailing of the peaks.[13] Ensure your elution buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize these interactions.

Q2: My protein/antibody recovery is very low after precipitation. How can I improve the yield?

Low recovery from precipitation can be due to several issues:

  • Incomplete Precipitation : The efficiency of precipitation depends on the protein concentration; it is less effective for very dilute samples.[14] It's also crucial to allow sufficient incubation time, typically 30-60 minutes on ice, for aggregates to form.[14]

  • Protein Denaturation (TCA Precipitation) : Trichloroacetic acid (TCA) is a harsh precipitant that can denature proteins, potentially making them difficult to redissolve.[15] If protein activity is important, consider using a gentler method like ammonium (B1175870) sulfate (B86663) or organic solvent precipitation (e.g., acetone).[14][15]

  • Pellet Loss : After centrifugation, the protein pellet can be loose and easily disturbed. Be careful when decanting the supernatant. A second centrifugation step after removing the initial supernatant can help recover any remaining liquid without disturbing the pellet.

Q3: I used dialysis for purification, but it seems to be taking a very long time to remove the free dye. Is this normal?

Dialysis can be a slow process. The rate of removal depends on the membrane's MWCO, the volume of the dialysis buffer (dialysate), and the number of buffer changes.

  • Increase Efficiency : To speed up the process, use a large volume of dialysate and perform several buffer changes. For example, dialyzing against 3 changes of 1L of buffer is significantly more effective than a single dialysis against 5L.[3]

  • Dye Solubility : Some fluorescent dyes have poor solubility in aqueous buffers, which can hinder their diffusion across the dialysis membrane.[13] While Coumarin 343 is described as a hydrophilic probe, its 'X' linker is an aminohexanoyl spacer which may influence its properties.[16][17][18] If removal is slow, size exclusion chromatography is often a more effective and faster alternative.[13]

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisPrecipitation (Organic Solvent)
Principle Separation based on molecular size as molecules pass through a porous resin. Larger molecules elute first.[6][19]Diffusion of small molecules (free dye) across a semi-permeable membrane down a concentration gradient.[13]Reduction of protein solubility by adding an organic solvent (e.g., acetone), causing aggregation and precipitation.[14]
Typical Sample Proteins, antibodies, nucleic acids, and other macromolecules.[6]Any macromolecule significantly larger than the free dye.Primarily used for concentrating robust protein samples and removing contaminants.[15]
Speed Relatively fast (30-90 minutes).Slow (can take 24-48 hours with multiple buffer changes).[8]Fast (typically 1-2 hours including incubation and centrifugation).[14]
Advantages High resolution, maintains protein activity (mild conditions), also performs buffer exchange.[6][7]Simple setup, gentle on the sample.Rapid, effective for concentrating samples, removes salts and some detergents.
Disadvantages Can lead to sample dilution, requires specialized columns and chromatography system.[7]Significant sample dilution, may not be effective for all dyes, potential for sample loss.[8][13]Can cause protein denaturation, may not remove 100% of free dye, potential for low recovery.[2]

Experimental Protocols

Method 1: Purification via Size Exclusion Chromatography (Gel Filtration)

This is the most recommended method for purifying labeled proteins and antibodies.

  • Column Selection : Choose a gel filtration column with a fractionation range appropriate for your labeled molecule. For most antibodies (~150 kDa), a column like a Superdex 200 Increase 10/300 GL is suitable. For smaller proteins, a Superdex 75 Increase may be more appropriate.[12]

  • Equilibration : Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Sample Preparation : After the labeling reaction, centrifuge the sample at >10,000 x g for 10 minutes to pellet any aggregates.

  • Sample Application : Load the clarified supernatant onto the equilibrated column. The recommended sample volume is typically 0.5-4% of the total column volume for optimal resolution.[11]

  • Elution : Begin the isocratic elution with the equilibration buffer at the manufacturer's recommended flow rate.

  • Fraction Collection : Collect fractions and monitor the elution profile using a chromatogram (absorbance at 280 nm for protein and ~437 nm for Coumarin 343). The first peak to elute should be the high molecular weight conjugate, followed by a second, smaller peak corresponding to the low molecular weight unconjugated dye.

  • Analysis : Pool the fractions corresponding to the first peak. Confirm purity and determine the degree of labeling using UV-Vis spectrophotometry.

Method 2: Purification via Acetone Precipitation

This method is fast but may be denaturing for some proteins.

  • Chill Solvent : Place the required volume of pure acetone at -20°C for at least 30 minutes.

  • Precipitation : Place the tube containing your labeling reaction mixture on ice. Add 4 volumes of the pre-chilled (-20°C) acetone to the reaction mixture. For example, for a 100 µL reaction, add 400 µL of cold acetone.

  • Incubation : Vortex the mixture gently and incubate at -20°C for 60 minutes to allow the protein to precipitate.

  • Centrifugation : Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated, labeled protein.

  • Supernatant Removal : Carefully decant and discard the supernatant, which contains the majority of the unconjugated dye.

  • Washing (Optional) : To remove more of the residual dye, you can add 1 volume of cold acetone, gently vortex to wash the pellet, and centrifuge again. Discard the supernatant.

  • Drying and Resuspension : Briefly air-dry the pellet to remove excess acetone. Do not over-dry, as this can make resuspension difficult. Resuspend the pellet in a suitable buffer of your choice.

Visualizations

Post_Labeling_Workflow cluster_0 Labeling Reaction cluster_1 Purification (Choose One) cluster_2 Analysis Target Target Molecule (e.g., Protein) Reaction Incubation (pH 8.3-8.5, 1-4h RT) Target->Reaction Dye Coumarin 343 X NHS Ester Dye->Reaction SEC Size Exclusion Chromatography Reaction->SEC Crude Mixture Dialysis Dialysis Reaction->Dialysis Precipitation Precipitation Reaction->Precipitation QC Quality Control (Spectrophotometry) SEC->QC Dialysis->QC Precipitation->QC Final Pure Labeled Conjugate QC->Final

Caption: Workflow for labeling and purification.

This diagram illustrates the overall process, starting from the labeling reaction of a target molecule with this compound, followed by one of several purification methods to remove the excess dye, and concluding with quality control analysis to yield the pure, labeled conjugate.

References

Effect of pH on the stability of Coumarin 343 X NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Coumarin (B35378) 343 X NHS ester in labeling experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure successful conjugation and data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting Coumarin 343 X NHS ester with primary amines?

The optimal pH for the reaction of N-hydroxysuccinimide (NHS) esters with primary amines (such as the N-terminus of a protein or the amine group on lysine (B10760008) residues) is between 8.3 and 8.5.[1] At a lower pH, the primary amine is likely to be protonated, rendering it unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces labeling efficiency.

Q2: Which buffers should I use for the labeling reaction?

Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester coupling reactions. A commonly used buffer is 0.1 M sodium bicarbonate or sodium borate at a pH of 8.3-8.5. It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester. However, Tris or glycine can be used to quench the reaction after the desired incubation period.

Q3: How stable is the this compound in aqueous solution?

Q4: My fluorescent signal is low after labeling. What are the possible causes?

Low fluorescence intensity can stem from several factors, including inefficient labeling, environmental effects on the dye, or issues with instrumentation.[1] Key areas to investigate include:

  • Poor Labeling Efficiency: This is a common cause of weak signals.[1]

  • Dye Properties: The local environment of the coumarin dye on the protein can affect its fluorescence.

  • Measurement Setup: Ensure your instrument's excitation and emission wavelengths are correctly set for Coumarin 343.

Troubleshooting Guide

Issue 1: Low Labeling Efficiency
Possible Cause Recommended Action
Incorrect Reaction pH Ensure the pH of the reaction buffer is between 8.3 and 8.5. Use a calibrated pH meter to verify.
Presence of Competing Amines Use a buffer that is free of primary amines (e.g., phosphate, borate, or carbonate). Avoid Tris and glycine buffers during the reaction.
Hydrolyzed NHS Ester Prepare the this compound solution immediately before use. Ensure the solid reagent has been stored in a dry, dark environment to prevent degradation.
Suboptimal Dye-to-Protein Ratio Optimize the molar excess of the dye. A starting point of a 10- to 20-fold molar excess of the dye to the protein is recommended. Over-labeling can lead to fluorescence quenching.[1]
Inaccessible Primary Amines on the Target Molecule Confirm that your protein or molecule of interest has accessible primary amines for labeling. Denaturing the protein slightly may expose more reactive sites, but this must be done with caution to preserve protein function.
Issue 2: High Background Signal
Possible Cause Recommended Action
Presence of Unconjugated Dye Unbound this compound will fluoresce and contribute to background noise. It is crucial to remove all unconjugated dye after the labeling reaction.[1]
Non-specific Binding of the Labeled Molecule If you are using the labeled molecule in a downstream application (e.g., immunofluorescence), ensure you have adequate blocking steps to prevent non-specific binding.

Quantitative Data

The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of a typical NHS ester at various pH levels and temperatures.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2]
8.04~1 hour[3]
8.6410 minutes[2]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution to achieve the desired molar excess. A 10-20 fold molar excess is a common starting point.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove the unreacted dye and reaction byproducts. Common purification methods include size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Coumarin 343 (approximately 445 nm). The DOL can then be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizations

Logical Workflow for Troubleshooting Low Labeling Efficiency

G cluster_solutions Corrective Actions start Low Labeling Efficiency check_ph Verify Reaction pH (8.3-8.5) start->check_ph check_buffer Check for Amine-Free Buffer check_ph->check_buffer pH is correct adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_ester Assess NHS Ester Integrity check_buffer->check_ester Buffer is appropriate change_buffer Use Amine-Free Buffer check_buffer->change_buffer Amine buffer used optimize_ratio Optimize Dye:Protein Ratio check_ester->optimize_ratio Ester is fresh fresh_ester Use Fresh NHS Ester check_ester->fresh_ester Ester may be hydrolyzed success Labeling Efficiency Improved optimize_ratio->success titrate_ratio Perform Titration optimize_ratio->titrate_ratio Suboptimal

Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.

Experimental Workflow for FRET-Based Assay

Coumarin 343 is often used as a Förster Resonance Energy Transfer (FRET) donor, frequently paired with fluorescein (B123965) (FAM) as an acceptor.[4][5] The following diagram illustrates a typical workflow for creating and utilizing a FRET-based biosensor.

FRET_Workflow start Start: Unlabeled Biomolecule label_donor Label with Coumarin 343 NHS Ester (Donor) start->label_donor label_acceptor Label with FAM NHS Ester (Acceptor) start->label_acceptor purify_donor Purify Donor-Labeled Biomolecule label_donor->purify_donor assemble_fret_pair Assemble FRET Pair on Target purify_donor->assemble_fret_pair purify_acceptor Purify Acceptor-Labeled Biomolecule label_acceptor->purify_acceptor purify_acceptor->assemble_fret_pair excite_donor Excite Coumarin 343 (~445 nm) assemble_fret_pair->excite_donor measure_emission Measure Emission at Donor and Acceptor Wavelengths excite_donor->measure_emission calculate_fret Calculate FRET Efficiency measure_emission->calculate_fret

Caption: Experimental workflow for a FRET assay using Coumarin 343 and FAM.

References

Validation & Comparative

A Researcher's Guide to Validating the Specificity of Coumarin 343 X NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise and specific labeling of proteins is paramount for generating reliable experimental data. Coumarin 343 X NHS ester has emerged as a popular blue-emitting fluorescent dye for covalently attaching to primary amines on proteins. This guide provides a comprehensive comparison of this compound with alternative fluorescent dyes, detailed experimental protocols for labeling and validation, and troubleshooting guidance to ensure the specificity and reproducibility of your conjugation reactions.

Understanding the Labeling Chemistry: NHS Ester Reaction

This compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond with primary amino groups, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein. The "X" in its name refers to an aminohexanoyl spacer which increases the dye's solubility and reduces potential steric hindrance between the dye and the labeled protein. The reaction is highly pH-dependent, with an optimal range of pH 8.0-8.5 to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[1][2]

Comparative Analysis of Blue-Emitting Fluorescent Dyes

Choosing the right fluorophore is critical for the success of any fluorescence-based assay. Here, we compare the key photophysical properties of this compound with two common alternatives: Pacific Blue™ NHS ester and Alexa Fluor™ 430 NHS ester.

FeatureThis compoundPacific Blue™ NHS esterAlexa Fluor™ 430 NHS ester
Excitation Max (nm) 437410[3][4]430[5]
Emission Max (nm) 477455[3][4]545[5]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 39,00030,000[3]15,000[5]
Quantum Yield (Φ) 0.63Not explicitly statedNot explicitly stated
Photostability ModerateModerateHigh[6]

Experimental Protocols

Protocol 1: Labeling of IgG Antibody with this compound

This protocol provides a general procedure for labeling an IgG antibody. The optimal dye-to-protein ratio should be determined empirically for each specific antibody and application.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column (e.g., Sephadex® G-25) or dialysis cassette (10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 2.5 mg/mL.[10]

    • If the antibody is already in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate to adjust the pH.[10]

    • Ensure the antibody solution is free of amine-containing stabilizers like Tris, BSA, or gelatin.[10]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[11]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution. The optimal ratio may need to be determined experimentally.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[11]

    • Incubate for 15-30 minutes at room temperature.[11]

  • Purify the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye and byproducts using a desalting column or by dialysis against PBS.[12] This step is crucial to remove non-covalently bound dye that can lead to high background.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Coumarin 343 (approximately 437 nm, A₄₃₇).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 10.

Protocol 2: Validating the Specificity of the Labeling Reaction

It is essential to confirm that the labeling is specific to the intended primary amines. This protocol outlines control experiments to assess the specificity of the this compound labeling reaction.

1. Amine-Blocking Control:

  • Principle: Pre-treating the protein with a non-fluorescent, amine-reactive compound will block the primary amines, preventing subsequent labeling by the fluorescent NHS ester.

  • Procedure:

    • Prepare two aliquots of your protein at the same concentration in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).

    • To one aliquot (the "blocked" sample), add a 50-fold molar excess of a non-fluorescent amine-reactive compound, such as succinimidyl acetate (B1210297) or sulfo-NHS-acetate. Incubate for 1 hour at room temperature.

    • To the second aliquot (the "unblocked" control), add the same volume of buffer without the blocking agent.

    • Proceed with the labeling reaction (Protocol 1, steps 2-5) for both the "blocked" and "unblocked" samples using this compound.

    • Analyze the fluorescence of both samples. A significant reduction in fluorescence in the "blocked" sample compared to the "unblocked" control indicates that the labeling is specific to primary amines.

2. Competitive Inhibition Assay:

  • Principle: The addition of a small, amine-containing molecule will compete with the protein's primary amines for reaction with the NHS ester, leading to a decrease in protein labeling.

  • Procedure:

    • Set up several labeling reactions in parallel.

    • To each reaction, add increasing concentrations of a small amine-containing molecule (e.g., glycine (B1666218) or Tris) before adding the this compound.

    • Proceed with the labeling and purification as described in Protocol 1.

    • Measure the fluorescence of the labeled protein from each reaction. A dose-dependent decrease in fluorescence with increasing concentrations of the competitor demonstrates the specificity of the NHS ester for amines.

3. Hydrolysis Control:

  • Principle: Incubating the NHS ester in the labeling buffer without the protein will lead to its hydrolysis. The hydrolyzed, non-reactive dye should not significantly bind to the protein.

  • Procedure:

    • Incubate the this compound in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) for the same duration as the labeling reaction (1 hour) at room temperature.

    • Add your protein to this solution of hydrolyzed dye.

    • Purify the sample using a desalting column.

    • Measure the fluorescence of the protein. Minimal fluorescence indicates that non-covalent binding of the hydrolyzed dye is not a significant issue.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the labeling chemistry, a validation workflow, a relevant signaling pathway for immunofluorescence applications, and a troubleshooting guide.

G NHS Ester Labeling Reaction Protein Protein with Primary Amine (e.g., Lysine) Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + NHS_Ester This compound NHS_Ester->Labeled_Protein NHS N-Hydroxysuccinimide (Leaving Group) Labeled_Protein->NHS +

Caption: Covalent bond formation between a protein's primary amine and this compound.

G Workflow for Validating Labeling Specificity Start Start: Antibody Labeling Labeling Perform Labeling (Protocol 1) Start->Labeling Purification Purify Labeled Antibody Labeling->Purification DOL Determine Degree of Labeling Purification->DOL Validation Validate Labeling Specificity (Protocol 2) DOL->Validation Amine_Block Amine-Blocking Control Validation->Amine_Block Competition Competitive Inhibition Validation->Competition Hydrolysis Hydrolysis Control Validation->Hydrolysis Analysis Analyze Fluorescence of Controls Amine_Block->Analysis Competition->Analysis Hydrolysis->Analysis Result Specific Labeling Confirmed Analysis->Result Low fluorescence in controls Troubleshoot High Non-Specific Labeling Analysis->Troubleshoot High fluorescence in controls

Caption: A systematic workflow to ensure the specificity of the antibody labeling reaction.

G Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation PIP3 PIP3 PI3K->PIP3 +PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: A simplified representation of the EGFR signaling pathway, a common target for immunofluorescence studies.

G Troubleshooting Labeling Issues Start Problem Low_Signal Low or No Signal Start->Low_Signal High_Background High Background Start->High_Background Check_Dye Is the dye fresh and stored correctly? Low_Signal->Check_Dye Check_Buffer Is the buffer pH correct (8.0-8.5) and amine-free? Low_Signal->Check_Buffer Check_Ratio Is the dye:protein ratio optimal? Low_Signal->Check_Ratio Check_Purification Was the purification step effective? High_Background->Check_Purification Check_Hydrolysis Did the NHS ester hydrolyze? High_Background->Check_Hydrolysis

References

A Researcher's Guide to Quantifying Protein Labeling with Coumarin 343 X NHS Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the degree of labeling (DOL) is a critical step in ensuring the quality and consistency of fluorescently labeled proteins. This guide provides a comprehensive comparison of Coumarin 343 X NHS ester with other common fluorescent dyes, offering detailed experimental protocols and data to inform your selection and experimental design.

This guide will delve into the specifics of determining the DOL for proteins labeled with this compound and compare its performance with popular alternatives such as Fluorescein isothiocyanate (FITC), Tetramethylrhodamine isothiocyanate (TRITC), Alexa Fluor™ 488 NHS ester, DyLight™ 488 NHS ester, and the Cyanine dyes Cy3 and Cy5 NHS esters.

Comparing the Tools: A Spectral Overview of Common Amine-Reactive Dyes

The selection of a fluorescent dye is often dictated by the available excitation sources, desired emission wavelengths, and the intrinsic properties of the dye itself. The following table summarizes the key spectral properties of this compound and its alternatives, which are crucial for the accurate calculation of the degree of labeling.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Correction Factor (CF₂₈₀)
This compound 43747739,0000.24
Fluorescein isothiocyanate (FITC)49452568,000 - 75,000[1]0.30 - 0.35[1]
Tetramethylrhodamine isothiocyanate (TRITC)55558065,0000.34
Alexa Fluor™ 488 NHS ester49551973,000[2]0.11
DyLight™ 488 NHS ester49351870,0000.13
Cyanine3 (Cy3) NHS ester550570150,0000.08
Cyanine5 (Cy5) NHS ester649666250,000[3]0.04[3]

The Chemistry of Labeling: A Focus on Amine Reactivity

This compound, along with the other NHS esters and isothiocyanates listed, targets primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that forms a stable amide bond with the amine, a reaction that is most efficient at a slightly basic pH (typically 8.0-9.0).

G NHS Ester Reaction with a Primary Amine Coumarin343 Coumarin 343-X-NHS Ester Conjugate Coumarin 343-X-Protein Conjugate (Stable Amide Bond) Coumarin343->Conjugate pH 8.0-9.0 Protein Protein-NH₂ (Primary Amine) Protein->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS

Caption: Covalent bond formation between an NHS ester dye and a protein.

Experimental Protocol: Determining the Degree of Labeling

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is determined spectrophotometrically. The following is a generalized protocol that can be adapted for this compound and other amine-reactive dyes.

I. Protein and Dye Preparation
  • Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 2-10 mg/mL. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the labeling reaction. If necessary, dialyze the protein against the labeling buffer to remove any interfering substances.

  • Dye Stock Solution: Immediately before use, dissolve the NHS ester or isothiocyanate dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.

II. Labeling Reaction
  • Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary and should be determined empirically. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Reaction: Slowly add the dye stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

III. Purification of the Labeled Protein
  • Removal of Unreacted Dye: It is crucial to remove all non-conjugated dye before measuring the absorbance. This is typically achieved by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

IV. Spectrophotometric Measurement and DOL Calculation
  • Absorbance Measurement: Measure the absorbance of the purified protein-dye conjugate at two wavelengths:

    • 280 nm (A₂₈₀): The absorbance maximum of the protein.

    • The absorbance maximum of the dye (Aₘₐₓ): Refer to the table above for the specific Aₘₐₓ of the dye used.

    • Dilute the conjugate solution if the absorbance readings are outside the linear range of the spectrophotometer.

  • Degree of Labeling (DOL) Calculation: The DOL is calculated using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

    DOL = (Aₘₐₓ × Dilution Factor) / (ε_dye × Protein Concentration)

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorption wavelength.

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

    • Dilution Factor is the factor by which the sample was diluted for the absorbance measurement.

The optimal DOL for antibodies typically falls between 2 and 10 to avoid issues with self-quenching of the fluorophore at high labeling densities.[4][5]

G Workflow for Determining Degree of Labeling (DOL) cluster_0 Preparation cluster_1 Labeling cluster_2 Purification & Measurement cluster_3 Calculation A Prepare Protein Solution (Amine-free buffer) C Mix Protein and Dye (Optimize Molar Ratio) A->C B Prepare Dye Stock Solution (DMSO or DMF) B->C D Incubate (1 hr, RT, dark) C->D E Purify Conjugate (e.g., Gel Filtration) D->E F Measure Absorbance (A₂₈₀ and Aₘₐₓ) E->F G Calculate Protein Concentration F->G H Calculate Degree of Labeling (DOL) G->H

Caption: A step-by-step workflow for determining the DOL of a labeled protein.

Concluding Remarks

The determination of the degree of labeling is a fundamental aspect of bioconjugation chemistry. While this compound offers a valuable tool for fluorescent labeling in the blue-green spectral region, a thorough understanding of its properties in comparison to other dyes is essential for successful experimental outcomes. By following a standardized and carefully executed protocol, researchers can confidently quantify the extent of protein labeling, ensuring the production of high-quality, reproducible fluorescent probes for a wide range of applications in research and drug development.

References

A Comparative Guide to Coumarin 343 X NHS Ester and Other Blue Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of Coumarin 343 X NHS ester with other prevalent blue fluorescent dyes, focusing on their performance characteristics and supported by experimental data and protocols.

Introduction to Blue Fluorescent Dyes and NHS Ester Chemistry

Blue fluorescent dyes are indispensable tools in biological research, enabling the visualization of cellular structures, proteins, and other biomolecules. Their application in techniques such as fluorescence microscopy, flow cytometry, and immunofluorescence assays relies on their ability to absorb light at a specific wavelength and emit it at a longer wavelength. The choice of dye is dictated by its photophysical properties, including its brightness, photostability, and spectral characteristics.

For covalent attachment to biomolecules, particularly proteins, N-hydroxysuccinimide (NHS) esters are widely employed. NHS esters react efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This robust and specific conjugation chemistry is a cornerstone of bioconjugation.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is primarily defined by its photophysical parameters. The following table summarizes the key quantitative data for this compound and a selection of other commercially available blue fluorescent dyes. It is important to note that these values can be influenced by the experimental conditions, including the solvent and local chemical environment.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 43747739,0000.63
Alexa Fluor™ 405 40142134,000Not specified
DyLight™ 405 40042030,000Not specified
AMCA-NHS Ester 345-350440-45019,000Not specified
Cascade Blue® Acetyl Azide 396-400410-420Not specifiedNot specified

Note: The quantum yield for many commercially available dyes is not always publicly disclosed. When available, it provides a direct measure of the dye's fluorescence efficiency.

Performance Comparison

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Based on the available data, this compound exhibits a high molar extinction coefficient and a strong quantum yield, suggesting it is a very bright blue fluorescent dye. Alexa Fluor™ 405 and DyLight™ 405 also possess high extinction coefficients, indicating they are bright fluorophores. AMCA, while a popular blue dye, has a lower molar extinction coefficient.

Stokes Shift: The Stokes shift, the difference between the excitation and emission maxima, is an important consideration for multicolor imaging to minimize spectral overlap. This compound has a Stokes shift of 40 nm. Larger Stokes shifts can be advantageous in reducing background noise and bleed-through between fluorescence channels.

Experimental Protocols

Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for conjugating an NHS ester-functionalized fluorescent dye to a protein.[6][7][8][9] Optimization may be required for specific proteins and dyes.

dot

ProteinLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Prepare Protein Solution (e.g., in PBS, pH 7.2-8.5) Mix Add Dye to Protein Solution Protein->Mix Dye Prepare Dye Stock Solution (e.g., in DMSO or DMF) Dye->Mix Incubate Incubate (e.g., 1 hour, RT, dark) Mix->Incubate Purify Purify Conjugate (e.g., size exclusion chromatography) Incubate->Purify DOL Determine Degree of Labeling (DOL) Purify->DOL

Caption: Workflow for protein labeling with NHS ester dyes.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • NHS ester-functionalized fluorescent dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size exclusion chromatography)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: While gently vortexing the protein solution, add a calculated molar excess of the dye stock solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).

Fluorescence Microscopy Imaging

This protocol outlines a general workflow for imaging cells labeled with a blue fluorescent dye.[10][11]

dot

MicroscopyWorkflow cluster_sample Sample Preparation cluster_imaging Imaging cluster_analysis Analysis CellCulture Cell Culture & Seeding Fixation Fixation (e.g., PFA) CellCulture->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Staining Staining with Labeled Antibody Blocking->Staining Mount Mount Coverslip Staining->Mount Microscope Fluorescence Microscope Setup Mount->Microscope Acquire Image Acquisition Microscope->Acquire Process Image Processing & Analysis Acquire->Process

Caption: General workflow for fluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently labeled primary or secondary antibody

  • Mounting medium

Procedure:

  • Cell Preparation: Grow cells on sterile coverslips to the desired confluency.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: For intracellular targets, wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.

  • Staining: Incubate with the fluorescently labeled antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells several times with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging: Image the sample using a fluorescence microscope equipped with appropriate filters for the blue fluorescent dye.

Signaling Pathways and Logical Relationships

The fundamental principle of fluorescence involves the excitation of a fluorophore to a higher energy state and its subsequent relaxation back to the ground state, accompanied by the emission of a photon. This process is often depicted using a Jablonski diagram.

dot

Jablonski cluster_states Energy States cluster_processes Transitions S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 hν_ex S1->S0 hν_em S1->S0 T1 T1 (Excited Triplet State) S1->T1 T1->S0 Absorption Absorption (Excitation) Fluorescence Fluorescence ISC Intersystem Crossing Phosphorescence Phosphorescence NonRad Non-radiative Decay

Caption: Simplified Jablonski diagram of fluorescence.

Conclusion

The selection of a blue fluorescent dye is a multifaceted decision that requires careful consideration of the specific application and experimental constraints. This compound emerges as a strong candidate, offering high brightness due to its excellent molar extinction coefficient and quantum yield. For applications demanding high photostability, Alexa Fluor™ and DyLight™ dyes are reputable choices. AMCA provides a viable, albeit less bright, alternative. Ultimately, the optimal dye will depend on a balance of brightness, photostability, and spectral properties that best suit the research objectives. The provided protocols offer a starting point for the successful application of these powerful research tools.

References

A Head-to-Head Comparison: Coumarin 343 X NHS Ester vs. Alexa Fluor 350 NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of cellular imaging, flow cytometry, and drug development, the selection of an appropriate fluorescent label is a critical decision that directly impacts experimental outcomes. Among the myriad of choices for blue-emitting fluorophores, Coumarin 343 X NHS ester and Alexa Fluor 350 NHS ester are two prominent contenders for labeling primary amines on proteins and other biomolecules. This guide provides an objective, data-driven comparison of these two dyes to aid researchers in making an informed choice for their specific applications.

Spectroscopic and Physicochemical Properties

A summary of the key quantitative data for both fluorophores is presented below, offering a clear comparison of their optical characteristics.

PropertyThis compoundAlexa Fluor 350 NHS Ester
Excitation Maximum (λex) 437 nm[1][2]346 nm[3]
Emission Maximum (λem) 477 nm[1]445 nm[3]
Molar Extinction Coefficient (ε) 39,000 M⁻¹cm⁻¹[1]19,000 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (Φ) 0.63[1][5]0.24
Molecular Weight 495.52 Da[1]410.4 Da[3]
Solubility Good in DCM, DMSO, and DMF[1]Water-soluble[3]
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactivity Primary aminesPrimary amines[3]

Performance Insights and Key Differences

Brightness: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. Based on the available data, this compound exhibits a significantly higher molar extinction coefficient and quantum yield compared to Alexa Fluor 350 NHS ester, suggesting that conjugates of Coumarin 343 may be inherently brighter.

Photostability: Alexa Fluor 350 is renowned for its enhanced photostability compared to many conventional dyes, a feature that is consistently highlighted in its product descriptions.[3] This makes it a suitable choice for experiments requiring prolonged or intense illumination, such as time-lapse imaging. Information regarding the photostability of this compound is less readily available in the searched literature.

pH Sensitivity: Alexa Fluor 350 is reported to be pH-insensitive over a broad range (pH 4-10), ensuring consistent fluorescence intensity in various cellular environments and buffer conditions.[3]

Solubility and Conjugation: The water-solubility of Alexa Fluor 350 NHS ester simplifies the conjugation process, as it can be performed in aqueous buffers without the need for organic solvents.[3] this compound, while soluble in common organic solvents like DMSO and DMF, may require the addition of these solvents to the reaction mixture.[1][2] The "X" in this compound denotes the presence of an aminohexanoyl linker, which is designed to improve solubility and provide spatial separation between the fluorophore and the labeled molecule.[1][2]

Experimental Protocols

The following section details a general methodology for labeling proteins with either this compound or Alexa Fluor 350 NHS ester.

Protein Labeling with NHS Esters

This protocol outlines the key steps for conjugating an NHS ester dye to a protein.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_dye Dissolve NHS Ester in Anhydrous DMSO or DMF add_dye Add Dissolved Dye to Protein Solution prep_dye->add_dye prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) adjust_ph Adjust pH of Protein Solution to 8.3-8.5 prep_protein->adjust_ph adjust_ph->add_dye incubate Incubate for 1 hour at Room Temperature in the Dark add_dye->incubate purify Purify Conjugate via Size-Exclusion Chromatography (e.g., Sephadex G-25) incubate->purify dol Determine Degree of Labeling (DOL) via Spectrophotometry purify->dol selection_logic priority Primary Experimental Priority? brightness Maximize Signal Brightness priority->brightness Brightness photostability Maximize Photostability (Long-term Imaging) priority->photostability Photostability aqueous Aqueous-Based Conjugation priority->aqueous Ease of Use coumarin Choose this compound brightness->coumarin alexa Choose Alexa Fluor 350 NHS Ester photostability->alexa aqueous->alexa

References

The Aminohexanoyl Linker Advantage: A Comparative Guide to Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and fluorescence-based detection, the choice of a fluorescent label is paramount to the success of an experiment. Coumarin (B35378) 343, a blue-emitting fluorophore, is a valuable tool for researchers. However, its utility is significantly enhanced through the incorporation of a flexible aminohexanoyl linker, creating Coumarin 343 X NHS ester. This guide provides a comprehensive comparison of this compound with its non-linker counterpart and other common blue fluorescent dyes, supported by available data and detailed experimental protocols.

Enhanced Solubility and Spatial Separation: The Core Advantages

The primary benefits of the aminohexanoyl linker in this compound are twofold: improved solubility and increased spatial separation between the fluorophore and the target biomolecule.[1][2][3][4]

  • Spatial Separation: The linker acts as a spacer, physically distancing the coumarin fluorophore from the biomolecule to which it is attached. This separation is critical in minimizing potential fluorescence quenching that can occur when the dye is in close proximity to certain amino acid residues or other components of the biomolecule.[1][2][3] This leads to brighter, more stable fluorescent signals.

Performance Comparison: this compound vs. Alternatives

While direct experimental data comparing Coumarin 343 with and without a linker is limited in publicly available literature, we can compile a comparison based on product specifications for this compound and other commonly used blue fluorescent dyes such as AMCA-X NHS ester and DyLight 405 NHS ester.

FeatureThis compoundAMCA-X NHS EsterDyLight 405 NHS Ester
Excitation Max (nm) 437[2][6]354[7]400[8][9]
Emission Max (nm) 477[2][6]442[7]420[8][9]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 39,000[2][6]19,000[10]30,000[8][11]
Quantum Yield (Φ) 0.63[2]Not specifiedNot specified
Linker AminohexanoylAminocaproyl (X)Yes (unspecified)
Stated Advantages of Linker Better solubility, spatial separation[2]Spacer to reduce interaction[7]Water-soluble[8][11]

Note: The quantum yield for AMCA-X and DyLight 405 NHS esters are not consistently reported in publicly available datasheets. The brightness of a fluorescent dye is a product of its molar extinction coefficient and quantum yield.

Experimental Protocols

Antibody Labeling with this compound

This protocol is adapted from general NHS ester labeling protocols for antibody conjugation.

Materials:

  • This compound

  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Slowly add a calculated molar excess of the dye stock solution to the antibody solution while gently vortexing. A 10- to 20-fold molar excess of dye to antibody is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization (Determination of Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 437 nm (for Coumarin 343).

    • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max = Absorbance at 437 nm

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (approx. 210,000 M⁻¹cm⁻¹)

      • ε_dye = Molar extinction coefficient of Coumarin 343 at 437 nm (39,000 M⁻¹cm⁻¹)

      • CF = Correction factor (A_280 of dye / A_max of dye). For this compound, this is approximately 0.24.[2]

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_ab Prepare Antibody (amine-free buffer, pH 8.5-9.0) conjugation Mix Antibody and Dye (1-2 hours, RT, dark) prep_ab->conjugation prep_dye Prepare this compound (dissolve in DMF/DMSO) prep_dye->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify analyze Characterize (Spectrophotometry, Calculate DOL) purify->analyze

Figure 1. Experimental workflow for antibody conjugation with this compound.

Signaling Pathway and Logical Relationships

The fundamental principle of using this compound lies in the covalent linkage to a primary amine on a target molecule, typically a protein. This allows the protein to be "tagged" with a fluorescent label, enabling its detection and tracking in various biological assays.

signaling_pathway cluster_components Reactants cluster_reaction Reaction cluster_product Product cluster_application Application coumarin This compound reaction Amine-Reactive Conjugation (Stable Amide Bond Formation) coumarin->reaction protein Target Protein (with primary amine, e.g., Lysine) protein->reaction conjugate Fluorescently Labeled Protein reaction->conjugate detection Detection & Visualization (e.g., Microscopy, Flow Cytometry) conjugate->detection

Figure 2. Logical relationship from labeling to application of this compound.

References

Performance of Coumarin 343 X NHS Ester in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of fluorescent dye and the optimization of labeling conditions are paramount for achieving reliable and reproducible results. Coumarin 343 X NHS ester is a popular blue-emitting fluorescent probe used for labeling primary amines on proteins and other biomolecules. Its performance, however, is intrinsically linked to the buffer system employed during the conjugation reaction. This guide provides an objective comparison of this compound's performance in different buffer systems, supported by established principles of N-hydroxysuccinimide (NHS) ester chemistry, and compares it with other common blue fluorescent amine-reactive dyes.

Influence of Buffer Systems on NHS Ester Conjugation

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is highly dependent on the pH of the buffer system. A competing reaction, the hydrolysis of the NHS ester, also increases with pH. Therefore, selecting an appropriate buffer and maintaining a stable pH are critical for maximizing conjugation efficiency while minimizing dye degradation.

Key Considerations for Buffer Selection:

  • pH: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good compromise between efficient amine labeling and manageable hydrolysis of the NHS ester.

  • Buffer Composition: Buffers should be free of primary amines, such as Tris, as these will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.

  • Stability of the NHS Ester: The rate of NHS ester hydrolysis increases significantly with pH. For instance, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 8.6. This underscores the importance of preparing the NHS ester solution immediately before use and maintaining a controlled pH throughout the reaction.

Comparative Performance in Common Buffer Systems

Buffer SystemTypical pH RangeExpected Performance of this compoundAdvantagesDisadvantages
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Moderate reaction rate.Physiologically relevant, readily available.Slower reaction rate compared to higher pH buffers. May require longer incubation times.
Sodium Bicarbonate Buffer 8.3 - 9.0High reaction rate.Promotes efficient labeling due to optimal pH.Higher pH increases the rate of NHS ester hydrolysis, potentially reducing the amount of active dye available for conjugation. Can lead to a drop in pH during large-scale reactions due to hydrolysis.
Sodium Borate Buffer 8.0 - 9.0High reaction rate.Good buffering capacity in the optimal pH range for NHS ester reactions.Can interfere with some downstream applications.
HEPES Buffer 7.2 - 8.2Good to high reaction rate.Good buffering capacity in the physiological pH range.More expensive than phosphate (B84403) or bicarbonate buffers.

Comparison with Alternative Blue Fluorescent NHS Esters

Several other blue fluorescent NHS esters are available for amine labeling. The choice of dye often depends on the specific application, required photophysical properties, and the instrumentation available.

FeatureThis compoundAlexa Fluor™ 350 NHS EsterDyLight™ 350 NHS Ester
Excitation Max (nm) ~437~346~353
Emission Max (nm) ~477~442~432
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~39,000~19,000~15,000
Quantum Yield ~0.63Not specifiedNot specified
Molecular Weight ( g/mol ) ~495.5~410.4~874.2
Key Characteristics Good quantum yield, suitable for FRET with fluorescein.High fluorescence output, pH-insensitive from pH 4-10.Water-soluble, allowing for a high dye-to-protein ratio without precipitation.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework. Optimization of the dye-to-protein molar ratio and reaction time may be necessary for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

  • Storage buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen labeling buffer at a concentration of 5-20 mg/mL. Ensure the buffer is free of primary amines.

  • Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or through dialysis against a suitable storage buffer.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~437 nm).

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.3) mix Mix Protein and Dye Solutions protein_prep->mix dye_prep Prepare Coumarin 343 NHS Ester Stock Solution (DMSO/DMF) dye_prep->mix incubate Incubate (1-2h, RT, Dark) mix->incubate purify Separate Labeled Protein (Size-Exclusion Chromatography/Dialysis) incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Protein Labeling Workflow

reaction_pathway cluster_reaction Conjugation Reaction (pH 8.3) cluster_products Products coumarin Coumarin 343-X-NHS intermediate Tetrahedral Intermediate coumarin->intermediate + protein Protein-NH2 (Primary Amine) protein->intermediate conjugate Coumarin 343-X-NH-Protein (Stable Amide Bond) intermediate->conjugate nhs N-Hydroxysuccinimide (Leaving Group) intermediate->nhs +

NHS Ester Amine Reaction

A Researcher's Guide to Site-Specific Protein Labeling: NHS Esters and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. N-hydroxysuccinimide (NHS) esters have long been a primary tool for labeling proteins by targeting primary amines, offering a straightforward method for conjugation. However, the demand for greater specificity and efficiency has spurred the development of several alternative labeling strategies. This guide provides an objective comparison of NHS esters with other leading methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal technique for your research needs.

Quantitative Comparison of Protein Labeling Chemistries

The choice of a protein labeling strategy hinges on factors such as the desired site of modification, the required specificity, and the reaction conditions compatible with the protein's stability. The following table summarizes key quantitative and qualitative parameters of common protein labeling methods.

FeatureNHS EstersMaleimidesSortase-Mediated LigationHaloTag & SNAP-tagClick Chemistry
Target Group Primary amines (Lysine, N-terminus)[1][2]Thiol groups (Cysteine)[3][4][5]Specific peptide sequence (e.g., LPXTG)[6]Engineered protein tag (HaloTag or SNAP-tag)[7][8][9]Azide or Alkyne groups[10][11]
Specificity Low (targets all accessible primary amines)[1]High (Cysteine is a less frequent amino acid)[3]Very High (Enzyme-specific recognition sequence)[6]Very High (Specific covalent linkage to the tag)[7][8]Very High (Bioorthogonal reaction)[10][12]
Optimal pH 8.3 - 8.5[13][14][15]7.0 - 7.5[5]~7.5Physiological pH4.0 - 11.0[10]
Reaction Time 30 min - 4 hours[1][16]2 hours - overnight[5]< 3 hours[17]Varies by ligandFast and quantitative[10]
Bond Stability Stable amide bond[16][18]Stable thioether bond[5]Stable amide bond[6]Stable covalent bond[9]Stable triazole linkage[10]
Key Advantages Simple, robust chemistry; readily available reagents.[1][19]High specificity for cysteines; stable linkage.[3][20]Site-specific N- or C-terminal labeling.[6][17]Highly specific; can be used in living cells; orthogonal labeling possible.[7][9][21]Bioorthogonal; high efficiency; can be used in living cells.[10][11][22]
Key Disadvantages Non-specific labeling; hydrolysis of NHS ester in aqueous solution.[23][24][25]Requires a free cysteine; potential for disulfide bond formation.[4][26]Requires genetic modification to introduce recognition site; enzyme can be difficult to produce.[27][28]Requires genetic fusion of a tag; tag size might affect protein function.[29]Requires introduction of non-natural functional groups into the protein.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for protein labeling using NHS esters and, as a comparative alternative, maleimides.

Protocol 1: General Protein Labeling with NHS Esters

This protocol provides a framework for labeling proteins with amine-reactive NHS esters.[16][30]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer) at a concentration of 1-10 mg/mL.[30]

  • NHS ester of the desired label (e.g., fluorescent dye, biotin).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13][19][30]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[30]

  • Desalting column or dialysis equipment for purification.[1][30]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.5.[1][30] Common buffers include 0.1 M sodium bicarbonate (pH ~8.3) or PBS (pH 7.4).[1][18]

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[18][30]

  • Labeling Reaction: Add a molar excess of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[30]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[16] If the label is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

  • Purification: Remove the unreacted label and byproducts by running the solution through a desalting column or by dialysis against a suitable buffer.[1][19]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the incorporated label at its specific maximum absorbance wavelength.[18][26]

Protocol 2: Thiol-Reactive Labeling with Maleimides

This protocol details the labeling of cysteine residues using maleimide (B117702) chemistry.[4][5]

Materials:

  • Protein containing at least one free cysteine residue.

  • Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES).[4]

  • Maleimide-functionalized label.

  • Anhydrous DMSO or DMF.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.[4]

  • Desalting column or dialysis equipment.

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[4] The buffer must be free of thiols.

  • (Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[4][5]

  • Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[5][26]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[26]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][5] The reaction should be performed in an oxygen-free environment (e.g., under nitrogen or argon gas) to prevent re-oxidation of thiols.[4]

  • Purification: Separate the labeled protein from the free label using a desalting column or dialysis.[4]

  • Characterization: Calculate the degree of labeling using spectrophotometric analysis, similar to the NHS ester protocol.[26]

Visualizing the Chemistry and Workflows

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism of NHS esters, a typical experimental workflow, and a decision-making guide for selecting a labeling method.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester Label-NHS Ester NHS_Ester->Intermediate Labeled_Protein Labeled Protein (Stable Amide Bond) Intermediate->Labeled_Protein Release of NHS NHS_Byproduct N-Hydroxysuccinimide Intermediate->NHS_Byproduct

Caption: NHS ester reaction mechanism with a primary amine.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Protein Prepare Protein Solution (1-10 mg/mL) Mix Mix Protein and Reagent Prep_Protein->Mix Prep_Reagent Prepare Labeling Reagent Stock Prep_Reagent->Mix Incubate Incubate (e.g., 1-4h at RT) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Degree of Labeling (Spectrophotometry) Purify->Analyze Store Store Labeled Protein (-20°C to -80°C) Analyze->Store

Caption: General experimental workflow for protein labeling.

Labeling_Decision_Tree decision decision method method start Start: Need to Label a Protein q1 Site-Specific Labeling Required? start->q1 q2 Can Protein be Genetically Modified? q1->q2 Yes q3 Does Protein have Accessible Cysteines? q1->q3 No q4 Labeling in Living Cells? q2->q4 No method_sortase Sortase-Mediated Ligation q2->method_sortase Yes (N/C-terminus) method_tag HaloTag / SNAP-tag q2->method_tag Yes (Internal Site) method_maleimide Maleimide Chemistry q3->method_maleimide Yes method_nhs NHS Ester Chemistry q3->method_nhs No q4->method_tag Yes method_click Click Chemistry q4->method_click Yes q4->method_maleimide No

Caption: Decision tree for choosing a protein labeling method.

References

A Comparative Guide to the Photostability of Coumarin 343 and Other Coumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) dyes are a widely utilized class of fluorescent molecules in various scientific fields, including bio-imaging, laser technologies, and as sensitizers in solar cells. A critical parameter for the selection of a suitable coumarin dye in many applications is its photostability, which dictates the dye's resistance to photodegradation under illumination. This guide provides a comparative analysis of the photostability of Coumarin 343 against other common coumarin dyes, supported by available experimental data.

Quantitative Comparison of Photostability

The photostability of a fluorescent dye is often quantified by its photodegradation quantum yield (Φd). This value represents the probability that an absorbed photon will lead to the irreversible decomposition of the dye molecule. A lower photodegradation quantum yield signifies higher photostability.

The following table summarizes the available data on the photodegradation and fluorescence quantum yields for Coumarin 343 and other selected coumarin dyes. It is important to note that the data has been compiled from various sources, and direct comparison should be approached with caution as experimental conditions such as solvent, oxygen concentration, and irradiation wavelength can significantly influence photostability.[1]

DyeSolventPhotodegradation Quantum Yield (Φd)Fluorescence Quantum Yield (Φf)
Coumarin 343 EthanolData not explicitly quantified0.63[2]
C.I. Disperse Yellow 82 Methanol (Anaerobic)~1.5 - 3.5 x 10⁻⁵Data not available
Ethanol (Anaerobic)~1.2 - 3.2 x 10⁻⁵Data not available
DMF (Anaerobic)~3.8 - 5.8 x 10⁻⁵Data not available
C.I. Disperse Yellow 232 Ethanol (Aerobic)Noted for good photostability (not quantified)[1]Data not available
Coumarin 1 EthanolData not explicitly quantified0.50 - 0.73[3][4]
Coumarin 102 Various Aprotic SolventsData not explicitly quantified0.764 (in Ethanol)[3]
Coumarin 153 Various Aprotic SolventsData not explicitly quantified0.544 (in Ethanol)[3]

Note: The photodegradation quantum yields for C.I. Disperse Yellow 82 are concentration-dependent.[1]

Experimental Protocol: Determination of Photodegradation Quantum Yield

The following is a generalized experimental protocol for determining the photodegradation quantum yield of a coumarin dye in solution.

1. Sample Preparation:

  • Prepare a stock solution of the coumarin dye in a spectroscopic grade solvent at a known concentration.

  • From the stock solution, prepare a working solution in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the wavelength of maximum absorption (λmax) to minimize inner filter effects.

2. Initial Measurements:

  • Record the initial UV-Vis absorption spectrum of the sample to determine the λmax and the initial absorbance (A₀).

  • Record the initial fluorescence emission spectrum of the sample.

3. Photodegradation Experiment:

  • Place the cuvette in a temperature-controlled sample holder.

  • Irradiate the sample with a monochromatic light source at or near the λmax of the dye. The light source should have a stable and known photon flux. A chemical actinometer can be used to determine the light intensity.

  • Continuously stir the solution during irradiation to ensure uniform exposure.

4. Data Collection:

  • At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the sample.

  • Monitor the decrease in absorbance at λmax over time.

5. Data Analysis:

  • Plot the absorbance at λmax as a function of irradiation time.

  • The photodegradation quantum yield (Φd) can be calculated using the following equation:

    Φd = (Number of degraded molecules) / (Number of photons absorbed)

    The number of degraded molecules can be determined from the change in absorbance and the molar extinction coefficient of the dye. The number of photons absorbed can be calculated from the light intensity, irradiation time, and the absorbance of the sample.

Experimental Workflow

The following diagram illustrates the general workflow for determining the photostability of a coumarin dye.

G cluster_prep Sample Preparation cluster_initial Initial Measurements cluster_irrad Irradiation cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Working Solution in Cuvette A->B C Record Initial UV-Vis Spectrum (A₀ at λmax) B->C D Record Initial Fluorescence Spectrum C->D E Irradiate Sample at λmax D->E F Monitor Absorbance at Intervals E->F G Plot Absorbance vs. Time F->G H Calculate Photodegradation Quantum Yield (Φd) G->H G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing PD Photodegradation Products S1->PD Reaction T1->S0 Phosphorescence T1->PD Reaction with O₂

References

A Comparative Guide to the Quantitative Analysis of Coumarin 343 X NHS Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Coumarin 343 X NHS ester for bioconjugation, with a focus on the quantitative analysis of its conjugation efficiency. We present a side-by-side look at its performance characteristics against other commonly used fluorescent dyes, supported by detailed experimental protocols and data presented for easy comparison.

Introduction to Amine-Reactive Dyes in Bioconjugation

N-hydroxysuccinimide (NHS) esters are widely used amine-reactive reagents for covalently labeling proteins and other biomolecules.[1] The reaction involves the formation of a stable amide bond between the NHS ester and primary amines, primarily the ε-amino groups of lysine (B10760008) residues on the protein surface.[1][2] The efficiency of this conjugation is a critical parameter, quantified by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[3][4] An optimal DOL is crucial for the success of downstream applications, as under-labeling can lead to weak signals, while over-labeling can cause fluorescence quenching and potentially compromise the biological activity of the protein.[5]

Coumarin 343 is a blue-emitting fluorophore that can be used as a FRET donor for fluorescein (B123965) (FAM).[6][7] Its NHS ester derivative, this compound, provides a means to label biomolecules for fluorescence-based assays. This guide will compare the key characteristics of this compound with other popular fluorescent dyes: Fluorescein isothiocyanate (FITC), Alexa Fluor™ 488 NHS Ester, and Cyanine 3 (Cy™3) NHS Ester.

Quantitative Comparison of Fluorescent Dyes

The selection of a fluorescent dye for bioconjugation depends on several factors, including its spectral properties, brightness, photostability, and conjugation efficiency. The following table summarizes the key quantitative parameters for this compound and its alternatives.

FeatureThis compoundFITC (Isomer I)Alexa Fluor™ 488 NHS EsterCy™3 NHS Ester
Excitation Max (λex) 437 nm[6][8]494 nm[9]494 nm550 nm[10]
Emission Max (λem) 477 nm[6][8]518 nm517 nm570 nm[10]
Molar Extinction Coefficient (ε) 39,000 cm⁻¹M⁻¹[6][8]68,000 cm⁻¹M⁻¹[9]73,000 cm⁻¹M⁻¹150,000 cm⁻¹M⁻¹
Correction Factor (CF₂₈₀) 0.24[6]0.30[9]0.110.08
Quantum Yield (Φ) 0.63[6]~0.92~0.92~0.15
pH Sensitivity SensitiveHighly Sensitive (fluorescence decreases significantly below pH 7)Insensitive (pH 4-10)[10][11]Less Sensitive than FITC
Photostability ModerateLowHigh[10]Moderate to High
Typical Degree of Labeling (DOL) 2 - 53 - 84 - 94 - 9

Note: The typical DOL values are based on general observations from various sources and can vary depending on the protein and reaction conditions.

Experimental Protocols

Accurate and reproducible quantification of conjugation efficiency is paramount. Below are detailed protocols for a typical NHS ester conjugation reaction and the subsequent determination of the Degree of Labeling (DOL).

Protocol 1: NHS Ester Conjugation to a Protein (e.g., IgG Antibody)

Materials:

  • Protein (e.g., IgG antibody) solution (2-10 mg/mL in amine-free buffer like PBS)

  • This compound (or other dye NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[2][5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., gel filtration column like Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dialyze the protein against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to remove any amine-containing buffers or stabilizers. Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Slowly add a calculated molar excess of the dye stock solution to the protein solution while gently stirring. A typical starting point is a 10- to 20-fold molar excess of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional but Recommended): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This step removes any unreacted NHS ester.

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with an appropriate storage buffer (e.g., PBS). The labeled protein will elute first.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's maximum absorbance wavelength (λmax).[3][9]

Materials:

  • Purified protein-dye conjugate

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the λmax of the dye (A_max). For this compound, this is 437 nm.

  • Calculate the Molar Concentrations:

    • Protein Concentration:

      where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A_max is the absorbance of the conjugate at the dye's λmax.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (see table above).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • Dye Concentration:

      where:

      • ε_dye is the molar extinction coefficient of the dye at its λmax (see table above).

  • Calculate the Degree of Labeling (DOL):

Visualizing the Workflow and Principles

To better illustrate the processes involved, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction Mix & Incubate (1 hr, RT, dark) Protein->Reaction Dye NHS Ester Dye in DMSO/DMF Dye->Reaction Quench Quench Reaction (Optional) Reaction->Quench Purify Purify Conjugate (Gel Filtration) Quench->Purify Analyze Measure Absorbance & Calculate DOL Purify->Analyze

NHS Ester Conjugation and DOL Determination Workflow.

G cluster_protein Protein Concentration Calculation cluster_dye Dye Concentration Calculation A280_total Measure A₂₈₀ of Conjugate A280_protein A₂₈₀ (corrected) = A₂₈₀ - (A_max * CF₂₈₀) A280_total->A280_protein Amax_dye Measure A_max of Conjugate A280_dye_contribution A_max * CF₂₈₀ (Dye's contribution at 280 nm) Amax_dye->A280_dye_contribution Dye_conc Dye Conc. = A_max / ε_dye Amax_dye->Dye_conc A280_dye_contribution->A280_protein Protein_conc Protein Conc. = A₂₈₀ (corrected) / ε_protein A280_protein->Protein_conc DOL DOL = Dye Conc. / Protein Conc. Protein_conc->DOL Dye_conc->DOL

Logical Flow for Degree of Labeling (DOL) Calculation.

Factors Influencing Conjugation Efficiency

The efficiency of the NHS ester conjugation reaction is influenced by several key factors:

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[2] At lower pH, the primary amines are protonated and less reactive. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of dye available for conjugation.[12][13]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[13]

  • Protein Concentration: Higher protein concentrations generally lead to higher labeling efficiencies.[5]

  • Dye-to-Protein Molar Ratio: Increasing the molar excess of the dye can increase the DOL, but excessive amounts can lead to protein precipitation and should be optimized for each specific protein and application.

  • Purity of Reagents: The NHS ester should be of high purity and dissolved in anhydrous solvent immediately before use to prevent hydrolysis.

Conclusion

This compound is a viable option for fluorescently labeling proteins, particularly for applications requiring a blue-emitting dye or for FRET-based assays with fluorescein as an acceptor. When compared to other common dyes, it exhibits moderate brightness and photostability. For applications demanding the highest brightness and photostability, Alexa Fluor™ 488 remains a superior choice. FITC, while historically significant, suffers from pH sensitivity and lower photostability. Cy™3 offers a good alternative in the yellow-orange region of the spectrum. The choice of dye should ultimately be guided by the specific requirements of the experiment, including the available excitation sources, the desired emission wavelength, and the need for photostability and pH insensitivity. The protocols provided in this guide offer a robust framework for achieving and quantifying successful bioconjugation with this compound and other amine-reactive dyes.

References

Safety Operating Guide

Proper Disposal of Coumarin 343 X NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and proper disposal of Coumarin 343 X NHS ester (CAS No. 946123-12-2), a fluorescent dye commonly used in biomedical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). The specific PPE required is detailed in the table below. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

Personal Protective Equipment (PPE)Specification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound, including a pre-treatment step to deactivate the reactive N-hydroxysuccinimide (NHS) ester group.

Step 1: Deactivation of the NHS Ester

The NHS ester group is susceptible to hydrolysis, which renders it inactive. This deactivation step is crucial to prevent unintended reactions in the waste stream.

  • For solid waste: If you have unused or expired solid this compound, it should be treated as chemical waste without hydrolysis. Place it in a clearly labeled, sealed container.

  • For solutions: Solutions containing this compound (e.g., in organic solvents like DMSO or DMF, or aqueous buffers) should be deactivated before disposal. To do this, add an excess of an aqueous solution with a slightly basic pH (e.g., a solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution to reach a pH between 8.5 and 9) to the solution containing the NHS ester. Allow the mixture to stand for several hours (at least 4-5 hours at room temperature) to ensure complete hydrolysis of the NHS ester.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is essential for safe disposal.

  • Solid Waste: Collect the solid, un-hydrolyzed this compound in a dedicated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), CAS number (946123-12-2), and hazard symbols as appropriate.

  • Liquid Waste: After deactivation, the resulting liquid waste should be collected in a separate, sealed, and clearly labeled container for halogenated or non-halogenated organic waste, depending on the solvent used. Do not mix with other incompatible waste streams. The label should clearly indicate the contents, including the hydrolyzed Coumarin 343 and the solvent.

Step 3: Storage of Chemical Waste

Store the sealed waste containers in a designated and well-ventilated chemical waste storage area, away from heat and incompatible materials. Ensure that the storage area complies with all institutional and local regulations.

Step 4: Final Disposal

Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Provide them with a detailed description of the waste, including the chemical name and any solvents present.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_liquid Liquid Waste (Solutions) cluster_end Final Disposal start Identify Waste Type solid_waste Unused/Expired Solid start->solid_waste Solid liquid_waste Solutions in Solvents (e.g., DMSO, DMF, buffer) start->liquid_waste Liquid package_solid Package in a sealed, labeled container solid_waste->package_solid store_solid Store in designated chemical waste area package_solid->store_solid final_disposal Arrange for pickup by EHS or licensed contractor store_solid->final_disposal deactivate Deactivate NHS ester (hydrolysis at pH 8.5-9) liquid_waste->deactivate package_liquid Collect in a sealed, labeled liquid waste container deactivate->package_liquid store_liquid Store in designated chemical waste area package_liquid->store_liquid store_liquid->final_disposal

Essential Safety and Operational Guide for Coumarin 343 X NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for Coumarin 343 X NHS ester, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this fluorescent dye in the laboratory.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended personal protective equipment.

Equipment Specification Purpose
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene).[1]To prevent skin contact with the dye.[2][3] It is recommended to use two pairs of gloves, especially when working with hazardous compounds.[1]
Eye Protection Safety goggles or a full-face shield.[1][2]To protect eyes from potential splashes of the chemical.[2]
Body Protection A disposable, long-sleeved gown, preferably polyethylene-coated or another laminate material.[1][4]To protect skin and clothing from contamination. Gowns should close in the back.[4]
Respiratory Protection An N95 or higher-rated respirator may be necessary if there is a risk of inhaling airborne particles, especially when handling the solid powder.[5][6]To prevent inhalation of the chemical.
Footwear Closed-toe shoes.To protect feet from potential spills.[3]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for both experimental success and personal safety.

1. Preparation and Planning:

  • Before handling, review the available safety information and have a clear experimental protocol.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.

2. Reagent Preparation:

  • This compound is a yellow solid that is soluble in DCM, DMSO, and DMF.[7][8]

  • Allow the vial to warm to room temperature before opening to prevent condensation, as the compound should be kept desiccated.[7][8]

  • Weigh the required amount of the solid compound carefully to minimize dust generation.

  • Prepare solutions in a chemical fume hood.

3. Storage:

  • Upon receipt, store the compound in the dark at -20°C.[7][8][9]

  • It is important to avoid prolonged exposure to light.[7][8]

  • The compound should be kept desiccated.[7][8]

III. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Unused Compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and vials, should be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container. Dilute aqueous solutions may have different disposal requirements depending on local regulations, but it is best practice to treat all solutions as hazardous waste.[10]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

IV. Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_storage Storage Review_SDS Review Safety Information Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Well-Ventilated Workspace Don_PPE->Prepare_Workspace Equilibrate Equilibrate Vial to Room Temp Prepare_Workspace->Equilibrate Weigh_Solid Weigh Solid in Fume Hood Equilibrate->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Segregate_Waste Segregate Waste Perform_Experiment->Segregate_Waste Store Store at -20°C in the Dark and Desiccated Perform_Experiment->Store If not all is used Dispose_Solid Dispose of Unused Solid as Hazardous Waste Segregate_Waste->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste as Hazardous Waste Segregate_Waste->Dispose_Liquid Dispose_Contaminated Dispose of Contaminated Materials Segregate_Waste->Dispose_Contaminated

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coumarin 343 X NHS ester
Reactant of Route 2
Reactant of Route 2
Coumarin 343 X NHS ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.